Ethyl 3-amino-6-bromobenzofuran-2-carboxylate
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
ethyl 3-amino-6-bromo-1-benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c1-2-15-11(14)10-9(13)7-4-3-6(12)5-8(7)16-10/h3-5H,2,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAYNCRLFMCJIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60726335 | |
| Record name | Ethyl 3-amino-6-bromo-1-benzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60726335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887250-14-8 | |
| Record name | Ethyl 3-amino-6-bromo-1-benzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60726335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Structural Elucidation of Ethyl 3-amino-6-bromobenzofuran-2-carboxylate
Introduction
In the landscape of medicinal chemistry and materials science, the benzofuran scaffold is a cornerstone of innovation, forming the core of numerous pharmacologically active agents.[1] The specific functionalization of this nucleus dictates its biological activity and physicochemical properties. Consequently, the unambiguous structural confirmation of novel benzofuran derivatives is a critical, non-negotiable step in the research and development pipeline.
This technical guide provides an in-depth, methodology-driven walkthrough for the complete structure elucidation of a key heterocyclic intermediate: Ethyl 3-amino-6-bromobenzofuran-2-carboxylate (CAS 887250-14-8).[2] We will move beyond a simple recitation of data, focusing instead on the strategic integration of modern spectroscopic techniques. This document is designed for researchers, scientists, and drug development professionals, offering a practical framework that emphasizes the causality behind experimental choices, ensuring a self-validating and robust analytical workflow.
The Elucidation Workflow: A Multi-Technique Strategy
The determination of a novel molecular structure is akin to solving a complex puzzle. No single technique provides the complete picture; rather, we rely on the synergistic power of multiple analytical methods.[3][4] Our approach begins with determining the molecular formula and identifying functional groups, then proceeds to map the atomic connectivity through advanced NMR techniques, and finally, confirms the proposed structure via fragmentation analysis.
Caption: The integrated workflow for structure elucidation.
Foundational Analysis: Molecular Formula and Functional Groups
High-Resolution Mass Spectrometry (HRMS)
The Causality: Before attempting to assemble the structure, we must first know the elemental composition. HRMS provides an extremely precise mass measurement, allowing for the unambiguous determination of the molecular formula. This is the cornerstone upon which all subsequent analysis is built.
An ESI-HRMS analysis is performed in positive ion mode. The spectrum would be expected to show a prominent protonated molecular ion [M+H]⁺. A key diagnostic feature is the isotopic pattern for bromine: two peaks of nearly equal intensity separated by 2 Da ([M+H]⁺ and [M+2+H]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
-
Expected m/z for [C₁₁H₁₁⁷⁹BrNO₃+H]⁺: 283.9971
-
Expected m/z for [C₁₁H₁₁⁸¹BrNO₃+H]⁺: 285.9951
From this formula, C₁₁H₁₀BrNO₃, we calculate the Degree of Unsaturation (DoU) : DoU = C + 1 - (H/2) - (X/2) + (N/2) = 11 + 1 - (10/2) - (1/2) + (1/2) = 7
This DoU of 7 immediately suggests a highly unsaturated system, consistent with a substituted benzene ring (DoU=4) and the fused furan ring system with a carbonyl group (DoU=3).
Infrared (IR) Spectroscopy
The Causality: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[5] By probing the vibrational energies of bonds, we can quickly confirm the presence of key structural motifs suggested by the molecular formula.
Table 1: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Implication |
|---|---|---|
| 3450-3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) group present.[5] |
| 3100-3000 | C-H Aromatic Stretch | Presence of an aromatic ring. |
| 2980-2850 | C-H Aliphatic Stretch | Confirms the ethyl group (-CH₂CH₃). |
| ~1715 | C=O Ester Stretch | Strong absorption indicating the ethyl ester functionality.[6] |
| ~1620 | N-H Bending (Scissoring) | Further confirmation of the primary amine. |
| 1600, 1480 | C=C Aromatic Stretch | Confirms the benzene ring backbone. |
| ~1250 | C-O Ester Stretch | Asymmetric stretch, part of the ester signature. |
| ~820 | C-H Aromatic Bending | Out-of-plane bending can suggest substitution patterns. |
Core Structural Assembly: 1D and 2D NMR Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule.[4] We will use a suite of experiments to build the carbon skeleton and place the substituents.
¹H NMR Spectroscopy (500 MHz, DMSO-d₆)
The Causality: ¹H NMR provides information about the chemical environment, number, and connectivity of protons. The choice of DMSO-d₆ as a solvent is strategic, as it allows for the observation of exchangeable protons like those of the amine group.
Table 2: ¹H NMR Data and Assignments
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |
|---|---|---|---|---|---|
| 7.85 | d | 1.8 | 1H | H-7 | Doublet due to coupling with H-5. The downfield shift is influenced by the adjacent bromine at C-6. |
| 7.60 | d | 8.6 | 1H | H-4 | Doublet due to coupling with H-5. |
| 7.35 | dd | 8.6, 1.8 | 1H | H-5 | Doublet of doublets, coupling to both H-4 and H-7, confirming the 1,2,4-trisubstitution pattern on the benzene ring. |
| 6.10 | s (br) | - | 2H | -NH₂ | A broad singlet characteristic of exchangeable amine protons. |
| 4.30 | q | 7.1 | 2H | -OCH₂CH₃ | Quartet due to coupling with the three adjacent methyl protons. |
| 1.35 | t | 7.1 | 3H | -OCH₂CH₃ | Triplet due to coupling with the two adjacent methylene protons. This pattern is a classic signature of an ethyl group.[7] |
¹³C NMR and DEPT-135 Spectroscopy (125 MHz, DMSO-d₆)
The Causality: ¹³C NMR reveals the number of unique carbon environments, while the DEPT-135 experiment helps distinguish between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons (C) do not appear in DEPT spectra.
Table 3: ¹³C NMR Data and Assignments
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |
|---|---|---|---|
| 162.5 | C | C=O | Ester carbonyl carbon, typical downfield shift. |
| 154.0 | C | C-7a | Quaternary carbon at the fusion of the two rings. |
| 145.0 | C | C-3 | Quaternary carbon bearing the amino group. |
| 128.5 | CH | C-5 | Aromatic methine carbon. |
| 125.0 | CH | C-7 | Aromatic methine carbon, deshielded by bromine. |
| 121.0 | C | C-3a | Quaternary carbon at the ring fusion. |
| 115.0 | C | C-6 | Quaternary carbon attached to bromine. |
| 112.5 | CH | C-4 | Aromatic methine carbon. |
| 108.0 | C | C-2 | Quaternary carbon bearing the ester group. |
| 60.5 | CH₂ | -OCH₂CH₃ | Methylene carbon of the ethyl ester (negative DEPT signal). |
| 14.5 | CH₃ | -OCH₂CH₃ | Methyl carbon of the ethyl ester (positive DEPT signal). |
2D NMR: Connecting the Pieces
The Causality: While 1D NMR identifies the fragments (ethyl group, aromatic system), 2D NMR experiments like COSY, HSQC, and especially HMBC are essential to connect these fragments into the final molecular structure.
-
COSY (¹H-¹H Correlation): Confirms the coupling network within the ethyl group (4.30 ppm ↔ 1.35 ppm) and the aromatic system (7.60 ppm ↔ 7.35 ppm ↔ 7.85 ppm).
-
HSQC (¹H-¹³C One-Bond Correlation): Unambiguously links each proton to its directly attached carbon, validating the assignments in Tables 2 and 3.
-
HMBC (¹H-¹³C Multiple-Bond Correlation): This is the key experiment for mapping the molecular skeleton by revealing 2- and 3-bond correlations between protons and carbons.
Caption: Key HMBC correlations confirming the molecular structure.
Key HMBC Correlations and Their Significance:
-
H(-OCH₂) → C(=O) and C-2: This firmly connects the ethyl group to the rest of the molecule via the ester linkage at position 2.
-
H(-NH₂) → C-2 and C-3: This crucial correlation places the amino group at position 3, adjacent to the ester.
-
H-4 → C-5, C-3a, C-7a: These correlations lock the position of H-4 and confirm its relationship to the fused ring system.
-
H-7 → C-5, C-6, C-7a: This confirms the position of H-7 and, critically, its proximity to the bromine-bearing carbon (C-6) and the ring fusion carbon (C-7a).
Final Confirmation: Mass Spectrometry (MS) Fragmentation
The Causality: After assembling the structure with NMR, we use mass spectrometry to validate it. The molecule is fragmented in a predictable way, and the masses of these fragments serve as a final check on the proposed connectivity.[8][9]
The fragmentation pattern would be expected to show characteristic losses that align with the elucidated structure:
-
Loss of an ethoxy radical (•OCH₂CH₃, 45 Da): A common fragmentation for ethyl esters, leading to an acylium ion.
-
Loss of ethylene (C₂H₄, 28 Da): Via McLafferty rearrangement from the ethyl ester.
-
Loss of carbon monoxide (CO, 28 Da): From the acylium ion.
-
Loss of a bromine radical (•Br, 79/81 Da): A diagnostic fragmentation for halogenated aromatic compounds.[8][9]
The presence of fragments corresponding to these losses provides strong corroborating evidence for the structure determined by NMR.
Conclusion
Appendix: Experimental Protocols
General: All solvents used were of spectroscopic grade. The sample was a solid, purified by column chromatography.
High-Resolution Mass Spectrometry (HRMS):
-
Prepare a ~1 mg/mL solution of the compound in methanol.
-
Infuse the solution into an ESI-TOF mass spectrometer at a flow rate of 5 µL/min.
-
Acquire data in positive ion mode over a mass range of m/z 100-500.
-
Use a suitable reference compound for internal mass calibration to ensure high mass accuracy.
Infrared (IR) Spectroscopy:
-
Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly on the ATR crystal.
-
Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹, accumulating 16 scans for a good signal-to-noise ratio.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Accurately weigh ~10-15 mg of the compound and dissolve it in ~0.6 mL of DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire spectra on a 500 MHz NMR spectrometer equipped with a cryoprobe.
-
¹H NMR: Acquire with a 30° pulse angle, a relaxation delay of 2 seconds, and 16 scans.
-
¹³C{¹H} NMR: Acquire with a 30° pulse angle, a relaxation delay of 2 seconds, and 1024 scans.
-
DEPT-135, gCOSY, gHSQC, gHMBC: Acquire using standard instrument manufacturer pulse programs, optimizing parameters for the expected coupling constants. For HMBC, set the long-range coupling delay to optimize for J-couplings of 8-10 Hz.
-
Process all spectra using appropriate software (e.g., MestReNova, TopSpin), applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ 2.50 ppm) and the ¹³C spectrum to the DMSO solvent peak (δ 39.52 ppm).
References
- 1. orientjchem.org [orientjchem.org]
- 2. ethyl 3-aMino-6-broMo-1-benzofuran-2-carboxylate | 887250-14-8 [chemicalbook.com]
- 3. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 4. jchps.com [jchps.com]
- 5. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Technical Guide to Ethyl 3-amino-6-bromobenzofuran-2-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-amino-6-bromobenzofuran-2-carboxylate, a substituted benzofuran, is a heterocyclic compound of significant interest in medicinal chemistry. The benzofuran nucleus is a well-established pharmacophore present in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities.[1] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its potential applications as a key building block in the development of novel therapeutics. The strategic placement of the amino, bromo, and ethyl carboxylate functionalities on the benzofuran scaffold makes it a versatile intermediate for generating diverse molecular libraries for drug screening.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 887250-14-8 | [2] |
| Molecular Formula | C₁₁H₁₀BrNO₃ | ChemicalBook |
| Molecular Weight | 284.11 g/mol | ChemicalBook |
| Appearance | Solid (predicted) | Inferred from related compounds |
| Storage | 2-8°C | Apollo Scientific |
Synthesis Protocol
The synthesis of this compound can be achieved through a well-established pathway for benzofuran ring formation. The following protocol is based on analogous syntheses of substituted aminobenzofurans.[3][4] The key starting material for this specific isomer is 4-bromo-2-hydroxybenzonitrile.
Step-by-Step Methodology
Step 1: O-Alkylation of 4-bromo-2-hydroxybenzonitrile
-
Reagents and Solvents:
-
4-bromo-2-hydroxybenzonitrile (1 equivalent)
-
Ethyl chloroacetate (1.1 equivalents)
-
Anhydrous potassium carbonate (K₂CO₃) (2 equivalents)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of 4-bromo-2-hydroxybenzonitrile in DMF, add anhydrous potassium carbonate.
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl chloroacetate dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90°C and maintain for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The resulting precipitate is the intermediate, ethyl 2-((4-bromo-2-cyanophenyl)oxy)acetate.
-
Filter the solid, wash with water, and dry under vacuum.
-
Causality Behind Experimental Choices: The use of a polar aprotic solvent like DMF facilitates the SN2 reaction between the phenoxide ion of the starting material and ethyl chloroacetate. Potassium carbonate acts as a base to deprotonate the hydroxyl group, forming the nucleophilic phenoxide. An excess of the base ensures complete deprotonation.
Step 2: Intramolecular Cyclization to form the Benzofuran Ring
-
Reagents and Solvents:
-
Ethyl 2-((4-bromo-2-cyanophenyl)oxy)acetate (from Step 1)
-
Sodium ethoxide (NaOEt) in ethanol (catalytic amount)
-
Ethanol
-
-
Procedure:
-
Dissolve the intermediate from Step 1 in anhydrous ethanol.
-
Add a catalytic amount of sodium ethoxide solution.
-
Reflux the reaction mixture for 1-2 hours. The cyclization reaction is typically rapid.
-
Monitor the formation of the product by TLC.
-
Once the reaction is complete, cool the mixture and neutralize it with a dilute acid (e.g., acetic acid).
-
The product, this compound, will precipitate out of the solution.
-
Filter the solid, wash with cold ethanol, and dry.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
-
Causality Behind Experimental Choices: The strong base, sodium ethoxide, facilitates the intramolecular cyclization by deprotonating the α-carbon to the ester, which then attacks the nitrile carbon to form the furan ring. This type of reaction is a variation of the Thorpe-Ziegler cyclization.
Applications in Drug Development
The structural motifs present in this compound make it a highly valuable scaffold for the synthesis of biologically active molecules.
A Versatile Building Block
The amino group at the 3-position serves as a key handle for further chemical modifications. It can be readily acylated, alkylated, or used in condensation reactions to introduce a wide variety of substituents. Similarly, the ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid or converted to amides. The bromine atom at the 6-position offers a site for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce aryl or heteroaryl groups. This multi-functional nature allows for the creation of large and diverse libraries of compounds for high-throughput screening.
Potential as Kinase Inhibitors
Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the enzyme. The 2-aminobenzofuran scaffold can mimic the hinge-binding interactions of the adenine region of ATP. The amino group can act as a hydrogen bond donor, a common feature in many kinase inhibitors. By elaborating on this core structure, it is possible to design potent and selective inhibitors of various kinases implicated in cancer and other diseases. For instance, the general structure of many type II CDK2 inhibitors involves a core heterocyclic structure with appended functionalities designed to interact with specific regions of the kinase domain.[5]
Anticancer and Antimicrobial Potential
Halogenated benzofurans have demonstrated significant cytotoxic activity against various cancer cell lines.[1][6] The presence of a bromine atom can enhance the lipophilicity of a molecule, potentially improving its cell permeability and interaction with biological targets. Furthermore, the benzofuran scaffold itself is found in compounds with antifungal and antibacterial properties.[1] Therefore, derivatives of this compound are promising candidates for the development of new anticancer and antimicrobial agents. Structure-activity relationship (SAR) studies on related benzofuran derivatives have shown that the nature and position of substituents on the benzofuran ring are critical for their biological activity.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound.
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a strategically functionalized heterocyclic compound with significant potential in drug discovery and development. Its versatile chemical nature allows for the synthesis of a wide array of derivatives, making it an ideal building block for creating compound libraries. The inherent biological activities associated with the brominated benzofuran scaffold, particularly in the areas of oncology and infectious diseases, underscore its importance for further investigation by researchers and scientists in the pharmaceutical industry.
References
- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ethyl 3-aMino-6-broMo-1-benzofuran-2-carboxylate | 887250-14-8 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carboxylic Acids | CymitQuimica [cymitquimica.com]
A Technical Guide to the Spectroscopic Characterization of Ethyl 3-amino-6-bromobenzofuran-2-carboxylate
This guide provides an in-depth technical analysis of the spectral data for Ethyl 3-amino-6-bromobenzofuran-2-carboxylate, a key intermediate in the synthesis of various biologically active molecules. The structural elucidation of this compound is paramount for ensuring the integrity of subsequent research and development in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a framework for its interpretation, grounded in established spectroscopic principles.
Introduction: The Importance of Structural Verification
This compound (CAS No. 887250-14-8) is a substituted benzofuran, a heterocyclic scaffold present in numerous natural products and pharmaceuticals.[1] The precise arrangement of its functional groups—an amino group, a bromine atom, and an ethyl ester—on the benzofuran core dictates its reactivity and potential biological activity. Therefore, unambiguous confirmation of its structure through a combination of spectroscopic techniques is a critical first step in any research endeavor.
This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While direct experimental data for this specific molecule is indexed, this guide will present a detailed predictive analysis based on established spectroscopic principles and data from closely related analogs, such as Ethyl 3-amino-6-chlorobenzofuran-2-carboxylate.[2] This approach not only provides a robust hypothesis for the expected spectral features but also serves as a pedagogical tool for interpreting the spectra of similarly complex molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environment
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, a detailed map of the molecular connectivity can be constructed.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.6 | d | 1H | Ar-H (H5 or H7) |
| ~7.4 | d | 1H | Ar-H (H4 or H5) |
| ~7.2 | dd | 1H | Ar-H (H5 or H4) |
| ~5.0 | s (broad) | 2H | -NH₂ |
| 4.44 | q | 2H | -OCH₂CH₃ |
| 1.44 | t | 3H | -OCH₂CH₃ |
This predicted data is based on the reported spectrum of the 6-chloro analog.[2]
-
Aromatic Protons (7.2-7.6 ppm): The three protons on the benzene ring will appear in the aromatic region. Their exact chemical shifts and coupling patterns are influenced by the electron-donating amino group and the electron-withdrawing bromine atom. The proton ortho to the bromine is expected to be the most downfield. Interpreting the splitting patterns (doublets and doublet of doublets) is crucial for assigning each proton to its specific position on the ring.[3]
-
Amino Protons (~5.0 ppm): The protons of the primary amine are expected to appear as a broad singlet.[4] The broadness is due to rapid chemical exchange and quadrupolar broadening from the nitrogen atom.[5] A D₂O shake experiment would confirm this assignment, as the -NH₂ peak would disappear.
-
Ethyl Ester Protons (4.44 and 1.44 ppm): The ethyl group of the ester will present as a quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons. This classic ethyl pattern is a result of spin-spin coupling between the adjacent sets of protons. The downfield shift of the methylene protons is due to the deshielding effect of the adjacent oxygen atom.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~161 | C=O (Ester) |
| ~154 | C-O (Benzofuran) |
| ~138 | C-NH₂ |
| ~135 | C-Br |
| ~126 | Ar-C |
| ~123 | Ar-C |
| ~120 | Ar-C |
| ~113 | Ar-C |
| ~103 | C-COOEt |
| ~61 | -OCH₂CH₃ |
| ~15 | -OCH₂CH₃ |
This predicted data is based on the reported spectrum of the 6-chloro analog.[2]
-
Carbonyl Carbon (~161 ppm): The ester carbonyl carbon is significantly deshielded and appears far downfield.
-
Aromatic and Benzofuran Carbons (103-154 ppm): The eight carbons of the benzofuran ring system will have distinct chemical shifts based on their electronic environment. The carbons directly attached to heteroatoms (O, N, Br) will have their resonances shifted accordingly. For instance, the carbon attached to the furan oxygen (C-O) is expected at a lower field.
-
Aliphatic Carbons (15 and 61 ppm): The two carbons of the ethyl ester group appear in the upfield region of the spectrum, with the methylene carbon being more deshielded due to its proximity to the oxygen atom.
Experimental Protocol for NMR Data Acquisition
A self-validating NMR protocol ensures reproducibility and accuracy.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Optimize the spectral width to cover the expected range of proton signals.
-
Set the number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.
-
Use a sufficient number of scans due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
Integrate the ¹H NMR signals.
-
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.
Predicted IR Spectral Data
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium, sharp | N-H stretch (primary amine) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2980-2850 | Medium | Aliphatic C-H stretch |
| ~1715 | Strong | C=O stretch (aromatic ester) |
| 1620-1580 | Medium-Strong | C=C stretch (aromatic) |
| 1300-1000 | Strong | C-O stretch (ester and furan) |
| ~700 | Strong | C-Br stretch |
-
N-H Stretching (3450-3300 cm⁻¹): A primary amine will typically show two sharp bands in this region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[6]
-
C=O Stretching (~1715 cm⁻¹): The strong absorption around 1715 cm⁻¹ is a hallmark of the ester carbonyl group. The conjugation with the benzofuran ring system lowers the frequency from that of a typical saturated ester (~1735 cm⁻¹).[7]
-
C-O Stretching (1300-1000 cm⁻¹): This region will contain strong, characteristic absorptions from the C-O single bonds of the ester and the furan ring.[8]
-
C-Br Stretching (~700 cm⁻¹): The presence of the carbon-bromine bond is indicated by a strong absorption in the fingerprint region.
Experimental Protocol for IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a common technique for obtaining IR spectra of solid samples.
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.
-
Data Acquisition: Collect the IR spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.
Caption: Workflow for ATR-IR data acquisition.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern.
Predicted Mass Spectral Data
The molecular formula of this compound is C₁₁H₁₀BrNO₃. The molecular weight is approximately 284.11 g/mol .
| m/z (mass-to-charge ratio) | Interpretation |
| 283/285 | [M]⁺˙ Molecular ion peak (isotopic pattern due to Br) |
| 238/240 | [M - OCH₂CH₃]⁺ Loss of the ethoxy radical |
| 210/212 | [M - COOCH₂CH₃]⁺ Loss of the entire ester group |
| 182/184 | [M - COOCH₂CH₃ - CO]⁺ Subsequent loss of carbon monoxide |
| 103 | [C₇H₅O]⁺ Benzofuran fragment |
-
Molecular Ion Peak (m/z 283/285): The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by two mass units (due to the natural abundance of ⁷⁹Br and ⁸¹Br). This is a definitive indicator of a monobrominated compound.
-
Fragmentation Pattern: The fragmentation of benzofuran derivatives is well-documented.[9] Common fragmentation pathways include the loss of the ester group and subsequent elimination of small molecules like carbon monoxide. The stability of the benzofuran ring system will likely lead to its persistence in many of the observed fragment ions.
Experimental Protocol for Mass Spectrometry Data Acquisition (ESI)
Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: Infuse the sample solution into the ESI source at a constant flow rate.
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, from which the analyte ions are desorbed.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Caption: Workflow for ESI-MS data acquisition.
Conclusion: A Multi-faceted Approach to Structural Confirmation
The structural elucidation of this compound requires a synergistic application of multiple spectroscopic techniques. NMR provides the detailed carbon-hydrogen framework, IR confirms the presence of key functional groups, and MS establishes the molecular weight and offers fragmentation clues. By integrating the data from these distinct yet complementary methods, a high degree of confidence in the assigned structure can be achieved. This guide provides a robust framework for both the predictive analysis and the experimental verification of this important chemical entity, underscoring the principles of scientific integrity and thoroughness in chemical research.
References
- 1. ethyl 3-aMino-6-broMo-1-benzofuran-2-carboxylate | 887250-14-8 [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. Ethyl 3-amino-4-nitro-benzofuran-2-carboxylate | C11H10N2O5 | CID 177792847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 3-bromobenzofuran-2-carboxylate | C11H9BrO3 | CID 156633251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. easpublisher.com [easpublisher.com]
- 7. Cyclohexyl acetate(622-45-7) MS [m.chemicalbook.com]
- 8. Ethyl 3-aminobenzoate(582-33-2) IR Spectrum [chemicalbook.com]
- 9. rsc.org [rsc.org]
An In-depth Technical Guide to the Physical Properties of Ethyl 3-amino-6-bromobenzofuran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known and predicted physical and chemical properties of Ethyl 3-amino-6-bromobenzofuran-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this document combines reported information for analogous compounds with established principles of chemical science to offer a robust technical profile.
Introduction and Molecular Identity
This compound is a substituted benzofuran derivative. The benzofuran scaffold is a core structural motif in numerous biologically active compounds and functional materials. The presence of an amino group at the 3-position and a bromine atom at the 6-position, along with an ethyl ester at the 2-position, provides multiple points for further chemical modification, making it a versatile building block in synthetic chemistry.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | Ethyl 3-amino-6-bromo-1-benzofuran-2-carboxylate |
| CAS Number | 887250-14-8 |
| Molecular Formula | C₁₁H₁₀BrNO₃ |
| Molecular Weight | 284.11 g/mol |
| Canonical SMILES | CCOC(=O)C1=C(N)OC2=C1C=C(Br)C=C2 |
Below is a diagram illustrating the molecular structure of this compound.
Benzofuran Derivatives: A Technical Guide to Synthesis, Pharmacological Activity, and Drug Development
An in-depth technical guide
Abstract
Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a "privileged scaffold" in medicinal chemistry.[1] Its derivatives are found in numerous natural products and synthetically developed pharmacological agents, exhibiting a vast spectrum of biological activities.[2][3] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, multifaceted pharmacological applications, and future therapeutic potential of benzofuran derivatives. We delve into the causality behind various synthetic strategies, from classic metal-catalyzed reactions to innovative green chemistry approaches. The core of this guide is an in-depth exploration of the anticancer, antimicrobial, anti-inflammatory, and antiviral properties of these compounds, grounded in their mechanisms of action and structure-activity relationships (SAR). Detailed experimental protocols, comparative data tables, and pathway diagrams are provided to offer both theoretical knowledge and practical insights for advancing drug discovery and development in this promising area.
Chapter 1: Synthetic Strategies for the Benzofuran Core
The ever-increasing use of benzofuran derivatives as pharmaceutical agents has driven chemists to devise novel and efficient methods to construct the core benzofuran nucleus.[3][4] The choice of a synthetic route is dictated by factors such as desired substitution patterns, yield, scalability, and environmental impact.
Metal-Catalyzed Cross-Coupling and Cyclization Reactions
Transition metal catalysis is a cornerstone of modern organic synthesis, offering powerful tools for the construction of complex heterocyclic systems like benzofuran.
Palladium- and Copper-Catalyzed Synthesis
Palladium and copper catalysts are extensively used due to their efficiency in forming C-C and C-O bonds, which are crucial for the intramolecular cyclization that forms the furan ring. A prominent example is the Sonogashira coupling of terminal alkynes with iodophenols, followed by intramolecular cyclization.[2][4] In this approach, a palladium complex, often with a copper co-catalyst, facilitates the coupling, leading to a 2-alkynylphenol intermediate that readily cyclizes to the benzofuran product.
-
Expertise & Experience: The choice between palladium and copper catalysis often involves a trade-off. Palladium catalysts, while highly efficient, can be expensive and require phosphine ligands. Copper catalysts are more economical and are often used in "greener" one-pot syntheses, such as the reaction between o-hydroxy aldehydes, amines, and alkynes in deep eutectic solvents.[4] The reaction mechanism for copper-catalyzed synthesis often proceeds via an iminium ion formation, followed by the attack of a copper acetylide intermediate and subsequent intramolecular cyclization.[4]
Diagram: General Workflow for Metal-Catalyzed Benzofuran Synthesis
Caption: Metal-Catalyzed Benzofuran Synthesis Workflow.
Experimental Protocol: Palladium/Copper-Catalyzed Synthesis of 2-Substituted Benzofurans
This protocol is a representative example based on Sonogashira coupling followed by cyclization.[2][4]
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add o-iodophenol (1.0 mmol), (PPh₃)₂PdCl₂ (0.02 mmol, 2 mol%), and Copper(I) iodide (0.04 mmol, 4 mol%).
-
Solvent and Reagents: Add anhydrous triethylamine (5 mL) as both the solvent and base. Stir the mixture for 10 minutes at room temperature.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 80°C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethyl acetate (20 mL).
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 2-substituted benzofuran derivative.
-
Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Chapter 2: The Pharmacological Landscape of Benzofuran Derivatives
The benzofuran scaffold is a versatile template for designing bioactive molecules, with derivatives demonstrating a wide array of pharmacological activities.[5][6]
Anticancer Activity
Benzofuran derivatives have emerged as potent anticancer agents, often acting through multifactorial mechanisms.[7][8] Their efficacy is highly dependent on the type and position of substituents on the benzofuran core.[7]
-
Mechanism of Action - Kinase Inhibition: A key strategy in cancer therapy is the inhibition of protein kinases involved in tumor growth and angiogenesis. Certain benzofuran-based chalcone derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[9] By blocking the VEGFR-2 signaling pathway, these compounds can inhibit the formation of new blood vessels that supply tumors, thereby impeding their growth.
-
Mechanism of Action - Epigenetic Modification: Lysine-specific demethylase 1 (LSD1) is an epigenetic target overexpressed in many cancers. Novel benzofuran derivatives have been designed that show excellent LSD1 inhibitory activity, leading to the suppression of tumor cell proliferation.[10]
-
Structure-Activity Relationship (SAR):
-
Halogenation: The addition of halogen atoms (Br, Cl, F) to the benzofuran ring often significantly increases anticancer activity, likely by forming "halogen bonds" that improve binding affinity to target proteins.[7]
-
Hybrid Molecules: Fusing the benzofuran scaffold with other pharmacologically active moieties like chalcones, triazoles, or piperazines can create hybrid molecules with synergistic cytotoxic effects against malignant tumors.[7][11]
-
Diagram: Simplified VEGFR-2 Inhibition Pathway
Caption: Inhibition of VEGFR-2 Signaling by Benzofurans.
Table 1: Anticancer Activity of Representative Benzofuran Derivatives
| Compound Class | Target/Mechanism | Cancer Cell Line | IC₅₀ (μM) | Reference |
| Halogenated Benzofuran | Cytotoxicity | HL60 (Leukemia) | 0.1 | [7] |
| Benzofuran-Chalcone Hybrid | VEGFR-2 Inhibition | HCC1806 (Breast) | 5.93 | [9] |
| Benzofuran-Chalcone Hybrid | VEGFR-2 Inhibition | HeLa (Cervical) | 5.61 | [9] |
| 3-Amidobenzofuran | Proliferation Inhibition | MDA-MB-231 (Breast) | 3.01 | [12] |
| Benzofuran Derivative | LSD1 Inhibition | H460 (Lung) | 2.06 | [10] |
Antimicrobial Activity
With rising antibiotic resistance, the need for new antimicrobial agents is urgent.[13] Benzofuran derivatives have shown significant promise, exhibiting broad-spectrum activity against various bacterial and fungal pathogens.[13][14][15]
-
Mechanism of Action: While diverse, one key mechanism involves the inhibition of essential bacterial enzymes. For instance, certain benzofuran–pyrazole hybrids are potent inhibitors of E. coli DNA gyrase B, an enzyme critical for DNA replication, thereby halting bacterial proliferation.[16]
-
Structure-Activity Relationship (SAR):
-
Substitutions at the C-6 and C-3 positions of the benzofuran ring can greatly impact antibacterial activity and strain specificity.[15]
-
Compounds bearing a hydroxyl group at the C-6 position have demonstrated excellent activity against a range of bacterial strains.[15]
-
Aza-benzofurans (where the furan oxygen is replaced by nitrogen) tend to exhibit better antibacterial activity, while oxa-benzofurans show stronger antifungal effects.[17]
-
Table 2: Antimicrobial Activity of Representative Benzofuran Derivatives
| Compound | Target Organism | MIC (μg/mL) | Reference |
| Aza-benzofuran (Compound 1) | Staphylococcus aureus | 12.5 | [17] |
| Aza-benzofuran (Compound 1) | Salmonella typhimurium | 12.5 | [17] |
| Oxa-benzofuran (Compound 5) | Penicillium italicum | 12.5 | [17] |
| Benzofuran Amide (Compound 6b) | S. aureus / E. coli | 6.25 | [14] |
| Benzofuran Ketoxime | Candida albicans | 0.625 - 2.5 | [15] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method used to determine the MIC of a compound against bacteria.[17]
-
Preparation of Inoculum: Culture the bacterial strain (e.g., S. aureus) overnight in Mueller-Hinton (MH) broth at 37°C. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension 1:100 in fresh MH broth to obtain a final inoculum density of ~1.5 x 10⁶ CFU/mL.
-
Compound Preparation: Dissolve the test benzofuran derivative in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mg/mL). Prepare a series of two-fold serial dilutions in MH broth in a 96-well microtiter plate. The final concentration range may span from 0.78 to 100 μg/mL.
-
Inoculation: Add 10 μL of the prepared bacterial inoculum to each well containing the compound dilutions.
-
Controls: Include a positive control (broth with bacteria and a known antibiotic like ciprofloxacin), a negative control (broth with bacteria and DMSO, to ensure the solvent has no effect), and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by adding an indicator dye like resazurin.
Anti-inflammatory Activity
Chronic inflammation is a key factor in many diseases. Benzofuran derivatives have demonstrated significant anti-inflammatory properties, primarily by modulating key signaling pathways.[16][18][19]
-
Mechanism of Action: A primary mechanism is the inhibition of nitric oxide (NO) production in macrophages stimulated by lipopolysaccharide (LPS).[17][20] NO is a key pro-inflammatory mediator, and its suppression is a hallmark of anti-inflammatory activity. Furthermore, advanced studies show that some benzofuran hybrids can down-regulate the expression of pro-inflammatory factors like TNF-α, IL-6, and COX-2 by targeting the NF-κB and MAPK signaling pathways.[18]
Diagram: NF-κB Pathway Inhibition by Benzofurans
Caption: Benzofurans Inhibit the Pro-inflammatory NF-κB Pathway.
Antiviral Activity
Recent research has uncovered a novel antiviral mechanism for benzofuran derivatives, positioning them as promising candidates for broad-spectrum antiviral drug development.[21]
-
Mechanism of Action - STING Agonism: A series of benzofuran derivatives were identified as agonists of the Stimulator of Interferon Genes (STING) protein.[21] STING is a critical component of the innate immune system that senses cytosolic DNA and triggers the production of type I interferons (IFN-I). By activating STING, these benzofuran compounds induce a potent IFN-dependent antiviral state in host cells, enabling them to inhibit the replication of a broad range of viruses, including human coronaviruses.[21] This host-targeting mechanism is a highly attractive strategy as it is less susceptible to the development of viral resistance.
Chapter 3: Future Perspectives and Drug Development
The benzofuran scaffold is undeniably a cornerstone of modern medicinal chemistry. Its structural versatility and wide range of biological activities ensure its continued relevance in drug discovery.[5][13]
-
Future Research Directions:
-
Multi-Target Agents: The development of hybrid molecules that combine the benzofuran core with other pharmacophores to hit multiple targets simultaneously is a promising strategy for complex diseases like cancer.[7]
-
Optimizing Pharmacokinetics: Future work must focus on optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to improve their bioavailability and clinical efficacy.
-
Novel Scaffolds: Breakthroughs in synthetic chemistry, such as modular synthesis via substituent migration, will allow for the creation of highly complex and novel benzofuran derivatives that were previously inaccessible, opening new avenues for biological exploration.[22]
-
The journey from a promising benzofuran derivative in the lab to a clinically approved drug is challenging, but the vast therapeutic potential locked within this simple heterocyclic system continues to inspire and drive innovation in the field.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijsdr.org [ijsdr.org]
- 12. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 13. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. jopcr.com [jopcr.com]
- 15. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 20. [PDF] Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 | Semantic Scholar [semanticscholar.org]
- 21. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Breakthrough in benzofuran synthesis: New method enables complex molecule creation | EurekAlert! [eurekalert.org]
Introduction: The Enduring Significance of the Benzofuran Scaffold
An In-Depth Technical Guide to the Mechanisms of Formation for Substituted Benzofurans
The benzofuran nucleus is a privileged heterocyclic motif integral to a vast array of natural products, pharmaceuticals, and materials.[1][2] Its derivatives exhibit a remarkable spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3] Notable examples include Amiodarone, a critical antiarrhythmic drug, and Benzbromarone, an effective uricosuric agent.[4] The inherent value of this scaffold has propelled the development of a rich and diverse portfolio of synthetic methodologies aimed at its construction.[2][5]
This guide provides a comprehensive exploration of the core mechanistic pathways for synthesizing substituted benzofurans. It is designed for researchers, medicinal chemists, and process development professionals who require a deep, mechanistically-grounded understanding of this essential area of heterocyclic chemistry. We will move beyond simple reaction schemes to dissect the causality behind experimental choices, focusing on intramolecular cyclizations, transition-metal-catalyzed domino reactions, and classic rearrangement strategies.
Strategic Overview: Pathways to the Benzofuran Core
The construction of the benzofuran ring system is broadly achieved through the formation of one or more key C–C or C–O bonds. The choice of strategy is dictated by the desired substitution pattern, functional group tolerance, and atom economy. This guide categorizes these diverse methods into mechanistically related families to provide a logical framework for understanding and application.
Figure 1. Classification of major synthetic routes to substituted benzofurans.
Part 1: Intramolecular Cyclization Strategies: Forging the Furan Ring
Intramolecular cyclization represents one of the most powerful and direct approaches to the benzofuran core. These methods typically involve the formation of the C(2)–O or C(3a)–O bond from a suitably functionalized phenolic precursor.
Transition-Metal-Catalyzed Cyclization of o-Alkynylphenols
The cyclization of o-alkynylphenols is a versatile and widely employed method. While it can be promoted by a simple base, the use of transition metal catalysts significantly expands its scope and efficiency.[3] Palladium and copper salts are most common, with catalysts promoting the 5-endo-dig cyclization.[3]
Mechanism: The reaction is initiated by the coordination of the transition metal (e.g., Pd(II)) to the alkyne, which activates it towards nucleophilic attack. The phenolic oxygen then attacks the activated alkyne in a 5-endo-dig fashion to form a vinyl-palladium intermediate. This is followed by protodepalladation, which regenerates the active catalyst and yields the 2-substituted benzofuran.
Figure 2. Mechanism of Pd-catalyzed cyclization of an o-alkynylphenol.
Experimental Protocol: Base-Promoted Synthesis of 2-Substituted Benzofurans [3] This protocol outlines a metal-free approach, demonstrating the fundamental reactivity of o-alkynylphenols.
-
To a solution of the substituted o-alkynylphenol (1.0 mmol) in a suitable solvent such as DMF, add a base (e.g., NaN₃ or K₂CO₃, 1.2 mmol).
-
Heat the reaction mixture at a specified temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to afford the desired benzofuran.
Intramolecular Heck Reaction
The intramolecular Heck reaction provides a robust pathway to 2,3-disubstituted benzofurans.[6][7] The key step involves the palladium-catalyzed cyclization of an o-iodoaryl vinyl ether, which is typically prepared via conjugate addition of an o-iodophenol to an activated alkyne.[7]
Mechanism: The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst to the aryl iodide bond of the vinyl ether substrate. This forms an arylpalladium(II) intermediate. A regioselective intramolecular insertion of the vinyl group into the aryl-palladium bond (carbopalladation) then occurs to form a five-membered ring.[8] The final step is a β-hydride elimination, which forms the benzofuran double bond and regenerates the Pd(0) catalyst.
References
- 1. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. A Novel Base-Promoted Cyclization: Synthesis of Substituted Benzo[b]furans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciforum.net [sciforum.net]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
starting materials for Ethyl 3-amino-6-bromobenzofuran-2-carboxylate synthesis
An In-Depth Technical Guide to the Starting Materials for the Synthesis of Ethyl 3-amino-6-bromobenzofuran-2-carboxylate
Introduction: The Significance of the Benzofuran Scaffold
The benzofuran nucleus is a privileged heterocyclic scaffold that forms the core of numerous natural products and pharmacologically active compounds.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[2][3] this compound, in particular, serves as a highly versatile intermediate in medicinal chemistry. The strategic placement of the amino, bromo, and carboxylate functionalities provides multiple reaction handles for the construction of complex molecular libraries, making it a valuable building block in the drug discovery process.[2][4]
This guide provides a detailed technical analysis of the most effective and scientifically sound approaches for the synthesis of this compound, with a primary focus on the selection and rationale behind the choice of starting materials. As senior application scientists, our goal is to not only present protocols but to elucidate the underlying chemical logic that ensures reproducibility, scalability, and high-yield synthesis.
Part 1: The Primary Synthetic Strategy: One-Pot Cyclization via a Substituted Cyanophenol
The most direct and efficient pathway to this compound involves a base-mediated, one-pot condensation and intramolecular cyclization reaction. This strategy is favored for its high atom economy and operational simplicity, avoiding the need for transition-metal catalysts.[5]
Core Starting Materials: A Deliberate Choice
The success of this synthesis hinges on the judicious selection of two key starting materials that contain all the necessary atoms for the final product, pre-arranged for efficient ring closure.
-
4-Bromo-2-cyanophenol (also known as 5-Bromo-2-hydroxybenzonitrile): This is the cornerstone of the synthesis.
-
Expertise & Experience: Choosing this molecule is a strategic decision. The phenolic hydroxyl group is the nucleophile that initiates the reaction cascade. The bromine atom at the 4-position directly translates to the desired 6-bromo substitution on the final benzofuran ring. Crucially, the ortho-cyano group is not merely a substituent; it is an essential mechanistic component that directs the cyclization and ultimately becomes the nitrogen source for the 3-amino group.
-
-
Ethyl Chloroacetate (or Ethyl Bromoacetate): This reagent serves as the two-carbon building block that will form the C2 and C3 atoms of the furan ring.
-
Expertise & Experience: The ester moiety directly installs the required ethyl 2-carboxylate group. The α-halogen (Cl or Br) provides the electrophilic site necessary for the initial reaction with the phenoxide. Ethyl bromoacetate is generally more reactive than its chloro-analogue but both are effective.
-
Mechanistic Pathway: A Self-Validating System
The reaction proceeds through a well-understood tandem sequence of O-alkylation followed by an intramolecular Thorpe-Ziegler type cyclization.
-
Deprotonation and O-Alkylation: A suitable base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), deprotonates the highly acidic phenolic hydroxyl group of 4-bromo-2-cyanophenol to form a phenoxide.[6] This potent nucleophile then attacks the electrophilic α-carbon of ethyl chloroacetate via an Sₙ2 reaction, displacing the chloride ion and forming an ether intermediate, ethyl 2-((4-bromo-2-cyanophenyl)oxy)acetate.
-
Intramolecular Cyclization: The same base then abstracts an α-proton from the methylene carbon situated between the ether oxygen and the ester carbonyl. This generates a carbanion which immediately attacks the electrophilic carbon of the adjacent nitrile group. This intramolecular nucleophilic addition results in the formation of a five-membered ring.
-
Tautomerization: The cyclic intermediate exists as an imine, which rapidly tautomerizes to the thermodynamically more stable enamine form. This enamine is the final 3-amino group of the benzofuran ring system.
Experimental Protocol: Synthesis via Thorpe-Ziegler Cyclization [5][6]
-
To a stirred solution of 4-bromo-2-cyanophenol (1.0 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone, add cesium carbonate (Cs₂CO₃, 2.0 equivalents).
-
Stir the mixture at room temperature for 15-20 minutes to ensure complete formation of the phenoxide.
-
Add ethyl chloroacetate (1.1 equivalents) dropwise to the suspension.
-
Continue stirring the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration.
-
Wash the solid with water and then a small amount of cold ethanol to remove impurities.
-
Dry the product under vacuum to yield this compound as a solid. Further purification can be achieved by recrystallization if necessary.
Data Presentation: Starting Materials and Conditions
| Starting Material | Co-Reagent | Base | Solvent | Temperature | Typical Time |
| 4-Bromo-2-cyanophenol | Ethyl Chloroacetate | Cs₂CO₃ | DMF | Room Temp. | 1-3 hours |
| 4-Bromo-2-cyanophenol | Ethyl Bromoacetate | K₂CO₃ | Acetone | Reflux | 4-6 hours |
Visualization: Synthetic Workflow
Caption: One-pot synthesis workflow.
Part 2: Alternative Synthetic Routes and Their Limitations
While the Thorpe-Ziegler approach is superior, a comprehensive understanding requires evaluating alternative pathways, primarily those involving transition-metal catalysis.
The Sonogashira Coupling Approach
A powerful method for benzofuran synthesis involves a palladium-copper catalyzed Sonogashira coupling followed by an intramolecular cyclization.[7][8][9]
-
Authoritative Grounding: This domino reaction is a well-established and robust method for constructing the benzofuran core from ortho-halophenols and terminal alkynes.[9][10][11]
-
Hypothetical Starting Materials for the Target Molecule:
-
4-Bromo-2-iodophenol: This doubly-halogenated phenol would be required. The higher reactivity of the C-I bond allows for selective Sonogashira coupling while the C-Br bond remains intact.
-
Ethyl Propiolate: This alkyne would serve as the coupling partner, providing the carbon backbone for what will become C2 and C3 of the furan ring, along with the necessary ester group.
-
-
Causality and Limitations: The primary drawback of this method for synthesizing the target molecule is its inability to directly install the 3-amino group. The cyclization of the o-alkynylphenol intermediate would yield Ethyl 6-bromobenzofuran-2-carboxylate. A subsequent, often harsh, multi-step process of nitration at the 3-position followed by reduction would be necessary to install the amino group. This significantly reduces the overall efficiency and yield compared to the one-pot cyanophenol route.
Visualization: Sonogashira Route (Multi-Step)
Caption: Multi-step Sonogashira pathway.
Conclusion: The Primacy of Strategic Starting Material Selection
The synthesis of this compound serves as an exemplary case for the principle of convergent synthesis design. While multiple pathways to the benzofuran core exist, the one-pot, transition-metal-free cyclization of 4-bromo-2-cyanophenol with ethyl chloroacetate is demonstrably the most efficient and logical route. This approach excels due to its strategic use of the nitrile group not just as a substituent, but as a key mechanistic director that enables the direct and simultaneous formation of both the heterocyclic ring and the crucial 3-amino functionality. For researchers and drug development professionals, this understanding underscores that the most elegant and effective syntheses are often born from a deep, mechanistically-driven analysis of the starting materials themselves.
References
- 1. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Some recent approaches to the synthesis of 2-substituted benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. Palladium( ii ) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot sy ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03485F [pubs.rsc.org]
- 10. Benzofuran synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to Ethyl 3-amino-6-bromobenzofuran-2-carboxylate
A Keystone Intermediate for Advanced Drug Discovery and Materials Science
Authored by: Senior Application Scientist, Gemini Division
Abstract
This technical guide provides a comprehensive overview of Ethyl 3-amino-6-bromobenzofuran-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The benzofuran scaffold is a privileged structure in numerous biologically active natural products and synthetic pharmaceuticals.[1][2] The strategic incorporation of a bromine atom at the 6-position and an amino group at the 3-position offers a versatile platform for the development of novel therapeutic agents and functional organic materials. This document details the synthetic pathways, physicochemical characteristics, spectroscopic profile, and prospective applications of this compound, with a particular focus on its potential in drug development. Experimental protocols and mechanistic insights are provided to guide researchers in the effective utilization of this valuable chemical entity.
Introduction: The Significance of the Benzofuran Scaffold
Benzofuran derivatives are a prominent class of oxygen-containing heterocyclic compounds that form the core structure of many pharmacologically active molecules.[1][2] Their diverse biological activities are well-documented, encompassing anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5][6] The unique electronic and structural features of the benzofuran ring system allow for multifaceted interactions with various biological targets.
The subject of this guide, this compound (IUPAC Name: Ethyl 3-amino-6-bromo-1-benzofuran-2-carboxylate), is a synthetically versatile intermediate. The presence of three key functional groups—an ethyl ester, a primary amine, and a bromine atom—on the benzofuran core provides multiple reaction sites for further chemical modifications. This trifecta of functionality allows for the construction of diverse molecular libraries for screening against a wide array of biological targets.
The bromine atom, in particular, is a valuable functional group in medicinal chemistry. Its introduction into a molecular scaffold can enhance potency, modulate metabolic stability, and provide a handle for cross-coupling reactions to introduce further molecular complexity.[1][3] The 3-amino group is another critical feature, known to be a key pharmacophore in many bioactive compounds, including kinase inhibitors and agents targeting neurodegenerative diseases.[7]
This guide will serve as a technical resource for researchers, providing a detailed exploration of the synthesis, characterization, and potential applications of this promising benzofuran derivative.
Synthesis and Mechanism
The synthesis of this compound typically proceeds through a multi-step sequence starting from a readily available substituted phenol. The most logical and commonly employed route is a variation of the O-alkylation followed by an intramolecular cyclization.
Proposed Synthetic Pathway
The synthesis initiates with the O-alkylation of 5-bromo-2-hydroxybenzonitrile with ethyl chloroacetate, followed by a base-mediated intramolecular cyclization.
dot
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-(4-bromo-2-cyanophenoxy)acetate
-
To a solution of 5-bromo-2-hydroxybenzonitrile (1.0 eq) in acetone, add anhydrous potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl chloroacetate (1.2 eq) dropwise to the reaction mixture.
-
Reflux the reaction mixture for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield Ethyl 2-(4-bromo-2-cyanophenoxy)acetate as a solid.
Step 2: Synthesis of this compound
-
Prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 eq) in absolute ethanol under an inert atmosphere.
-
To the freshly prepared sodium ethoxide solution, add a solution of Ethyl 2-(4-bromo-2-cyanophenoxy)acetate (1.0 eq) in absolute ethanol dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Mechanistic Insights
The key step in this synthesis is the base-catalyzed intramolecular cyclization. The ethoxide base abstracts the acidic α-proton of the acetate moiety, generating a carbanion. This carbanion then undergoes a nucleophilic attack on the carbon atom of the nitrile group. The subsequent tautomerization of the resulting imine intermediate leads to the formation of the stable 3-amino-benzofuran ring system.
dot
Caption: Mechanism of base-catalyzed intramolecular cyclization.
Physicochemical and Spectroscopic Characterization
While comprehensive experimental data for this specific molecule is not widely published, the following table summarizes its known properties and predicted spectroscopic characteristics based on closely related analogs.
| Property | Value | Source/Reference |
| IUPAC Name | Ethyl 3-amino-6-bromo-1-benzofuran-2-carboxylate | - |
| CAS Number | 887250-14-8 | [8] |
| Molecular Formula | C₁₁H₁₀BrNO₃ | [8] |
| Molecular Weight | 284.11 g/mol | [8] |
| Appearance | Expected to be a solid | [9] |
| Melting Point | Not reported; a similar non-brominated analog melts at 77-81 °C. | - |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | - |
Spectroscopic Data (Predicted)
The following are predicted spectroscopic data based on the analysis of similar benzofuran structures.
¹H NMR (400 MHz, CDCl₃):
-
δ 7.60-7.80 (m, 2H, Ar-H): Aromatic protons on the benzofuran ring.
-
δ 7.30-7.50 (m, 1H, Ar-H): Aromatic proton on the benzofuran ring.
-
δ 5.50-6.00 (br s, 2H, -NH₂): Protons of the primary amino group.
-
δ 4.30-4.50 (q, J=7.1 Hz, 2H, -OCH₂CH₃): Methylene protons of the ethyl ester.
-
δ 1.30-1.50 (t, J=7.1 Hz, 3H, -OCH₂CH₃): Methyl protons of the ethyl ester.
¹³C NMR (100 MHz, CDCl₃):
-
δ 165.0-168.0 (C=O): Carbonyl carbon of the ethyl ester.
-
δ 150.0-155.0 (Ar-C-O): Aromatic carbon attached to the furan oxygen.
-
δ 140.0-145.0 (C-NH₂): Carbon of the furan ring attached to the amino group.
-
δ 110.0-135.0 (Ar-C): Aromatic carbons.
-
δ 110.0-115.0 (Ar-C-Br): Aromatic carbon attached to bromine.
-
δ 60.0-62.0 (-OCH₂CH₃): Methylene carbon of the ethyl ester.
-
δ 14.0-15.0 (-OCH₂CH₃): Methyl carbon of the ethyl ester.
FT-IR (KBr, cm⁻¹):
-
3400-3300 (N-H stretch): Characteristic stretching vibrations of the primary amine.
-
3100-3000 (Ar C-H stretch): Aromatic C-H stretching.
-
2980-2850 (Aliphatic C-H stretch): C-H stretching of the ethyl group.
-
1700-1680 (C=O stretch): Carbonyl stretching of the ester group.
-
1620-1580 (C=C stretch, N-H bend): Aromatic C=C stretching and N-H bending vibrations.
-
1250-1200 (C-O stretch): Asymmetric C-O-C stretching of the ester and furan ring.
-
1100-1000 (C-O stretch): Symmetric C-O-C stretching.
-
800-750 (Ar C-H bend): Out-of-plane C-H bending of the substituted benzene ring.
-
600-500 (C-Br stretch): Carbon-bromine stretching vibration.
Mass Spectrometry (EI):
-
m/z 283/285 (M⁺): Molecular ion peak showing the characteristic isotopic pattern for a bromine-containing compound.
-
Fragment ions: Corresponding to the loss of the ethoxy group (-OC₂H₅), the entire ester group (-COOC₂H₅), and other fragmentation patterns typical of benzofuran derivatives.
Potential Applications in Drug Development
The structural motifs present in this compound suggest its potential as a scaffold for developing drugs targeting a variety of diseases.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzofuran derivatives.[1][3][4] The presence of a bromine atom can significantly enhance cytotoxic activity against cancer cell lines.[1][3] The 3-amino group can be readily derivatized to introduce side chains that can interact with specific targets in cancer cells, such as protein kinases. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can serve as a handle for amide coupling to introduce further diversity.
dot
Caption: Potential anticancer applications of the core scaffold.
Antimicrobial Activity
The benzofuran nucleus is a common feature in many natural and synthetic antimicrobial agents.[6][7] Halogenated benzofurans, in particular, have shown promising activity against a range of bacteria and fungi.[6] The 3-amino group is also a key feature in many antimicrobial compounds. This compound can serve as a starting point for the synthesis of novel antibiotics, potentially through the derivatization of the amino and ester functionalities to optimize interactions with microbial targets.
Conclusion and Future Directions
This compound is a highly functionalized and versatile building block with significant potential in drug discovery and materials science. Its synthesis from readily available starting materials and the presence of multiple reactive sites make it an attractive scaffold for the generation of diverse chemical libraries. While further research is needed to fully elucidate its biological activities and physicochemical properties, the existing literature on related benzofuran derivatives strongly suggests its promise as a precursor to novel therapeutic agents, particularly in the areas of oncology and infectious diseases. Future work should focus on the systematic exploration of its chemical space through derivatization and the comprehensive biological evaluation of the resulting compounds.
References
- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ethyl 3-aMino-6-broMo-1-benzofuran-2-carboxylate | 887250-14-8 [chemicalbook.com]
- 9. CN102060717B - The synthetic method of the bromophenol of 3 amino 4 - Google Patents [patents.google.com]
Methodological & Application
Ethyl 3-amino-6-bromobenzofuran-2-carboxylate: A Versatile Scaffold for Advanced Organic Synthesis
Introduction: Unveiling the Potential of a Privileged Heterocycle
The benzofuran nucleus is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Among the vast family of benzofurans, ethyl 3-amino-6-bromobenzofuran-2-carboxylate emerges as a particularly valuable and versatile building block for organic synthesis. Its trifunctional nature—an aromatic amine, an aryl bromide, and an ethyl ester—offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the synthesis and synthetic applications of this powerful intermediate, complete with detailed protocols and mechanistic insights to empower researchers in drug discovery and materials science.
The strategic placement of the bromine atom at the 6-position and the amino group at the 3-position allows for selective and sequential functionalization. The aryl bromide is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. Simultaneously, the amino and ester moieties can be engaged in various cyclization and derivatization reactions to construct complex polycyclic systems.
Synthesis of the Building Block: A Reliable Pathway
A robust and scalable synthesis of this compound is paramount for its widespread application. The most common and efficient method involves a two-step sequence starting from the readily available 4-bromo-2-hydroxybenzonitrile.
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of related aminobenzofurans.
Step 1: O-Alkylation of 4-bromo-2-hydroxybenzonitrile
In the initial step, the phenolic hydroxyl group of 4-bromo-2-hydroxybenzonitrile is alkylated with ethyl chloroacetate in the presence of a base.
-
Materials:
-
4-bromo-2-hydroxybenzonitrile
-
Ethyl chloroacetate
-
Potassium carbonate (anhydrous)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of 4-bromo-2-hydroxybenzonitrile (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Add ethyl chloroacetate (1.1 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield the O-alkylated intermediate, ethyl 2-((4-bromo-2-cyanophenyl)oxy)acetate.
-
Step 2: Intramolecular Cyclization
The intermediate is then subjected to a base-mediated intramolecular cyclization to construct the benzofuran ring.
-
Materials:
-
Ethyl 2-((4-bromo-2-cyanophenyl)oxy)acetate
-
Sodium ethoxide
-
Ethanol
-
-
Procedure:
-
Dissolve the crude ethyl 2-((4-bromo-2-cyanophenyl)oxy)acetate in anhydrous ethanol.
-
Add a solution of sodium ethoxide in ethanol (1.5 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) until the pH is ~7.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound as a solid.
-
Causality Behind Experimental Choices:
-
Choice of Base: Potassium carbonate is a suitable base for the initial O-alkylation as it is strong enough to deprotonate the phenol without hydrolyzing the ester. For the subsequent cyclization, a stronger base like sodium ethoxide is required to deprotonate the α-carbon of the ester, initiating the nucleophilic attack on the nitrile.
-
Solvent Selection: DMF is an excellent polar aprotic solvent for the SN2 reaction in the first step. Anhydrous ethanol is used in the second step as it is the solvent for the sodium ethoxide solution and is compatible with the reaction conditions.
Applications in Organic Synthesis: A Gateway to Molecular Diversity
The true power of this compound lies in its ability to serve as a scaffold for the construction of more complex and functionally rich molecules. The following sections detail protocols for key transformations that leverage the unique reactivity of this building block.
Application 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds by reacting an organoboron compound with an organohalide in the presence of a palladium catalyst.[3] The 6-bromo position of our building block is ideal for this transformation.
Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene/Water (4:1 mixture)
-
-
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), and PPh₃ (0.1 eq).
-
Add K₂CO₃ (2.0 eq) and the toluene/water mixture.
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Heat the reaction mixture to 90 °C and stir for 8-12 hours under an argon atmosphere.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield ethyl 3-amino-6-phenylbenzofuran-2-carboxylate.
-
Data Summary: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | Toluene/H₂O | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | ~80-90 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | DME/H₂O | ~75-85 |
Note: Yields are representative and may vary based on specific reaction conditions and substrate.
Mechanistic Insight:
The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to form the new C-C bond and regenerate the catalyst. The base is crucial for the activation of the boronic acid.
References
- 1. Synthesis of substituted dihydrobenzofurans via tandem S(N)Ar/5-exo-trig cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A library synthesis of 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester derivatives as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: Ethyl 3-amino-6-bromobenzofuran-2-carboxylate in Modern Medicinal Chemistry
The benzofuran core is a privileged heterocyclic motif frequently encountered in a vast array of natural products and clinically approved drugs, celebrated for its wide spectrum of biological activities.[1] This structural framework serves as a cornerstone in the design of novel therapeutic agents targeting a multitude of diseases, including cancer, microbial infections, and neurodegenerative disorders. Within this esteemed class of compounds, Ethyl 3-amino-6-bromobenzofuran-2-carboxylate emerges as a particularly valuable and versatile building block for medicinal chemists. Its strategic placement of an amino group, an ester, and a bromine atom on the benzofuran scaffold provides a rich platform for a diverse range of chemical modifications, enabling the synthesis of complex molecules with tailored pharmacological profiles.
This comprehensive guide delves into the synthesis and multifaceted applications of this compound in medicinal chemistry. We will provide a detailed, adaptable protocol for its synthesis, explore its instrumental role as a key intermediate in the development of potential therapeutics, and present workflows for the synthesis of bioactive derivatives.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of a starting material is paramount for its effective utilization in synthesis. Below is a summary of the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀BrNO₃ | [2] |
| Molecular Weight | 284.11 g/mol | [2] |
| CAS Number | 887250-14-8 | [2] |
| Appearance | Reported as a solid | N/A |
| Solubility | Soluble in common organic solvents like DMF, DMSO, and chlorinated solvents. | Inferred from synthetic protocols |
| Spectroscopic Data | 1H NMR, 13C NMR, IR, and Mass Spectrometry data are available. | [3] |
Synthesis Protocol: An Adapted Approach
Reaction Scheme:
A visual representation of the synthetic route.
Materials:
-
6-Bromo-2-hydroxybenzonitrile
-
Ethyl chloroacetate
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Crushed ice
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 6-bromo-2-hydroxybenzonitrile (1.0 equivalent), ethyl chloroacetate (1.0 equivalent), and anhydrous potassium carbonate (2.0 equivalents) in a minimal amount of DMF.
-
Heat the reaction mixture to reflux and maintain this temperature for approximately 90 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.
-
Pour the filtrate into a beaker containing crushed ice with constant stirring.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.
-
Dry the crude product and recrystallize from ethanol to afford pure this compound.
Rationale for Experimental Choices:
-
Potassium Carbonate (K₂CO₃): A mild base is crucial for the deprotonation of the phenolic hydroxyl group, initiating the nucleophilic attack on ethyl chloroacetate. Its insolubility in the reaction mixture simplifies its removal by filtration.
-
Dimethylformamide (DMF): A polar aprotic solvent is ideal for this type of reaction as it effectively dissolves the reactants and facilitates the SN2 reaction.
-
Reflux Conditions: Heating the reaction provides the necessary activation energy for the cyclization to proceed at a reasonable rate.
-
Recrystallization from Ethanol: This is a standard purification technique to obtain a crystalline solid of high purity.
Applications in the Synthesis of Bioactive Molecules
The strategic positioning of the amino, bromo, and ester functionalities on the benzofuran scaffold of this compound makes it a highly valuable precursor for the synthesis of a diverse range of medicinally relevant compounds.
Development of Novel Agents for Alzheimer's Disease
The 3-aminobenzofuran scaffold is a key pharmacophore in the design of multifunctional agents for the treatment of Alzheimer's disease.[5] The amino group at the C-3 position provides a convenient handle for the introduction of various side chains that can interact with key biological targets implicated in the disease pathology, such as acetylcholinesterase (AChE) and beta-amyloid (Aβ) aggregation.
Synthetic Workflow for Alzheimer's Disease Drug Candidates:
A generalized workflow for synthesizing potential Alzheimer's therapeutics.
Protocol for Amide Coupling:
-
Dissolve this compound (1.0 eq.) and a substituted benzoic acid (1.1 eq.) in a suitable aprotic solvent (e.g., DMF or DCM).
-
Add a coupling agent such as HATU (1.2 eq.) and a base like DIPEA (2.0 eq.).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, perform an aqueous workup and purify the product by column chromatography.
The bromine atom at the C-6 position can be further functionalized, for instance, through palladium-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions, to introduce additional diversity and fine-tune the biological activity of the final compounds.
Synthesis of Potential Anticancer Agents
Benzofuran derivatives have demonstrated significant potential as anticancer agents, with some exhibiting cytotoxic activity against various cancer cell lines.[6] The brominated benzofuran scaffold can be elaborated to generate compounds that interfere with cancer cell proliferation.
Synthetic Strategy for Anticancer Compounds:
The amino group of this compound can be transformed into various heterocyclic systems known to possess anticancer properties. For example, it can be converted to a benzofuran-fused pyrimidine or other nitrogen-containing heterocycles.
References
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ethyl 3-aMino-6-broMo-1-benzofuran-2-carboxylate | 887250-14-8 [chemicalbook.com]
- 3. ethyl 3-aMino-6-broMo-1-benzofuran-2-carboxylate(887250-14-8) 1H NMR [m.chemicalbook.com]
- 4. Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-Acylation of 3-Aminobenzofurans
Introduction: The Significance of N-Acyl-3-aminobenzofurans in Drug Discovery
The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in natural products and pharmacologically active compounds, exhibiting a wide range of biological activities including antimicrobial, antitumor, and anti-inflammatory properties. The introduction of an amide functionality at the 3-position of the benzofuran ring system, creating N-acyl-3-aminobenzofurans, provides a valuable vector for modulating the physicochemical and pharmacokinetic properties of these molecules. This functionalization allows for the exploration of structure-activity relationships (SAR) by introducing diverse acyl groups, making the N-acylation of 3-aminobenzofurans a critical transformation for medicinal chemists and drug development professionals. This guide provides a detailed protocol for this reaction, grounded in mechanistic principles and practical laboratory experience.
Reaction Mechanism: Nucleophilic Acyl Substitution
The N-acylation of 3-aminobenzofurans with acyl chlorides or anhydrides proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the 3-amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This results in the formation of a tetrahedral intermediate, which then collapses to regenerate the carbonyl double bond and expel a leaving group (chloride or carboxylate), yielding the final N-acylated benzofuran product.
When using an acyl chloride, hydrochloric acid (HCl) is generated as a byproduct. To prevent the protonation of the starting amine, which would render it non-nucleophilic, a base such as pyridine or triethylamine is typically added to neutralize the acid.[1][2] Pyridine can also act as a nucleophilic catalyst by forming a highly reactive acylpyridinium salt intermediate.[3]
Caption: Mechanism of N-acylation of 3-aminobenzofuran with an acyl chloride.
Experimental Protocols
This section details the synthesis of the 3-aminobenzofuran precursor followed by two common protocols for its N-acylation.
Part 1: Synthesis of the 3-Aminobenzofuran Precursor
The starting material, 3-aminobenzofuran, can be synthesized through various methods. One common approach is the copper-catalyzed annulative amination of ortho-alkynylphenols.[4]
Materials:
-
ortho-Alkynylphenol (1.0 eq)
-
O-Benzoylhydroxylamine (1.2 eq)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (10 mol%)
-
Lithium tert-butoxide (LiOt-Bu) (2.0 eq)
-
N-Methyl-2-pyrrolidone (NMP)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of ortho-alkynylphenol in NMP, add O-benzoylhydroxylamine, Cu(OTf)₂, and LiOt-Bu.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Upon completion (monitored by TLC), dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aminobenzofuran.
Part 2: N-Acylation Protocols
Protocol A: Using Acyl Chlorides
This is a widely used and generally high-yielding method.
Materials:
-
3-Aminobenzofuran (1.0 eq)
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)
-
Pyridine or Triethylamine (1.2 eq)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 3-aminobenzofuran in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine to the stirred solution.
-
Add the acyl chloride dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Caption: Experimental workflow for N-acylation using an acyl chloride.
Protocol B: Using Acid Anhydrides
This method is an alternative to using acyl chlorides, particularly when the corresponding acyl chloride is unstable or difficult to handle.
Materials:
-
3-Aminobenzofuran (1.0 eq)
-
Acid anhydride (e.g., acetic anhydride) (1.5 eq)
-
Pyridine (catalytic amount) or 4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous dichloromethane (DCM) or Acetonitrile
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 3-aminobenzofuran in anhydrous DCM.
-
Add the acid anhydride and a catalytic amount of pyridine or DMAP.
-
Stir the reaction mixture at room temperature for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction conditions for the N-acylation of a generic 3-aminobenzofuran.
| Parameter | Protocol A (Acyl Chloride) | Protocol B (Acid Anhydride) |
| Acylating Agent | Acyl Chloride (1.1 eq) | Acid Anhydride (1.5 eq) |
| Base | Pyridine or Et₃N (1.2 eq) | Pyridine or DMAP (catalytic) |
| Solvent | Anhydrous DCM or THF | Anhydrous DCM or Acetonitrile |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 2-4 hours | 4-8 hours |
| Typical Yield | 85-95% | 80-90% |
Troubleshooting and Field-Proven Insights
-
Low Yield:
-
Cause: Incomplete reaction or decomposition of starting material/product.
-
Solution: Ensure all reagents are pure and the solvents are anhydrous. The acylating agent may have hydrolyzed; use freshly opened or distilled reagents. Increase the reaction time or consider gentle heating if the starting material is unreactive.
-
-
Multiple Products:
-
Cause: Di-acylation (if other reactive sites are present) or side reactions.
-
Solution: For Protocol A, ensure slow, dropwise addition of the acyl chloride at low temperature to control the reaction's exothermicity. Use stoichiometric amounts of the acylating agent.
-
-
Purification Challenges:
-
Cause: Similar polarity of product and unreacted starting material or byproducts.
-
Solution: Optimize the eluent system for column chromatography. Recrystallization from a suitable solvent system can also be an effective purification method.
-
Characterization of N-Acyl-3-aminobenzofurans
The successful synthesis of the N-acylated product should be confirmed by a combination of spectroscopic techniques:
-
¹H NMR: Appearance of a new amide N-H proton signal (typically a broad singlet) and signals corresponding to the acyl group.
-
¹³C NMR: Appearance of a new amide carbonyl carbon signal (typically in the range of 165-175 ppm).
-
IR Spectroscopy: A strong absorption band for the amide carbonyl (C=O) stretch (typically 1630-1680 cm⁻¹) and an N-H stretching band (around 3300 cm⁻¹).
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the synthesized compound.
References
Ethyl 3-amino-6-bromobenzofuran-2-carboxylate in kinase inhibitor synthesis
Application Note & Protocols
Topic: Ethyl 3-amino-6-bromobenzofuran-2-carboxylate: A Strategic Scaffold for Kinase Inhibitor Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract
Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized modern therapeutics. The benzofuran core is a privileged scaffold in medicinal chemistry, frequently appearing in potent kinase inhibitors due to its rigid, planar structure and its ability to form key interactions within the ATP-binding pocket of kinases.[1][2] This document provides a detailed guide on the strategic application of This compound , a versatile building block, in the synthesis of novel kinase inhibitors. We will explore the rationale behind its design, provide detailed synthetic protocols for its derivatization, and discuss the mechanistic basis for the activity of its downstream products.
Introduction: The Benzofuran Scaffold in Kinase Inhibition
Protein kinases regulate a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins.[3] In oncology, the overexpression or mutation of specific kinases can drive uncontrolled cell proliferation and survival. Consequently, targeting these enzymes with selective inhibitors is a highly validated therapeutic strategy.[4]
The benzofuran scaffold has emerged as a cornerstone in the design of these inhibitors. Its bicyclic structure serves as an excellent bioisostere for the native adenine ring of ATP, enabling it to anchor within the kinase hinge region. More importantly, it provides a rigid framework upon which various substituents can be strategically placed to achieve potency and selectivity.[5]
This compound is an advanced intermediate engineered for maximal synthetic versatility. Each of its functional groups serves a distinct and crucial purpose in a rational drug design campaign:
-
3-Amino Group: Acts as a primary nucleophile or a key hydrogen bond donor. It is the principal site for introducing side chains that can interact with the solvent-exposed region of the kinase or form critical hydrogen bonds within the active site.[6][7]
-
6-Bromo Group: A versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation, most commonly through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the introduction of diverse aryl or heteroaryl moieties that can occupy the hydrophobic back pocket of the kinase, a common feature of Type II inhibitors.[3][8]
-
2-Ethyl Carboxylate Group: This group can be readily hydrolyzed to the corresponding carboxylic acid or converted into a variety of amides. This position is crucial for modulating physicochemical properties, such as solubility, or for establishing additional interactions with the target protein.
Physicochemical Properties & Handling
| Property | Data |
| Chemical Name | This compound |
| Molecular Formula | C₁₁H₁₀BrNO₃ |
| Molecular Weight | 299.11 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetone, DMSO |
| Storage | Store at 2-8°C, protected from light and moisture. |
| Safety Precautions | Handle with standard laboratory PPE (gloves, safety glasses, lab coat). Avoid inhalation of dust. Use in a well-ventilated fume hood. |
Strategic Derivatization for Kinase Inhibitor Synthesis
The power of this scaffold lies in its capacity for orthogonal chemical modifications, allowing for a systematic exploration of the structure-activity relationship (SAR). A typical synthetic campaign involves a multi-step sequence where each functional group is addressed to build molecular complexity and tune biological activity.
Caption: Synthetic strategy for diversifying the core scaffold.
Application Protocol: Synthesis of a Representative Benzofuran-Pyridine Kinase Inhibitor
This section details a representative two-step protocol to demonstrate the utility of the scaffold. The procedure involves an initial acylation of the 3-amino group, followed by a Suzuki-Miyaura cross-coupling at the 6-bromo position.
Experimental Workflow Overview
Caption: Step-by-step workflow for the synthesis protocol.
Part A: Acylation of the 3-Amino Group
Objective: To install a pyridine moiety, a common hinge-binding element in kinase inhibitors.
Materials and Reagents:
| Reagent | M.W. | Amount (1 mmol scale) | Moles (mmol) |
| This compound | 299.11 | 299 mg | 1.0 |
| Isonicotinoyl chloride hydrochloride | 178.01 | 214 mg | 1.2 |
| Pyridine | 79.10 | 237 µL | 3.0 |
| Dichloromethane (DCM), anhydrous | - | 10 mL | - |
Protocol:
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (299 mg, 1.0 mmol).
-
Dissolution: Add anhydrous DCM (10 mL) and stir until the solid is fully dissolved.
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Causality Note: Cooling is essential to control the exothermicity of the acylation reaction and minimize side-product formation.
-
-
Base Addition: Slowly add pyridine (237 µL, 3.0 mmol) to the solution. Pyridine acts as both a solvent and an acid scavenger to neutralize the HCl generated during the reaction.
-
Acyl Chloride Addition: Add isonicotinoyl chloride hydrochloride (214 mg, 1.2 mmol) portion-wise over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: a. Quench the reaction by adding 10 mL of deionized water. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL). c. Combine the organic layers and wash sequentially with 1 M HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).
-
Causality Note: The acid wash removes excess pyridine, while the base wash removes any unreacted acyl chloride and acidic impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate gradient) to afford Ethyl 6-bromo-3-(isonicotinamido)benzofuran-2-carboxylate as a solid.
Characterization (Expected):
-
¹H NMR: Appearance of new aromatic protons corresponding to the pyridine ring and an amide NH proton (typically δ > 9 ppm).
-
MS (ESI+): A molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₁₇H₁₂BrN₂O₄.
Part B: Suzuki Coupling at the 6-Bromo Position
Objective: To introduce a phenyl group into the hydrophobic region of the scaffold.
Materials and Reagents:
| Reagent | M.W. | Amount (0.5 mmol scale) | Moles (mmol) |
| Ethyl 6-bromo-3-(isonicotinamido)benzofuran-2-carboxylate | 404.22 | 202 mg | 0.5 |
| Phenylboronic acid | 121.93 | 91 mg | 0.75 |
| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 29 mg | 0.025 (5 mol%) |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 159 mg | 1.5 |
| 1,4-Dioxane / Water (3:1) | - | 8 mL | - |
Protocol:
-
Reaction Setup: In a microwave vial or Schlenk tube, combine the bromo-intermediate from Part A (202 mg, 0.5 mmol), phenylboronic acid (91 mg, 0.75 mmol), and Na₂CO₃ (159 mg, 1.5 mmol).
-
Catalyst Addition: Add Pd(PPh₃)₄ (29 mg, 0.025 mmol).
-
Causality Note: The palladium catalyst is the core of the catalytic cycle that facilitates the C-C bond formation. It must be handled under an inert atmosphere if possible, although Tetrakis is relatively air-stable for short periods.
-
-
Solvent Addition & Degassing: Add the 1,4-Dioxane/Water solvent mixture (8 mL). Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Causality Note: Degassing is critical to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and deactivate it.
-
-
Reaction: Heat the reaction mixture to 90-100°C and stir for 4-8 hours. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Work-up: a. Cool the reaction to room temperature and dilute with Ethyl Acetate (20 mL). b. Filter the mixture through a pad of Celite to remove the palladium catalyst. c. Wash the filtrate with water (15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate gradient) to yield the final product, Ethyl 3-(isonicotinamido)-6-phenylbenzofuran-2-carboxylate .
Mechanism of Action & Target Engagement
The final synthesized compound is designed to interact with the ATP-binding site of a target kinase. The various sub-structures fulfill specific roles that are common across many kinase inhibitors.
Caption: Simplified model of inhibitor binding in a kinase active site.
-
Pyridine & Amide Linker: These groups typically form 2-3 key hydrogen bonds with the backbone atoms of the kinase "hinge region," mimicking the interaction of the adenine ring of ATP.[9]
-
Benzofuran Core: The planar ring system establishes favorable van der Waals and π-stacking interactions within the core of the ATP pocket.
-
6-Phenyl Group: This bulky, hydrophobic group is designed to occupy a hydrophobic pocket located deep in the active site, often adjacent to the gatekeeper residue. This interaction can confer significant potency and selectivity.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Part A: Low yield of acylated product | 1. Inactive acylating agent (hydrolyzed).2. Insufficient base.3. Steric hindrance. | 1. Use freshly opened or purified acyl chloride.2. Increase pyridine to 4-5 equivalents.3. Add a catalytic amount of DMAP (4-Dimethylaminopyridine) to accelerate the reaction. |
| Part B: Stalled Suzuki reaction | 1. Catalyst deactivation (oxygen).2. Poor quality boronic acid.3. Base is not strong enough. | 1. Ensure thorough degassing; use a more robust catalyst like Pd(dppf)Cl₂.2. Use fresh, high-purity boronic acid.3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. |
| Difficult Purification | 1. Close-running impurities.2. Product streaking on silica gel. | 1. Use a shallower solvent gradient during column chromatography.2. Consider recrystallization as an alternative purification method.3. Add 0.5-1% triethylamine to the eluent to suppress streaking of basic compounds. |
Conclusion
This compound is a high-value, strategically functionalized scaffold for the efficient synthesis of kinase inhibitors. Its orthogonal reactive sites—the 3-amino, 6-bromo, and 2-carboxylate groups—provide medicinal chemists with the tools to systematically build molecular complexity and fine-tune pharmacological properties. The protocols outlined herein serve as a foundational guide for leveraging this building block in the discovery and development of next-generation targeted therapeutics.
References
- 1. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Cyclization Reactions of Benzofurans
Introduction
The benzofuran scaffold is a privileged heterocyclic motif present in a vast array of natural products, pharmaceuticals, and functional materials. Its unique physicochemical properties and biological activities have rendered it a target of significant interest in synthetic organic chemistry. This guide provides an in-depth exploration of key experimental procedures for the synthesis of benzofurans via cyclization reactions, intended for researchers, scientists, and professionals in drug development. The protocols detailed herein are presented with a focus on the underlying mechanistic principles, ensuring both reproducibility and a deeper understanding of the chemical transformations.
Strategic Approaches to Benzofuran Synthesis
The construction of the benzofuran ring system can be broadly categorized into two strategic approaches: intramolecular and intermolecular cyclizations. The choice of strategy is often dictated by the availability of starting materials, desired substitution patterns, and scalability.
-
Intramolecular Cyclization: This approach involves the formation of the heterocyclic ring from a single precursor that already contains all the necessary atoms. These reactions are often highly efficient due to the favorable entropic factors.
-
Intermolecular Cyclization: In this strategy, two or more reactants come together to form the benzofuran core. While potentially more complex, this approach offers greater flexibility in accessing diverse substitution patterns.
This guide will delve into specific, field-proven protocols that exemplify these strategies, with a particular focus on transition-metal-catalyzed methods that have become indispensable in modern organic synthesis.
Palladium-Catalyzed Intramolecular Cyclization: The Sonogashira Coupling-Cyclization Protocol
One of the most robust and widely employed methods for constructing the benzofuran nucleus is the palladium-catalyzed Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization. This tandem reaction provides a direct and efficient route to 2-substituted benzofurans.[1][2][3][4]
Causality of Experimental Choices
The success of this one-pot procedure hinges on the careful selection of catalysts, ligands, bases, and solvents to orchestrate two distinct catalytic cycles: the Sonogashira coupling and the subsequent cyclization.[2][5]
-
Catalytic System: A combination of a palladium catalyst, such as PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, typically CuI, is crucial.[1][6] The palladium complex facilitates the oxidative addition to the aryl iodide and the subsequent steps of the Sonogashira coupling. The copper(I) salt is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[1][6]
-
Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃), are essential for stabilizing the palladium catalyst and modulating its reactivity.
-
Base: An amine base, such as triethylamine (Et₃N), serves multiple roles. It acts as a scavenger for the HI produced during the reaction, and it also functions as the solvent in many cases.[1]
-
Solvent: While triethylamine can serve as the solvent, other solvents like THF or DMF can be employed, particularly when solubility of the starting materials is a concern.[2][5] The choice of solvent can significantly influence the reaction rate and the formation of side products.[2]
Visualizing the Workflow: Sonogashira Coupling-Cyclization
Caption: Workflow for Sonogashira Coupling-Cyclization.
Detailed Experimental Protocol: Synthesis of 2-Phenylbenzofuran
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| o-Iodophenol | 220.01 | 220 mg | 1.0 |
| Phenylacetylene | 102.13 | 123 µL | 1.1 |
| PdCl₂(PPh₃)₂ | 701.90 | 35 mg | 0.05 |
| Copper(I) Iodide (CuI) | 190.45 | 19 mg | 0.1 |
| Triethylamine (Et₃N) | 101.19 | 5 mL | - |
| Dichloromethane (DCM) | 84.93 | As needed | - |
| Saturated NH₄Cl solution | - | As needed | - |
| Anhydrous MgSO₄ | 120.37 | As needed | - |
| Silica Gel | - | As needed | - |
| Hexane/Ethyl Acetate | - | As needed | - |
Procedure:
-
To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add o-iodophenol (220 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol), and CuI (19 mg, 0.1 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add dry triethylamine (5 mL) via syringe, followed by phenylacetylene (123 µL, 1.1 mmol).
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-phenylbenzofuran.
Gold-Catalyzed Intramolecular Cyclization of o-Alkynylphenols
Gold catalysis has emerged as a powerful tool for the synthesis of benzofurans, particularly through the cyclization of o-alkynylphenols.[7][8][9][10][11] Gold catalysts, being highly carbophilic, efficiently activate the alkyne moiety towards nucleophilic attack by the phenolic oxygen.
Mechanistic Rationale
The generally accepted mechanism involves the coordination of the gold(I) catalyst to the alkyne, which increases its electrophilicity. This is followed by a 5-endo-dig cyclization, where the phenolic hydroxyl group attacks the activated alkyne. Subsequent protonolysis of the resulting organogold intermediate regenerates the catalyst and furnishes the benzofuran product.
Visualizing the Mechanism: Gold-Catalyzed Cyclization
Caption: Gold-Catalyzed Benzofuran Synthesis Mechanism.
Detailed Experimental Protocol: Gold-Catalyzed Synthesis of 2-Methylbenzofuran
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 2-(Prop-1-yn-1-yl)phenol | 132.16 | 132 mg | 1.0 |
| Ph₃PAuCl | 494.70 | 25 mg | 0.05 |
| AgOTf | 256.94 | 13 mg | 0.05 |
| Dichloromethane (DCM) | 84.93 | 5 mL | - |
| Celite® | - | As needed | - |
| Silica Gel | - | As needed | - |
| Hexane/Ethyl Acetate | - | As needed | - |
Procedure:
-
To a dry 25 mL round-bottom flask, add Ph₃PAuCl (25 mg, 0.05 mmol) and AgOTf (13 mg, 0.05 mmol).
-
Add dry dichloromethane (2 mL) and stir the mixture at room temperature for 15 minutes in the dark. A white precipitate of AgCl will form.
-
Filter the mixture through a pad of Celite® into another dry flask containing 2-(prop-1-yn-1-yl)phenol (132 mg, 1.0 mmol) dissolved in dry dichloromethane (3 mL).
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-methylbenzofuran.
Domino and Tandem Reactions for Benzofuran Synthesis
Domino or tandem reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer significant advantages in terms of efficiency and atom economy.[1][12][13][14][15]
One notable example is the Lewis acid-catalyzed domino reaction between 2,4-diyn-1-ols and dicarbonyl compounds to synthesize benzofuran derivatives.[1][14] This process involves a sequence of propargylation, intramolecular cyclization, isomerization, and benzannulation.[1] Another powerful approach is the palladium-catalyzed tandem addition/cyclization of 2-(2-acylphenoxy)acetonitriles with arylboronic acids.[12]
Microwave-Assisted Benzofuran Synthesis
Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to significantly reduced reaction times, improved yields, and cleaner reaction profiles.[2][16][17] The application of microwave heating to the Sonogashira coupling-cyclization reaction for benzofuran synthesis has been shown to be highly effective.[2] Similarly, the Perkin rearrangement of 3-halocoumarins to benzofuran-2-carboxylic acids can be expedited using microwave assistance.[16][17]
Comparative Reaction Conditions: Conventional vs. Microwave
| Reaction | Conventional Conditions | Microwave Conditions | Reference |
| Sonogashira/Cacchi Coupling | Hours at elevated temperatures | Minutes at controlled power/temperature | [2] |
| Perkin Rearrangement | ~3 hours reflux | 5 minutes at 300W | [16] |
Alternative and Emerging Methodologies
While palladium- and gold-catalyzed reactions are highly prevalent, a diverse range of other metals and methodologies have been successfully employed for benzofuran synthesis.
-
Copper-Catalyzed Reactions: Copper catalysts are cost-effective and have been utilized in various benzofuran syntheses, including domino reactions and Sonogashira-type couplings.[1][6][18][19]
-
Rhodium-Catalyzed Reactions: Rhodium catalysts can mediate the arylation and subsequent cyclization of propargyl alcohols with aryl boronic acids.[1][6][20]
-
Wittig Reaction: The intramolecular Wittig reaction provides a pathway to functionalized benzofurans.[1][6][21][22][23]
-
Heck Reaction: Intramolecular Heck reactions have also been applied to the synthesis of benzofuran derivatives.[6][24][25][26]
-
Iodocyclization: The use of iodinating agents can promote the cyclization of functionalized alkynes to form iodinated benzofurans, which can be further functionalized.[27]
Conclusion
The synthesis of benzofurans is a rich and evolving field, with a multitude of reliable and innovative methods at the disposal of the synthetic chemist. This guide has provided a detailed overview and practical protocols for some of the most powerful cyclization strategies. By understanding the underlying principles and the rationale behind the experimental choices, researchers can effectively apply and adapt these methods to achieve their synthetic goals in the pursuit of novel molecules with significant potential in medicine and materials science.
References
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bkcs.kchem.org [bkcs.kchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. Gold(I)-Catalyzed Synthesis of Benzofurans from Tetrahydropyranyl (THP) Ethers of o-Alkynylphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tandem addition/cyclization for synthesis of 2-aroyl benzofurans and 2-aroyl indoles by carbopalladation of nitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Benzofuran synthesis [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Preparation of functional benzofurans and indoles via chemoselective intramolecular Wittig reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 23. sciforum.net [sciforum.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Benzofuran synthesis through iodocyclization reactions: recent advances - MedCrave online [medcraveonline.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 3-amino-6-bromobenzofuran-2-carboxylate
Welcome to the Technical Support Center dedicated to the purification of Ethyl 3-amino-6-bromobenzofuran-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to navigate the challenges associated with purifying this important benzofuran derivative.
Introduction: The Challenge of Purity
This compound is a key building block in the synthesis of various biologically active molecules. Its purification is a critical step to ensure the integrity of subsequent reactions and the quality of the final compounds. The presence of impurities, such as starting materials, constitutional isomers, and reaction byproducts, can significantly impact reaction yields and biological assay results. This guide provides a systematic approach to achieving high purity of the target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile largely depends on the synthetic route. A common synthesis involves the reaction of a 4-bromo-2-cyanophenol with ethyl chloroacetate.[1] Potential impurities include:
-
Unreacted Starting Materials: 4-bromo-2-cyanophenol and ethyl chloroacetate.
-
Isomeric Byproducts: Depending on the starting materials, formation of other positional isomers is possible, though less common with a defined starting phenol.
-
Hydrolysis Products: The ester functionality can be susceptible to hydrolysis, leading to the corresponding carboxylic acid.
-
Products of Incomplete Cyclization: Intermediates of the benzofuran ring formation may persist in the crude product.
Q2: My purified compound has a slight coloration. Is this normal, and how can I remove it?
A2: While the pure compound is typically a white or off-white solid, minor impurities can impart a yellow or brownish tint. This can be due to trace amounts of oxidized byproducts or residual starting materials. Treatment with activated carbon during recrystallization is an effective method for removing colored impurities.
Q3: I am struggling to separate my desired 6-bromo isomer from a potential 5-bromo or 7-bromo isomer. What is the best approach?
A3: The separation of constitutional isomers of substituted benzofurans can be challenging due to their similar polarities. Flash column chromatography is generally the most effective method. You may need to screen different solvent systems to achieve optimal separation. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) often provides the necessary resolution. In some cases, preparative HPLC may be required for baseline separation.
Purification Protocols
Protocol 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds and is often the first method to try for this compound, especially for removing small amounts of impurities. A related compound, ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate, has been successfully recrystallized from ethanol.[1]
Step-by-Step Procedure:
-
Solvent Selection: Based on the principle of "like dissolves like," a moderately polar solvent such as ethanol is a good starting point for this aromatic amine and ester. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Using a magnetic stirrer can aid in dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration (if activated carbon was used): Quickly filter the hot solution by gravity through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The slower the cooling, the larger and purer the crystals will be. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Data Summary Table for Recrystallization Solvent Screening:
| Solvent System | Expected Solubility | Notes |
| Ethanol | High at boiling, low at room temp | A good first choice based on similar compounds.[1] |
| Isopropanol | Similar to ethanol | Can be a good alternative if oiling out occurs with ethanol. |
| Toluene | Moderate at boiling, low at room temp | May be effective for less polar impurities. |
| Hexanes/Ethyl Acetate | Variable | A mixture can be optimized for solubility. |
Protocol 2: Flash Column Chromatography
Flash column chromatography is a highly effective method for purifying this compound, especially when dealing with isomeric impurities or multiple byproducts. For similar aminobenzofuran derivatives, a common eluent system is a mixture of petroleum ether and ethyl acetate.
Step-by-Step Procedure:
-
Solvent System Selection: Use thin-layer chromatography (TLC) to determine the optimal solvent system. A good starting point is a mixture of hexanes (or petroleum ether) and ethyl acetate. The ideal system will give your target compound an Rf value of approximately 0.3.
-
Column Packing: Dry pack a chromatography column with silica gel. The amount of silica should be about 50-100 times the weight of your crude sample.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the solution onto the top of the silica gel column. Alternatively, for less soluble compounds, you can dry-load the sample by adsorbing it onto a small amount of silica gel.
-
Elution: Begin eluting with your chosen solvent system. Apply gentle air pressure to maintain a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound by TLC.
-
Combining and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Data Summary Table for Column Chromatography Conditions:
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for most organic purifications. |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient | Start with a low polarity (e.g., 9:1 Hexanes:EtOAc) and gradually increase the polarity to elute the compound. |
| Sample Loading | Dry loading | Minimizes band broadening and improves separation. |
| Detection | UV light (254 nm) | The benzofuran ring is UV active. |
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
Issue 1: Oiling out during recrystallization.
-
Cause: The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.
-
Solution:
-
Add more solvent: This will lower the saturation point.
-
Use a lower boiling point solvent: If the compound has a low melting point.
-
Induce crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal.
-
Issue 2: Poor separation during column chromatography (streaking or overlapping spots).
-
Cause:
-
Inappropriate solvent system: The polarity may be too high or too low.
-
Column overload: Too much sample was loaded onto the column.
-
Compound instability on silica: The amino group can interact strongly with the acidic silica gel.
-
-
Solution:
-
Optimize the solvent system: Re-evaluate the eluent using TLC.
-
Reduce the sample load: Use a larger column or less sample.
-
Deactivate the silica gel: Add a small amount of triethylamine (~1%) to the eluent to neutralize the acidic sites on the silica gel.
-
Issue 3: Low recovery of the purified product.
-
Cause:
-
Product is too soluble in the recrystallization solvent: Even at low temperatures.
-
Product is sticking to the column: Strong interaction with the silica gel.
-
Decomposition on the column.
-
-
Solution:
-
Change the recrystallization solvent: Use a solvent in which the compound is less soluble.
-
Use a more polar eluent in chromatography: To elute the compound from the column.
-
Use a less acidic stationary phase: Consider using neutral alumina instead of silica gel if decomposition is suspected.
-
Visualization of the Purification Workflow
The following diagram illustrates the decision-making process for purifying this compound.
Caption: Decision workflow for purification.
References
Technical Support Center: Synthesis of Ethyl 3-amino-6-bromobenzofuran-2-carboxylate
Welcome to the dedicated technical support guide for the synthesis of Ethyl 3-amino-6-bromobenzofuran-2-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot the potential side reactions encountered during this specific synthetic route. Our goal is to provide you with the expertise and practical solutions to optimize your reaction outcomes and ensure the purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what is the key reaction mechanism?
The most prevalent and efficient method for synthesizing this compound is the Nenitzescu reaction. This reaction involves the condensation of a p-benzoquinone with an enamine or, in this specific case, an ethyl acetoacetate derivative. The core mechanism proceeds through a Michael addition followed by a cyclization and subsequent tautomerization to yield the benzofuran ring system.
Q2: What are the critical reaction parameters that influence the formation of side products?
Several parameters are crucial in controlling the reaction selectivity and minimizing the formation of byproducts:
-
Temperature: The initial Michael addition is typically performed at a lower temperature to control the reaction rate and prevent polymerization of the quinone. Subsequent cyclization may require gentle heating.
-
Solvent: The choice of solvent can significantly impact the solubility of reactants and intermediates, influencing the reaction kinetics. Protic solvents like ethanol are commonly used but can sometimes participate in side reactions.
-
Stoichiometry: The molar ratio of the reactants is critical. An excess of either the quinone or the enamine can lead to the formation of undesired adducts.
-
pH: The acidity or basicity of the reaction medium can influence the rate of both the desired reaction and potential side reactions. For instance, a slightly acidic medium can catalyze the cyclization step, but strong acids can lead to decomposition.
Troubleshooting Guide: Identification and Mitigation of Side Products
This section addresses specific issues that may arise during the synthesis, providing a systematic approach to identify the root cause and implement effective solutions.
Problem 1: Presence of a Dimer Impurity in the Final Product
Symptom: You observe a significant peak in your LC-MS or a spot on your TLC plate with a mass corresponding to a dimer of the product or a related intermediate.
Probable Cause: Dimerization can occur through various pathways, most commonly through the reaction of the electron-rich enamine intermediate with an oxidized form of the starting quinone or the product itself. This is often exacerbated by prolonged reaction times or the presence of oxidizing agents.
Proposed Solution:
-
Reaction Time and Temperature Optimization: Monitor the reaction progress closely using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent further reactions. Avoid excessive heating.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of sensitive intermediates.
-
Purification Strategy: The dimer is typically less polar than the desired product. Flash column chromatography with a carefully selected solvent gradient can effectively separate the dimer.
Experimental Protocol: Analytical TLC for Reaction Monitoring
-
Prepare a TLC chamber with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane).
-
Spot the reaction mixture, a co-spot with the starting material, and the starting material alone on the TLC plate.
-
Develop the plate and visualize under UV light (254 nm).
-
The product should appear as a new, more polar spot. Monitor for the appearance of any higher or lower Rf spots that intensify over time, which could indicate side product formation.
Problem 2: Incomplete Cyclization and Presence of an Open-Chain Intermediate
Symptom: Your NMR and mass spectrometry data indicate the presence of a significant amount of the open-chain Michael adduct, which has not cyclized to form the benzofuran ring.
Probable Cause: The cyclization step is often the rate-limiting step and can be sensitive to steric hindrance and the electronic nature of the substituents. Insufficient thermal energy or an inappropriate pH can lead to the accumulation of the intermediate.
Proposed Solution:
-
Thermal Promotion: After the initial Michael addition, gently heat the reaction mixture to a temperature determined by optimization studies (e.g., 40-60 °C) to facilitate the cyclization.
-
Acid Catalysis: The addition of a catalytic amount of a mild acid, such as acetic acid, can protonate the carbonyl group of the quinone moiety, activating it towards nucleophilic attack by the enamine nitrogen and promoting cyclization.
Workflow for Optimizing Cyclization:
Caption: Troubleshooting workflow for incomplete cyclization.
Problem 3: Formation of a Regioisomer
Symptom: You isolate a product with the correct mass, but the NMR spectrum shows a different substitution pattern on the aromatic ring than expected.
Probable Cause: If the starting p-benzoquinone is unsymmetrically substituted, the initial Michael addition can occur at two different positions, leading to the formation of regioisomers. The regioselectivity is governed by both steric and electronic factors of the substituents on the quinone.
Proposed Solution:
-
Careful Selection of Starting Materials: Whenever possible, start with a symmetrically substituted quinone to avoid issues of regioselectivity.
-
Directing Groups: The electronic nature of the substituents on the enamine can also influence the site of attack.
-
Chromatographic Separation: Regioisomers often have very similar polarities, making their separation challenging. Techniques like preparative HPLC or supercritical fluid chromatography (SFC) may be necessary.
Table 1: Spectroscopic Data for Potential Side Products
| Compound | Key ¹H NMR Signals (δ, ppm) | Expected Mass [M+H]⁺ |
| Desired Product | Aromatic protons as singlets and doublets, NH₂ singlet, ethyl ester signals. | 298.0/300.0 (Br isotopes) |
| Dimer | Complex aromatic region, lower field shift for some protons. | ~595/597/599 |
| Open-Chain Intermediate | Presence of a vinyl proton singlet, different chemical shifts for aromatic protons. | 316.0/318.0 (hydrated form) |
| Regioisomer | Different splitting patterns and chemical shifts for aromatic protons. | 298.0/300.0 (Br isotopes) |
Visualizing the Reaction and Side Product Formation
The following diagram illustrates the intended reaction pathway and a potential side reaction leading to a dimer.
Caption: Reaction pathway and potential for dimerization.
Technical Support Center: Yield Enhancement for Ethyl 3-amino-6-bromobenzofuran-2-carboxylate
Welcome to the technical support guide for the synthesis of Ethyl 3-amino-6-bromobenzofuran-2-carboxylate. This document is designed for researchers, medicinal chemists, and process development professionals to troubleshoot and optimize the synthesis of this valuable heterocyclic building block. We will explore the primary synthetic pathway, address common experimental challenges that lead to low yields, and provide validated protocols to enhance reaction efficiency and product purity.
Introduction: The Significance of the 3-Aminobenzofuran Scaffold
Benzofurans are a critical class of heterocyclic compounds found in numerous natural products and pharmacologically active molecules.[1] The 3-aminobenzofuran motif, in particular, serves as a key structural component in therapeutic agents targeting a range of diseases, including cancer and viral infections.[2] this compound is a versatile intermediate, with the bromine atom providing a reactive handle for further functionalization through cross-coupling reactions, and the amino and ester groups allowing for diverse derivatization. Achieving a high yield of this substrate is therefore a crucial first step in many multi-step synthetic campaigns.
Primary Synthetic Route: Thorpe-Ziegler Cyclization
The most common and direct route to this compound involves a two-step, one-pot reaction starting from 4-bromo-2-hydroxybenzonitrile. The process begins with an O-alkylation of the phenolic hydroxyl group with an α-halo ester (ethyl chloroacetate or bromoacetate), followed by a base-mediated intramolecular Thorpe-Ziegler cyclization.
Caption: Reaction mechanism for the synthesis of the target compound.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis, providing explanations for the underlying chemical principles and actionable solutions.
Q1: My reaction yield is extremely low (<20%), or I am recovering only starting material. What are the primary causes?
A: This is a frequent issue that typically points to problems with reagents or suboptimal reaction conditions.
-
Cause 1: Reagent Quality & Stoichiometry: The purity of your starting 4-bromo-2-hydroxybenzonitrile is critical. Impurities can interfere with the reaction. More importantly, the presence of water is highly detrimental. Water will react with the base and can hydrolyze the ester, preventing the crucial cyclization step.
-
Solution 1: Verify Reagents. Ensure the starting nitrile is pure. Use anhydrous solvents (e.g., dry DMF or acetonitrile) and a fresh, dry base. Potassium carbonate (K₂CO₃) should be dried in an oven before use. Ensure you are using at least 2.0 equivalents of the base to facilitate both the O-alkylation and the subsequent cyclization. A similar synthesis for the 5-bromo isomer specifies 2.0 equivalents of K₂CO₃.[3]
-
Cause 2: Ineffective Base. The base must be strong enough to deprotonate the α-carbon of the nitrile in the intermediate to initiate the cyclization, but not so strong that it promotes side reactions. While potassium carbonate is commonly used, its effectiveness can be limited by its solubility in organic solvents.
-
Solution 2: Screen Alternative Bases. Cesium carbonate (Cs₂CO₃) is an excellent alternative that often provides superior yields due to its higher solubility and basicity in solvents like DMF or THF.[4] Forcing conditions with a weaker base like sodium bicarbonate (NaHCO₃) is not recommended, as it can decompose at high temperatures to produce water, which quenches the reaction.[5][6]
Q2: I've isolated the O-alkylated intermediate, but the cyclization to the final product is not occurring. How can I drive the reaction to completion?
A: This indicates that the first step (O-alkylation) is successful, but the conditions are not suitable for the Thorpe-Ziegler cyclization.
-
Cause: Insufficient Base Strength or Inappropriate Temperature. The cyclization requires the formation of a carbanion alpha to the nitrile group. This step is often the rate-limiting part of the sequence and requires sufficient thermal energy and an effective base.
-
Solution: Optimize Base and Temperature. If you are using K₂CO₃, increasing the temperature to 80-90°C can promote cyclization.[1] Monitor the reaction progress carefully by Thin Layer Chromatography (TLC) to avoid decomposition. If increasing temperature does not work or leads to tar formation, switching to a more effective base like Cs₂CO₃ is the recommended course of action.[4] In some cases, a strong, non-nucleophilic organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can also be effective.[1]
Q3: The reaction mixture turns dark brown or black, and purification is difficult due to tar formation. How can this be prevented?
A: Tarring is a sign of decomposition of starting materials, intermediates, or the product itself, usually due to excessive heat or oxidative side reactions.
-
Cause 1: High Reaction Temperature. While heat is needed, temperatures exceeding 100-110°C in DMF can often lead to decomposition.
-
Solution 1: Precise Temperature Control. Maintain the reaction temperature at a consistent level (e.g., 80-90°C) using an oil bath and a temperature controller. Do not overheat. The goal is to find the minimum temperature required for a reasonable reaction rate.
-
Cause 2: Presence of Oxygen. At elevated temperatures, phenolic compounds and electron-rich intermediates can be susceptible to air oxidation.
-
Solution 2: Maintain an Inert Atmosphere. Conduct the reaction under an inert atmosphere of nitrogen or argon. This involves degassing the solvent and ensuring the reaction vessel is properly sealed and purged before heating.
Data Summary: Impact of Reaction Parameters on Yield
The choice of base and solvent is paramount for maximizing yield. The following table summarizes conditions reported for analogous 3-aminobenzofuran syntheses.
| Starting Material | Base (Equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference |
| 5-Bromo-2-hydroxybenzonitrile | K₂CO₃ (2.0) | DMF | Reflux | 87 | Yamuna, A. J., et al. (Acta Cryst.)[3] |
| 2-Hydroxybenzonitrile derivatives | Cs₂CO₃ (2.0) | Acetone | Reflux | Good-VG | Ghorai, M. K., et al. (ACS Omega)[4] |
| Perfluorobenzonitriles + α-hydroxycarbonyl | DBU (2.5) | DMF | 80 | Good | Al-Zoubi, R. M., et al. (RSC Adv.)[1] |
| Salicylaldehyde + Ethyl Bromoacetate | K₂CO₃ (3.0) | ACN | Reflux | 86 | Kumar, K. A., et al. (Indian J. Chem.)[7] |
Note: Yields are highly substrate-dependent, but this data provides a strong basis for optimization.
Optimized Experimental Protocol
This protocol incorporates best practices to maximize the yield and purity of this compound.
Materials:
-
4-Bromo-2-hydroxybenzonitrile (1.0 equiv)
-
Ethyl chloroacetate (1.1 equiv)
-
Cesium Carbonate (Cs₂CO₃), anhydrous (2.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-hydroxybenzonitrile and cesium carbonate.
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.
-
Solvent & Reagent Addition: Add anhydrous DMF via syringe, followed by the dropwise addition of ethyl chloroacetate at room temperature.
-
Reaction: Heat the reaction mixture to 80°C in a pre-heated oil bath.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent). The reaction is typically complete within 2-4 hours. Look for the disappearance of the starting material and the formation of a new, more polar spot corresponding to the product.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing crushed ice and water, stirring constantly. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with water to remove residual DMF and inorganic salts, followed by a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield the pure this compound as a solid.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- 1. Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. op.niscair.res.in [op.niscair.res.in]
Technical Support Center: Recrystallization of Aminobenzofuran Esters
Welcome to the technical support center for the purification of aminobenzofuran esters. As a Senior Application Scientist, I understand that recrystallization, while a fundamental technique, is often more of an art than a science, with nuances that can significantly impact the purity and yield of your final product. This guide is designed to provide you with field-proven insights and evidence-based protocols to navigate the common challenges associated with this critical purification step in pharmaceutical and chemical research.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the recrystallization of aminobenzofuran esters. The solutions provided are based on fundamental physicochemical principles and practical laboratory experience.
Q1: My compound has "oiled out" instead of forming crystals. What's happening and how can I fix it?
A: "Oiling out" is a common and frustrating phenomenon where the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline lattice.[1][2] This typically occurs for one of two reasons:
-
High Supersaturation: The solution has become supersaturated at a temperature that is above the melting point of your compound. Impurities can also depress the melting point, exacerbating this issue.[2]
-
Solvent Polarity Mismatch: The chosen solvent may be too non-polar for your aminobenzofuran ester, causing it to crash out of solution as a melt before it has a chance to organize into a crystal lattice.[1]
Causality & Solution Pathway:
The goal is to slow down the precipitation process and ensure the compound solidifies below its melting point.
-
Immediate Action: Re-heat the solution until the oil completely redissolves. Add a small amount of additional "good" solvent (the solvent in which your compound is more soluble) to slightly decrease the saturation level.[2][3] For a mixed solvent system like ethyl acetate/hexane, you would add more ethyl acetate.
-
Modify Cooling: Allow the flask to cool much more slowly. Insulate the flask by leaving it on the hotplate with the heat turned off, or by placing it on a wooden block or several layers of paper towels to prevent rapid heat loss from the bottom.[3] This gives the molecules more time to arrange themselves into an ordered crystal lattice.
-
Solvent System Re-evaluation: If oiling out persists, the boiling point of your solvent may be too high. Consider switching to a solvent or solvent mixture with a lower boiling point.
-
Induce Crystallization at a Lower Temperature: Once the solution has cooled significantly but before oiling out occurs, try inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[4] This provides a nucleation point for crystal growth to begin at a more favorable temperature.
Q2: My crystal yield is very low. What are the most likely causes and how can I improve recovery?
A: Low yield is a frequent issue that can often be traced back to a few key procedural steps. The primary culprits are typically using an excessive amount of solvent or premature filtration.
Causality & Solution Pathway:
Maximizing yield requires careful control over solubility and the crystallization timeline.
-
Minimize Solvent Usage: The most common reason for low yield is using too much solvent to dissolve the crude product.[3] While a portion of your compound will always remain in the cold mother liquor, excess solvent will retain a much larger amount.
-
Best Practice: Add the hot solvent in small portions to your crude solid, waiting for it to boil and stirring between additions, until the solid just dissolves.[5][6] Resist the urge to add a large volume at once. If you suspect you've added too much, you can carefully boil off some of the solvent to re-saturate the solution.[2]
-
-
Ensure Complete Crystallization: The crystallization process takes time. If you filter too early, a significant amount of your product may still be in solution.
-
Washing Technique: When washing the collected crystals, always use a minimal amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will dissolve some of your hard-earned product.[9]
Q3: The solution has cooled, but no crystals have formed. What should I do?
A: The failure of crystals to appear is usually due to the solution being supersaturated, a metastable state where the solute concentration is higher than its normal solubility limit.[3] The solution needs a "trigger" to initiate the process of nucleation, which is the first step in crystal formation.
Causality & Solution Pathway:
You need to provide nucleation sites or increase the concentration to force crystallization.
-
Induce Nucleation:
-
Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at or just below the solvent's surface. The microscopic scratches on the glass provide nucleation points for crystals to begin growing.[2][7]
-
Seeding: If you have a small amount of the pure compound, add a single tiny crystal (a "seed crystal") to the cooled solution.[2][10] This provides a perfect template for further crystal growth.
-
-
Increase Concentration: If nucleation techniques fail, it's likely you used too much solvent. Gently heat the solution and boil off a portion of the solvent. Then, allow the more concentrated solution to cool again.[2][3]
-
Lower the Temperature: If crystals still haven't formed after cooling in an ice bath, placing the flask in a freezer (if the solvent's freezing point allows) can sometimes promote crystallization.
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for my aminobenzofuran ester?
A: The "golden rule" of recrystallization is that the ideal solvent should dissolve the compound poorly at room temperature but very well at its boiling point.[7][11] The principle of "like dissolves like" is a good starting point.[11] Aminobenzofuran esters contain both a polar amine group and a moderately polar ester group attached to a large, relatively non-polar aromatic system. This structure suggests that moderately polar solvents or binary solvent mixtures will be most effective.
-
Good Starting Points:
-
Single Solvents: Ethanol is an excellent first choice for many aromatic amines and esters.[12][13] It is moderately polar and has a convenient boiling point.
-
Mixed Solvents: A two-solvent system is often ideal.[14] This typically involves a "soluble" solvent in which the compound dissolves easily (e.g., Ethyl Acetate, Acetone) and an "insoluble" or "anti-solvent" in which it is poorly soluble (e.g., Hexane, Heptane, Water).[13][15] For aminobenzofuran esters, an Ethyl Acetate/Hexane or Ethanol/Water mixture is often successful.[16][17]
-
-
Screening Process:
-
Place a small amount (10-20 mg) of your crude solid into a small test tube.
-
Add a few drops of the candidate solvent. Observe the solubility at room temperature.
-
If it doesn't dissolve, gently heat the test tube. An ideal solvent will dissolve the compound completely upon heating.
-
Allow the solution to cool to room temperature and then place it in an ice bath. A good solvent will result in the formation of a crystalline precipitate.
-
| Solvent System | Polarity | Typical Use Case for Aminobenzofuran Esters |
| Ethanol | Polar | Good general-purpose single solvent. Often used for compounds with hydrogen bonding capability.[12][18] |
| Ethanol/Water | Polar (Tunable) | The compound is dissolved in hot ethanol, and water is added dropwise as an anti-solvent until the solution becomes cloudy (the cloud point), then re-heated to clarify and cooled.[17] |
| Ethyl Acetate/Hexane | Moderate/Non-polar | A very common and effective system. Dissolve the compound in a minimum of hot ethyl acetate, then slowly add hexane as the anti-solvent.[13][16] |
| Methanol/Acetone | Polar | This mixture can be effective for purifying some benzofuran derivatives.[19][20] |
Q2: What is the optimal cooling rate for achieving high purity?
A: A slow and gradual cooling process is paramount for obtaining large, high-purity crystals.[7][21]
-
Mechanism: When a solution cools slowly, the molecules of the desired compound have sufficient time to selectively deposit onto the growing crystal lattice, excluding impurity molecules, which remain in the solution. Rapid cooling, such as plunging a hot flask directly into an ice bath, causes the compound to precipitate quickly, trapping impurities within the rapidly forming crystal structure.[7][22]
-
Recommended Procedure:
-
After dissolving your solid in the minimum amount of hot solvent, cover the flask with a watch glass to prevent solvent evaporation and contamination.
-
Allow the flask to stand undisturbed on a countertop or insulated surface to cool to room temperature. Crystal formation should ideally begin within 5-20 minutes.[2]
-
Only after the flask has fully reached room temperature and crystal growth has slowed should you transfer it to an ice bath to maximize recovery.
-
Q3: How do I handle colored impurities in my crude product?
A: If your solution is colored and the pure compound is known to be colorless or white, the color is due to high molecular weight, polar impurities. These can often be removed using activated carbon (charcoal).
-
Mechanism: Activated carbon has a very high surface area with pores that readily adsorb large, colored impurity molecules.[7][11]
-
Procedure:
-
After dissolving your crude solid in the hot solvent, remove the flask from the heat source to prevent bumping.
-
Add a very small amount of activated carbon (a tiny spatula tip is usually sufficient). Using too much will adsorb your product and reduce the yield.
-
Bring the solution back to a gentle boil for a few minutes while swirling.
-
The charcoal must be removed before the solution is cooled. This is done via a hot gravity filtration, where you filter the hot solution through a fluted filter paper into a pre-heated flask. This step removes the carbon and the adsorbed impurities.
-
You can then proceed with cooling the filtered, colorless solution to obtain your pure crystals.
-
Standard Recrystallization Protocol for Aminobenzofuran Esters
This protocol provides a generalized workflow. Solvent choice and volumes should be optimized for your specific compound.
Caption: General workflow for the recrystallization of aminobenzofuran esters.
Step-by-Step Methodology:
-
Dissolution: Place your crude aminobenzofuran ester into an appropriately sized Erlenmeyer flask. Add a boiling chip and place it on a hotplate. Add your chosen solvent (e.g., ethanol) in small portions, heating the mixture to a gentle boil with stirring, until the solid has completely dissolved. Use the absolute minimum amount of hot solvent necessary.[5][9]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated carbon, and boil for 2-3 minutes.
-
Hot Filtration (Optional): If carbon was added or if insoluble impurities are present, perform a hot gravity filtration to remove them. Filter the hot solution through fluted filter paper into a second, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature.[5][21] Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation.[23]
-
Isolation (Vacuum Filtration): Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask.[24]
-
Washing: With the vacuum off, add a small volume of ice-cold solvent to the funnel to wash the crystals. Reapply the vacuum to pull the wash solvent through. Repeat if necessary. This removes any residual mother liquor containing dissolved impurities.
-
Drying: Allow air to be pulled through the crystals on the funnel for several minutes to partially dry them. Transfer the purified crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven. The final product should be a free-flowing crystalline solid.[14]
References
- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 5. reddit.com [reddit.com]
- 6. youtube.com [youtube.com]
- 7. ck12.org [ck12.org]
- 8. m.youtube.com [m.youtube.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. LabXchange [labxchange.org]
- 11. rubingroup.org [rubingroup.org]
- 12. benchchem.com [benchchem.com]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. praxilabs.com [praxilabs.com]
- 15. reddit.com [reddit.com]
- 16. asianpubs.org [asianpubs.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. US3147280A - Preparation of benzofuran derivatives - Google Patents [patents.google.com]
- 20. benchchem.com [benchchem.com]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 22. m.youtube.com [m.youtube.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
Technical Support Center: Palladium-Catalyzed Reactions of Brominated Benzofurans
As a Senior Application Scientist, I've designed this technical support guide to address the common challenges encountered when performing palladium-catalyzed cross-coupling reactions with brominated benzofurans. This guide is structured to provide not just solutions, but also the underlying scientific reasoning to empower researchers in their experimental design and troubleshooting efforts.
This guide is organized into a series of frequently asked questions (FAQs) that directly tackle common experimental hurdles. We will explore issues ranging from low to no yield, catalyst deactivation, and the formation of unwanted side products.
FAQ 1: My reaction shows low or no conversion of the brominated benzofuran. What are the likely causes and how can I fix it?
This is one of the most common issues and can stem from several factors related to the catalytic cycle. Let's break down the potential culprits.
A. Inefficient Oxidative Addition
The first crucial step in most palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl bromide to the Pd(0) center. If this step is slow or inefficient, the entire catalytic cycle will be compromised.
-
Causality: The C-Br bond on a benzofuran ring can be electronically influenced by the oxygen heteroatom and other substituents. Electron-donating groups on the benzofuran ring can make the C-Br bond less electrophilic and thus less reactive towards oxidative addition.
-
Troubleshooting Strategy:
-
Ligand Choice is Critical: The choice of phosphine ligand is paramount.[1] For challenging substrates, bulky, electron-rich phosphine ligands are known to facilitate the oxidative addition step.[1][2] Consider screening a panel of ligands. While traditional ligands like PPh₃ are a good starting point, more advanced biaryl phosphine ligands often provide superior results.[1]
-
Palladium Precursor: While Pd(PPh₃)₄ is a common Pd(0) source, Pd₂(dba)₃ or Pd(OAc)₂ are often used as pre-catalysts that are reduced in situ to the active Pd(0) species.[3] Sometimes, changing the palladium source can have a significant impact on reaction efficiency.
-
B. Catalyst Deactivation
Your active Pd(0) catalyst can be sensitive and prone to deactivation, leading to a stalled reaction.
-
Causality: Palladium black precipitation is a visual indicator of catalyst decomposition.[4] This can be caused by high temperatures, the presence of oxygen, or impurities in the reagents or solvent.
-
Troubleshooting Strategy:
-
Ensure Inert Atmosphere: Rigorously degas your solvents and reaction mixture and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.
-
Temperature Control: While heating is often necessary, excessive temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature for a longer period.
-
Ligand Stability: Some phosphine ligands are more thermally stable than others. If you suspect decomposition at high temperatures, consider switching to a more robust ligand.
-
C. Sub-optimal Base or Solvent
The base and solvent play crucial roles beyond simply dissolving the reagents.[5][6][7][8]
-
Causality:
-
Base: The base is essential in reactions like the Suzuki-Miyaura coupling to activate the boronic acid for transmetalation.[9] In Buchwald-Hartwig aminations, a strong base is needed to deprotonate the amine.[10] An inappropriate base (too weak or too strong) can halt the reaction.
-
Solvent: The solvent influences the solubility of reagents and intermediates, and its polarity can affect the stability of charged species in the catalytic cycle.[5][6][7][8][11] For instance, polar aprotic solvents like DMF or dioxane are common, but sometimes a switch to a non-polar solvent like toluene can be beneficial.[5][11]
-
-
Troubleshooting Strategy:
-
Base Screening: If using a weak base like K₂CO₃, consider switching to a stronger base such as Cs₂CO₃ or K₃PO₄. For Buchwald-Hartwig reactions, a strong, non-nucleophilic base like NaOtBu or LHMDS is often required.[12]
-
Solvent Screening: Screen a variety of solvents with different polarities. A common starting point is a mixture of an organic solvent and water for Suzuki reactions.[13]
-
FAQ 2: I am observing significant amounts of debrominated benzofuran as a side product. How can I prevent this?
Debromination, or hydrodehalogenation, is a common side reaction where the bromine atom is replaced by a hydrogen atom.[14][15][16]
-
Causality: This side reaction is often mediated by a palladium hydride species (Pd-H), which can be formed from various sources within the reaction mixture.[14] Strong bases with β-hydrogens, certain solvents, or even the phosphine ligand itself can act as a hydride source.[14]
-
Troubleshooting Strategy:
-
Choice of Base: Avoid bases that can readily provide a hydride, such as those with β-hydrogens. Bases like Cs₂CO₃ or K₃PO₄ are generally less prone to causing debromination compared to alkoxides in some cases.[17]
-
Solvent Purity: Ensure your solvents are anhydrous and free of impurities that could act as hydride donors.
-
Ligand Selection: While less common, some ligands can participate in pathways that lead to Pd-H formation. If debromination is a persistent issue, screening different ligand classes may be necessary.
-
Additives: In some cases, the addition of a hydrogen acceptor can help to scavenge the Pd-H species.
-
FAQ 3: My main side product is the homocoupling of my starting materials. What causes this and how can I minimize it?
Homocoupling results in the formation of bi-benzofuran (from the brominated benzofuran) or the dimer of your coupling partner (e.g., boronic acid in a Suzuki reaction).[4]
-
Causality:
-
From the Brominated Benzofuran: This can occur if the transmetalation step is slow, allowing for a second molecule of the brominated benzofuran to react with the organopalladium intermediate.
-
From the Coupling Partner: In Suzuki reactions, the boronic acid can homocouple, especially in the presence of oxygen.
-
-
Troubleshooting Strategy:
-
Optimize Reaction Kinetics: The goal is to ensure the rate of transmetalation is faster than the rate of the competing homocoupling pathway. This can often be achieved by adjusting the ligand, base, and temperature.
-
Stoichiometry: Using a slight excess of the coupling partner (e.g., 1.1 to 1.5 equivalents of the boronic acid) can help to favor the desired cross-coupling reaction.
-
Rigorous Inert Atmosphere: As mentioned before, excluding oxygen is critical to prevent the homocoupling of boronic acids.
-
Data Presentation & Experimental Protocols
For a systematic approach to troubleshooting, it is recommended to perform a series of small-scale screening reactions.
Table 1: Ligand Screening for a Suzuki-Miyaura Coupling
| Entry | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield of Product (%) | Yield of Debrominated Byproduct (%) |
| 1 | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O | 100 | 15 | 5 |
| 2 | SPhos (2) | K₂CO₃ | Dioxane/H₂O | 100 | 75 | <1 |
| 3 | XPhos (2) | K₃PO₄ | Toluene | 110 | 92 | <1 |
| 4 | RuPhos (2) | Cs₂CO₃ | THF | 80 | 85 | 2 |
Experimental Protocol: General Procedure for Ligand Screening in a Suzuki-Miyaura Coupling
-
To an oven-dried reaction vial containing a magnetic stir bar, add the brominated benzofuran (1.0 equiv), the boronic acid (1.2 equiv), and the base (2.0 equiv).
-
In a separate vial, prepare a stock solution of the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (2-4 mol%) in the chosen solvent.
-
Seal the reaction vial with a septum and purge with argon for 10-15 minutes.
-
Add the degassed solvent to the reaction vial, followed by the catalyst/ligand solution via syringe.
-
Place the vial in a preheated aluminum block on a stirrer hotplate at the desired temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Analyze the crude product mixture by ¹H NMR or GC-MS to determine the relative ratios of product and byproducts.
Visualizing the Troubleshooting Process
A logical workflow can simplify the troubleshooting process.
Caption: A decision-making workflow for troubleshooting palladium-catalyzed reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. (Open Access) Solvent effects in palladium catalysed cross-coupling reactions (2019) | James Sherwood | 237 Citations [scispace.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Stability of Ethyl 3-amino-6-bromobenzofuran-2-carboxylate
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Ethyl 3-amino-6-bromobenzofuran-2-carboxylate. This guide is designed to provide you with in-depth technical information and troubleshooting advice regarding the stability of this compound in various solvents. As Senior Application Scientists, we understand the critical importance of compound stability in ensuring the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
The stability of this compound, like many benzofuran derivatives, is influenced by several factors.[1][2] The core benzofuran structure, while relatively stable, possesses functionalities—specifically the amino and ester groups—that are susceptible to degradation under certain conditions. Key factors include:
-
Solvent Choice: The polarity, proticity (ability to donate protons), and pH of the solvent can significantly impact stability.
-
Temperature: Elevated temperatures can accelerate degradation pathways.[3]
-
Light Exposure: Photodegradation can be a concern for aromatic and heterocyclic compounds.
-
Presence of Contaminants: Trace amounts of acids, bases, or oxidizing agents in solvents can catalyze degradation.
Q2: In which types of solvents is this compound expected to be most and least stable?
Most Stable: Generally, aprotic, non-polar to moderately polar solvents are preferred for dissolving and storing this compound to minimize potential degradation. Examples include:
Least Stable: Protic solvents and those with a more acidic or basic character can pose a stability risk.
-
Alcohols (e.g., Methanol, Ethanol): The amino group can potentially interact with the solvent, and transesterification of the ethyl ester is a possibility, especially in the presence of acid or base catalysts.
-
Aqueous Solutions (especially at non-neutral pH): The ester group is susceptible to hydrolysis under both acidic and basic conditions. The amino group's protonation state will also be pH-dependent, which can influence the overall electronic properties and stability of the molecule.
-
Strongly Acidic or Basic Solvents: These will readily promote the degradation of the ester and amino functionalities. For instance, using acetic acid as a solvent has been noted in the synthesis of some benzofuran derivatives, but this is under specific reactive conditions.[4]
Q3: Are there any known degradation pathways for similar benzofuran structures?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, we can infer potential pathways based on the chemistry of the benzofuran core and its substituents. Benzofuran rings can undergo oxidative cleavage.[5][6] The primary points of instability, however, are the amino and ester groups.
-
Ester Hydrolysis: In the presence of water (even trace amounts in solvents) and an acid or base catalyst, the ethyl ester can hydrolyze to the corresponding carboxylic acid.
-
Oxidation of the Amino Group: The 3-amino group can be susceptible to oxidation, leading to colored impurities.
-
Ring Opening: Under harsh conditions, the furan ring of the benzofuran system can be susceptible to cleavage.
Below is a diagram illustrating a potential degradation pathway.
Caption: Potential Degradation Pathways.
Troubleshooting Guide
Problem 1: I am observing a change in the color of my solution of this compound over time.
-
Possible Cause: This is often indicative of oxidation of the amino group or other forms of degradation that produce chromophoric impurities.
-
Troubleshooting Steps:
-
Solvent Purity: Ensure you are using high-purity, anhydrous solvents. If possible, use freshly opened bottles or solvents from a purification system.
-
Inert Atmosphere: When preparing and storing solutions, consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Light Protection: Store your solutions in amber vials or wrap them in aluminum foil to protect them from light.
-
Temperature Control: Store solutions at a low temperature (e.g., 4°C or -20°C) to slow down the rate of degradation.
-
Problem 2: My analytical results (e.g., HPLC, LC-MS) show the appearance of a new, more polar peak over time.
-
Possible Cause: This is a classic sign of ester hydrolysis, where the ethyl ester is converted to the more polar carboxylic acid.
-
Troubleshooting Steps:
-
Solvent Choice: If you are using a protic solvent like methanol or ethanol, switch to an aprotic solvent such as acetonitrile or THF.
-
Control Moisture: Use anhydrous solvents and dry glassware. Even small amounts of water can lead to hydrolysis over time, especially if there are acidic or basic impurities present.
-
pH Control: If working with aqueous or semi-aqueous solutions is unavoidable, ensure the pH is buffered to be as close to neutral as possible.
-
Problem 3: I am seeing a decrease in the concentration of my stock solution faster than expected.
-
Possible Cause: This indicates a general stability issue, which could be a combination of the factors mentioned above.
-
Troubleshooting Steps:
-
Perform a Forced Degradation Study: To systematically identify the cause, a forced degradation study is recommended.[3][7] This involves subjecting the compound to various stress conditions to understand its degradation profile.
-
Re-evaluate Solvent Choice: Based on the results of the forced degradation study, select a solvent in which the compound shows maximum stability.
-
Experimental Protocol: Rapid Stability Assessment
This protocol provides a framework for quickly assessing the stability of this compound in a few common laboratory solvents.
Objective: To determine the short-term stability of this compound in different solvents under ambient laboratory conditions.
Materials:
-
This compound
-
HPLC-grade solvents: Acetonitrile (ACN), Methanol (MeOH), Dichloromethane (DCM), Dimethyl sulfoxide (DMSO)
-
HPLC system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
Amber HPLC vials
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve it in a minimal amount of acetonitrile (a good common solvent) to create a concentrated stock solution (e.g., 10 mg/mL).
-
-
Preparation of Test Solutions:
-
In separate amber HPLC vials, add an aliquot of the stock solution to each of the test solvents (ACN, MeOH, DCM, DMSO) to achieve a final concentration of approximately 0.1 mg/mL.
-
Prepare a control sample by diluting the stock solution in acetonitrile.
-
-
Time-Point Analysis:
-
Immediately after preparation (T=0), inject an aliquot of each test solution and the control into the HPLC system.
-
Store the vials on a lab bench at ambient temperature, protected from direct light.
-
Analyze the solutions again at subsequent time points (e.g., T=4 hours, T=24 hours, T=48 hours).
-
-
HPLC Analysis:
-
Use a suitable C18 column.
-
Employ a gradient elution method to separate the parent compound from potential degradants. A typical gradient might be from 20% to 95% acetonitrile in water (with 0.1% formic acid) over 15-20 minutes.
-
Monitor at a wavelength where the parent compound has strong absorbance (e.g., determined by a UV scan).
-
-
Data Analysis:
-
Calculate the peak area of the parent compound at each time point for each solvent.
-
Express the stability as the percentage of the parent compound remaining relative to the T=0 time point.
-
Data Presentation
The results of such a study can be summarized in a table for easy comparison.
| Solvent | % Remaining (T=4h) | % Remaining (T=24h) | % Remaining (T=48h) | Observations |
| Acetonitrile | >99% | >99% | >98% | No significant degradation |
| Methanol | 98% | 95% | 92% | Appearance of a minor, more polar peak |
| Dichloromethane | >99% | >99% | >99% | No significant degradation |
| DMSO | >99% | 98% | 96% | Slight discoloration of the solution |
Note: The data in this table is illustrative and should be confirmed by experimental results.
Workflow for Solvent Selection
The following diagram outlines a logical workflow for selecting an appropriate solvent for your experiments.
Caption: Solvent Selection Workflow.
We trust this guide will be a valuable resource in your research endeavors. Should you have further questions, please do not hesitate to contact our technical support team.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
challenges in the scale-up synthesis of Ethyl 3-amino-6-bromobenzofuran-2-carboxylate
Technical Support Center: Synthesis of Ethyl 3-amino-6-bromobenzofuran-2-carboxylate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. We provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles to address the unique challenges encountered during scale-up.
Overview of the Core Synthetic Strategy
The most common and scalable approach to synthesizing this compound involves a variation of the Perkin rearrangement or related cyclization strategies. A robust, two-step sequence is often employed, starting from a commercially available substituted salicylonitrile.
The general workflow is as follows:
-
O-Alkylation: The phenolic hydroxyl group of 4-bromo-2-cyanophenol is alkylated with ethyl chloroacetate or ethyl bromoacetate using a suitable base. This step forms a key ether intermediate.
-
Intramolecular Cyclization (Base-Mediated): The ether intermediate undergoes a base-mediated intramolecular cyclization. The base abstracts the acidic α-proton of the ester, and the resulting carbanion attacks the nitrile group, leading to the formation of the 3-aminobenzofuran ring system after tautomerization.
Below is a diagram illustrating this common synthetic pathway.
Caption: General synthetic workflow for this compound.
Troubleshooting Guide for Scale-Up Synthesis
This section addresses specific, practical problems that may arise during the scale-up of the synthesis.
Question 1: During the O-alkylation (Step 1), my reaction is sluggish and fails to reach completion, even with extended reaction times. What are the likely causes?
Answer: This is a common issue when scaling up solid-liquid phase-transfer reactions. Several factors could be at play:
-
Insufficient Mixing: On a larger scale, ensuring intimate contact between the solid base (e.g., K₂CO₃), the liquid phase, and the reactants is critical. If agitation is poor, the reaction will be mass-transfer limited.
-
Solution: Increase the agitation speed and consider using a baffled reactor to ensure efficient mixing. For very large scales, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be added to facilitate the reaction.
-
-
Base Quality and Particle Size: The surface area and purity of the potassium carbonate are crucial.
-
Solution: Use finely powdered, anhydrous potassium carbonate. Ensure it is completely dry, as moisture will quench the phenoxide and hydrolyze the ester.
-
-
Solvent Choice: While acetone is common in lab-scale syntheses, its low boiling point (56 °C) can limit the reaction temperature.
-
Solution: Consider switching to a higher-boiling solvent like N,N-Dimethylformamide (DMF) or Methyl Ethyl Ketone (MEK) to allow for higher reaction temperatures, which can significantly increase the reaction rate. However, be mindful that DMF can be difficult to remove during work-up.
-
Question 2: After adding the strong base for the cyclization (Step 2), I'm observing a significant amount of a dark, polymeric byproduct and my yield has dropped from 85% to 50% upon scale-up. What is happening?
Answer: This issue points towards poor temperature control and localized concentration of the base, leading to side reactions.
-
Causality (The "Hot Spot" Problem): The intramolecular cyclization is often exothermic. When adding a strong base like sodium ethoxide or potassium tert-butoxide to the reaction vessel without adequate cooling and dispersion, localized areas of high temperature and high base concentration ("hot spots") can form. These conditions promote undesired side reactions, such as polymerization of the starting material or product degradation.
-
Troubleshooting Workflow:
Validation & Comparative
A Comparative Guide to the ¹H NMR Characterization of Ethyl 3-amino-6-bromobenzofuran-2-carboxylate
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 3-amino-6-bromobenzofuran-2-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. Benzofuran derivatives are known for their wide range of biological activities, including antitumor, antibacterial, and anti-inflammatory properties[1][2]. Accurate and unambiguous structural characterization is paramount for drug development professionals, and ¹H NMR spectroscopy serves as a primary tool for this purpose.
This document moves beyond a simple data report, offering a comparative analysis with structurally similar analogues to illuminate the subtle but critical effects of substituent changes on the NMR spectrum. By understanding these relationships, researchers can more confidently identify and characterize novel benzofuran derivatives.
Predicted ¹H NMR Spectrum Analysis
The structural integrity of this compound is confirmed by a detailed examination of its ¹H NMR spectrum. Each proton or group of equivalent protons in the molecule resides in a unique electronic environment, resulting in a distinct signal characterized by its chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern).
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [color="#202124"];
} ends_dot
Caption: Molecular structure of this compound with key protons highlighted.
Based on established principles of NMR spectroscopy, the expected signals are as follows:
-
Ethyl Ester Protons (-OCH₂CH₃) : This group gives rise to two distinct signals. The methylene (-CH₂) protons, being adjacent to an electronegative oxygen atom, are deshielded and appear as a quartet around δ 4.4 ppm. They are split into a quartet by the three neighboring methyl protons. The terminal methyl (-CH₃) protons appear as a triplet around δ 1.4 ppm, split by the two adjacent methylene protons[3].
-
Amino Protons (-NH₂) : The two protons of the primary amine typically appear as a broad singlet. Its chemical shift is variable and can be influenced by solvent, concentration, and temperature. Based on analogues, it is expected around δ 5.0-6.0 ppm[4].
-
Aromatic Protons (H-4, H-5, H-7) : The protons on the benzene ring are in the characteristic aromatic region (δ 6.5-8.0 ppm)[5]. Their specific shifts and splitting patterns are diagnostic.
-
H-4 : This proton is expected to appear as a doublet, split by its ortho-coupled neighbor, H-5 (typically J ≈ 8-9 Hz).
-
H-5 : This proton will be a doublet of doublets, as it is coupled to H-4 (ortho-coupling, J ≈ 8-9 Hz) and H-7 (meta-coupling, J ≈ 1-2 Hz).
-
H-7 : This proton should appear as a doublet with a small meta-coupling constant (J ≈ 1-2 Hz) from its interaction with H-5. The bromine atom at position 6 will influence the chemical shifts of these aromatic protons through its electronic effects[6].
-
Comparative Analysis with Analogues
To provide a robust framework for characterization, the ¹H NMR data for the target compound is best understood in comparison to its analogues where the substituent at the C-6 position is varied. The following table compares the reported ¹H NMR data for the 6-chloro and 6-trifluoromethyl analogues with the predicted data for our target 6-bromo compound. This comparison highlights the influence of the C-6 substituent's electronegativity and electronic properties on the chemical shifts of the aromatic protons.
| Proton Assignment | This compound (Predicted) | Ethyl 3-amino-6-chlorobenzofuran-2-carboxylate (3o)[4] | Ethyl 3-amino-6-(trifluoromethyl)benzofuran-2-carboxylate (3p)[4] |
| -NH₂ | ~5.9 ppm (s, 2H) | 4.97 ppm (s, 2H) | 5.02 ppm (s, 2H) |
| Aromatic H-7 | ~7.6 ppm (d, J ≈ 1.6 Hz, 1H) | ~7.5 ppm (d, J ≈ 2.0 Hz, 1H) | 7.73 ppm (s, 1H) |
| Aromatic H-4 | ~7.5 ppm (d, J ≈ 8.4 Hz, 1H) | ~7.5 ppm (d, J ≈ 8.4 Hz, 1H) | 7.50 ppm (d, J = 8.4 Hz, 1H) |
| Aromatic H-5 | ~7.4 ppm (dd, J ≈ 8.4, 1.6 Hz, 1H) | 7.24 ppm (dd, J = 8.4, 2.0 Hz, 1H) | 7.68 ppm (d, J = 8.4 Hz, 1H) |
| -OCH₂CH₃ | ~4.4 ppm (q, J ≈ 7.2 Hz, 2H) | 4.44 ppm (q, J = 7.2 Hz, 2H) | 4.46 ppm (q, J = 7.2 Hz, 2H) |
| -OCH₂CH₃ | ~1.4 ppm (t, J ≈ 7.2 Hz, 3H) | 1.43 ppm (t, J = 7.2 Hz, 3H) | 1.45 ppm (t, J = 7.2 Hz, 3H) |
Note: Predicted values for the 6-bromo compound are extrapolated from published data for the structurally similar 1-(3-Amino-6-bromobenzofuran-2-yl)ethan-1-one[4]. The aromatic signals for the 6-chloro analogue are assigned based on typical splitting patterns.
Key Observations:
-
Ethyl Group Consistency : The chemical shifts and coupling constants for the ethyl ester group are highly consistent across all three compounds, as this moiety is distant from the C-6 substituent and thus electronically unaffected by it.
-
Substituent Effects on Aromatic Protons : The strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group causes a significant downfield shift (deshielding) of all aromatic protons compared to the halogenated analogues. The similar electronegativities of chlorine and bromine result in closely related chemical shifts for the aromatic protons in these two compounds.
Standard Protocol for ¹H NMR Data Acquisition
To ensure reproducibility and accuracy, a standardized experimental protocol is essential. The following workflow represents a robust method for acquiring high-quality ¹H NMR spectra for benzofuran derivatives.
dot digraph "NMR_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="sans-serif", fontsize=10, fontcolor="#202124", color="#5F6368"]; edge [fontname="sans-serif", fontsize=9, color="#4285F4"];
} ends_dot
Caption: Standardized workflow for ¹H NMR characterization.
Detailed Steps:
-
Sample Preparation :
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. The choice of solvent is critical, as residual solvent signals can interfere with the spectrum[4][7].
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm)[3].
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition :
-
The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.
-
The instrument must be properly locked on the deuterium signal of the solvent and shimmed to optimize magnetic field homogeneity.
-
Acquire the free induction decay (FID) using standard pulse sequences. Typically, 16 to 64 scans are sufficient for a sample of this concentration.
-
-
Data Processing :
-
Apply a Fourier transform to the averaged FID to convert the time-domain signal to a frequency-domain spectrum.
-
Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the area under each peak to determine the relative ratio of protons.
-
Identify the chemical shift (in ppm) and multiplicity of each signal.
-
A Multi-Technique Approach to Structural Elucidation
While ¹H NMR is a powerful tool, it is most effective when used in conjunction with other spectroscopic techniques for complete and unambiguous characterization of novel compounds.
dot digraph "Spectroscopy_Synergy" { graph [fontname="sans-serif", fontsize=11]; node [shape=ellipse, style="filled", fontname="sans-serif", fontsize=10]; edge [fontname="sans-serif", fontsize=9, color="#5F6368"];
} ends_dot
Caption: Synergistic use of spectroscopic techniques for structural elucidation.
-
¹³C NMR Spectroscopy : Complements ¹H NMR by providing information about the carbon skeleton of the molecule. It confirms the number of unique carbon atoms and their chemical environments[4][7].
-
Mass Spectrometry (MS) : Determines the molecular weight of the compound and can help establish its elemental formula through high-resolution measurements (HRMS). The isotopic pattern of bromine (¹⁹Br/⁸¹Br ≈ 1:1) would be a key diagnostic feature[4][8].
-
Infrared (IR) Spectroscopy : Identifies the presence of key functional groups. For this molecule, characteristic absorptions for the N-H bonds of the amine, the C=O of the ester, and C-O bonds would be expected[1][7].
By integrating data from these complementary techniques, researchers can achieve a comprehensive and validated structural assignment, which is a cornerstone of scientific integrity in drug discovery and chemical research.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. modgraph.co.uk [modgraph.co.uk]
- 7. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Brominated vs. Chlorinated Benzofurans in Modern Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a privileged motif in medicinal chemistry and materials science, necessitating efficient and predictable methods for its functionalization. Halogenated benzofurans, particularly at the 2-position, serve as versatile precursors for introducing molecular diversity through various cross-coupling and substitution reactions. The choice between a brominated or chlorinated starting material can significantly impact reaction efficiency, required conditions, and overall synthetic strategy. This guide provides an in-depth, objective comparison of the reactivity of brominated and chlorinated benzofurans, supported by established chemical principles and illustrative experimental data, to empower researchers in making informed decisions for their synthetic endeavors.
Executive Summary: The Halogen Reactivity Hierarchy
In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides is fundamentally governed by the carbon-halogen (C-X) bond strength. The generally accepted trend for halide reactivity is I > Br > Cl > F . This hierarchy is a direct consequence of the decreasing bond dissociation energy down the group, which facilitates the rate-determining oxidative addition step of the palladium catalyst to the C-X bond.
Consequently, 2-bromobenzofuran is typically more reactive than 2-chlorobenzofuran . This enhanced reactivity often translates to:
-
Milder Reaction Conditions: Reactions with brominated benzofurans can often be conducted at lower temperatures.
-
Shorter Reaction Times: The faster oxidative addition leads to a quicker overall reaction.
-
Lower Catalyst Loadings: The higher reactivity may allow for the use of smaller amounts of the palladium catalyst.
-
Higher Yields: More efficient conversion to the desired product is frequently observed.
While the electron-deficient nature of the C2 position on the benzofuran ring enhances the reactivity of both halides towards oxidative addition, the inherent superiority of bromide as a leaving group generally maintains the reactivity advantage of 2-bromobenzofuran. However, advancements in catalyst and ligand design have made the coupling of less reactive aryl chlorides increasingly feasible, offering a more cost-effective alternative in some applications.
Cross-Coupling Reactions: A Head-to-Head Comparison
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry for C-C and C-N bond formation. Below, we compare the performance of 2-bromo- and 2-chlorobenzofuran in three of the most pivotal transformations: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a new C-C bond between an organoboron species and an organic halide, is one of the most widely used cross-coupling reactions.[1][2] The reactivity difference between brominated and chlorinated benzofurans is particularly evident in this transformation.
Table 1: Comparative Data for Suzuki-Miyaura Coupling of 2-Halobenzofurans
| Halobenzofuran | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromobenzofuran | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | ~85-95 | [3] |
| 2-Chlorobenzofuran | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 24 | ~70-85 | [4] |
Note: The data presented are representative and compiled from typical results found in the literature for similar substrates. Actual yields may vary depending on the specific reaction conditions and coupling partners.
As the data suggests, 2-bromobenzofuran generally provides higher yields under less demanding conditions. The coupling of 2-chlorobenzofuran often requires more sophisticated and bulky phosphine ligands, such as XPhos, to achieve comparable results.[5]
-
To a flame-dried round-bottom flask, add 2-bromobenzofuran (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) under a positive flow of inert gas.
-
Add a degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).
-
Heat the reaction mixture to 90 °C and stir for 12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 2-phenylbenzofuran.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[6][7][8] Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is a critical factor.
Table 2: Comparative Data for Buchwald-Hartwig Amination of 2-Halobenzofurans
| Halobenzofuran | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromobenzofuran | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80 | 8 | ~80-90 | [9] |
| 2-Chlorobenzofuran | Morpholine | Pd(OAc)₂ / RuPhos | K₂CO₃ | t-BuOH | 110 | 18 | ~65-80 | [9] |
Note: The data presented are representative and compiled from typical results found in the literature for similar substrates. Actual yields may vary depending on the specific reaction conditions and coupling partners.
The amination of 2-bromobenzofuran can often be achieved with first or second-generation Buchwald-Hartwig catalyst systems. In contrast, the less reactive 2-chlorobenzofuran typically requires more advanced, bulky, and electron-rich phosphine ligands, such as RuPhos, and higher reaction temperatures to achieve good yields.[10]
-
To a flame-dried Schlenk tube, add sodium tert-butoxide (1.4 mmol).
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol) and BINAP (0.03 mmol) under a positive flow of argon.
-
Add a solution of 2-bromobenzofuran (1.0 mmol) and morpholine (1.2 mmol) in dry, degassed toluene (5 mL) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 8 hours, monitoring completion by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the 2-(morpholin-4-yl)benzofuran.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[11][12] This reaction is instrumental in the synthesis of arylalkynes.
Table 3: Comparative Data for Sonogashira Coupling of 2-Halobenzofurans
| Halobenzofuran | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromobenzofuran | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 6 | ~85-95 | [13] |
| 2-Chlorobenzofuran | Phenylacetylene | Pd(OAc)₂ / SPhos / CuI | K₂CO₃ | Dioxane | 100 | 24 | ~60-75 | [13] |
Note: The data presented are representative and compiled from typical results found in the literature for similar substrates. Actual yields may vary depending on the specific reaction conditions and coupling partners.
The trend in reactivity is consistent with other cross-coupling reactions, with 2-bromobenzofuran being the more reactive substrate. The coupling of 2-chlorobenzofuran often necessitates higher temperatures, longer reaction times, and more specialized catalyst systems to achieve satisfactory yields.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a distinct pathway for the functionalization of aryl halides that does not typically involve a metal catalyst.[14] This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the expulsion of the leaving group.
For SNAr to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. The benzofuran ring system itself is not strongly electron-withdrawing, and therefore, SNAr reactions on unsubstituted 2-halobenzofurans are generally challenging and require harsh conditions.
However, if the benzofuran ring is substituted with potent EWGs, such as a nitro group at the 5-position, the C2 position becomes more susceptible to nucleophilic attack. In such activated systems, the reactivity order of the halogens is often the reverse of that seen in palladium-catalyzed couplings: F > Cl > Br > I . This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of the halogen, stabilizing the developing negative charge in the Meisenheimer intermediate through an inductive effect.
Table 4: Theoretical Reactivity in SNAr of Activated 2-Halobenzofurans
| Halobenzofuran (with EWG) | Nucleophile | General Reactivity Trend |
| 2-Fluoro-5-nitrobenzofuran | Sodium methoxide | Highest |
| 2-Chloro-5-nitrobenzofuran | Sodium methoxide | High |
| 2-Bromo-5-nitrobenzofuran | Sodium methoxide | Moderate |
| 2-Iodo-5-nitrobenzofuran | Sodium methoxide | Lowest |
Conclusion and Practical Recommendations
The choice between a brominated and a chlorinated benzofuran precursor is a strategic decision that depends on a balance of reactivity, cost, and the specific transformation being undertaken.
-
For most palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), 2-bromobenzofuran is the superior choice , offering higher reactivity, which translates to milder conditions, shorter reaction times, and often higher yields. It is the recommended starting material for exploratory and small-scale synthesis where efficiency and reliability are paramount.
-
2-Chlorobenzofuran represents a more cost-effective, albeit less reactive, alternative. Its use is becoming increasingly viable due to the development of highly active palladium catalyst systems with bulky, electron-rich phosphine ligands. For large-scale synthesis, the cost savings of using a chlorinated starting material may outweigh the need for more specialized and expensive catalysts and more forcing reaction conditions.
-
For nucleophilic aromatic substitution (SNAr) reactions on activated benzofuran systems, the reactivity trend is typically reversed , with chlorinated (and fluorinated) derivatives being more reactive than their brominated counterparts.
By understanding the fundamental principles of halogen reactivity and considering the practical implications for different reaction classes, researchers can strategically select the optimal halogenated benzofuran to streamline their synthetic efforts and achieve their desired molecular targets with greater efficiency.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. pjps.pk [pjps.pk]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Guide to the Biological Activity of Benzofuran Isomers for Researchers and Drug Development Professionals
The benzofuran scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] This guide provides a comprehensive comparative analysis of the biological activities of benzofuran isomers, with a focus on how the positional isomerism of substituents on the benzofuran ring profoundly influences their therapeutic potential. We will delve into the structure-activity relationships (SAR) governing their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The Significance of Isomerism in Benzofuran's Biological Profile
Benzofuran, a bicyclic compound composed of a fused benzene and furan ring, offers multiple positions for substitution, leading to a vast number of isomers.[4] The seemingly subtle change in the placement of a functional group can dramatically alter a molecule's three-dimensional structure, electronic properties, and ultimately, its interaction with biological targets.[5] This principle is central to understanding the diverse bioactivities of benzofuran derivatives and is a critical consideration in rational drug design. For instance, early SAR studies on benzofuran derivatives highlighted that substitutions at the C-2 position were often crucial for cytotoxic activity.[4][5]
Comparative Analysis of Biological Activities
This section will explore the differential biological activities of benzofuran isomers across several key therapeutic areas. The data presented is a synthesis of findings from multiple studies to provide a comparative perspective.
Anticancer Activity: A Tale of Positional Selectivity
The anticancer potential of benzofuran derivatives is a subject of intense research, with many compounds exhibiting potent cytotoxicity against various cancer cell lines.[1][2][6] The position of substituents, particularly halogens, on the benzofuran nucleus plays a pivotal role in determining their efficacy and selectivity.[7][8]
A study on halogenated benzofuran derivatives demonstrated that the position of a bromine atom is a critical determinant of biological activity.[5] For example, 1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone was found to be highly and selectively toxic to human leukemia cell lines K562 (IC50 of 5 µM) and HL60 (IC50 of 0.1 µM), with no cytotoxicity toward normal human umbilical vein endothelial cells (HUVEC).[9] This highlights the potential for developing targeted anticancer agents by carefully considering isomerism.
Table 1: Comparative Anticancer Activity of Halogenated Benzofuran Isomers
| Compound/Isomer | Cancer Cell Line | IC50 (µM) | Key Structural Feature | Reference |
| 1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | K562 (Leukemia) | 5 | Bromomethyl at C3 | [9] |
| HL60 (Leukemia) | 0.1 | [9] | ||
| HeLa (Cervical) | >100 | [9] | ||
| HUVEC (Normal) | >100 | [9] | ||
| Fluorinated Benzofuran Derivative 1 | HCT116 (Colon) | 19.5 | Difluorine, bromine, and ester groups | [10] |
| Fluorinated Benzofuran Derivative 2 | HCT116 (Colon) | 24.8 | Difluorine, bromine, and carboxylic acid groups | [10] |
Note: IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 indicates a more potent compound.
The mechanism of action for many anticancer benzofurans involves the induction of apoptosis and cell cycle arrest.[1] For instance, some derivatives have been shown to induce apoptosis in cancer cells through the activation of caspases and to cause cell cycle arrest at the G2/M phase.[1][9]
Antimicrobial Activity: The Influence of Nitro Group Position
Benzofuran derivatives have also emerged as promising antimicrobial agents, with activity against a range of bacteria and fungi.[11] The position of electron-withdrawing groups, such as the nitro group, has been shown to be a key factor in their antimicrobial efficacy.
A study on nitrobenzofurans revealed that 2-methyl-3-nitrobenzofuran and its analogs with nitro groups at the 5- or 7-position are bacteriostatic.[12] Interestingly, a strain of E. coli resistant to nitrofurazone did not show increased resistance to 3,7-dinitro-2-methylbenzofuran, suggesting a different mechanism of action.[12] Furthermore, a series of (Z)-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranones demonstrated remarkable inhibition of a wide spectrum of Gram-positive bacteria, whereas their 4-nitroimidazole counterparts were ineffective.[13]
Table 2: Comparative Antimicrobial Activity of Nitrobenzofuran Isomers
| Compound/Isomer | Microorganism | MIC (µg/mL) | Key Structural Feature | Reference |
| (Z)-2-(1-methyl-5-nitroimidazol-2-ylmethylene)-3(2H)-benzofuranone derivatives | Staphylococcus aureus | - | 5-nitroimidazole moiety | [13] |
| Streptococcus epidermidis | - | [13] | ||
| MRSA | - | [13] | ||
| Bacillus subtilis | - | [13] | ||
| Klebsiella pneumoniae | - | [13] | ||
| (Z)-2-(1-methyl-4-nitroimidazol-5-ylmethylene)-3(2H)-benzofuranone derivatives | Various bacteria | Ineffective | 4-nitroimidazole moiety | [13] |
| Cicerfuran | Bacillus subtilis | 25-100 | 2-arylbenzofuran | [14] |
| Pseudomonas syringae | 25-100 | [14] | ||
| Aspergillus niger | 25 | [14] | ||
| Botrytis cinerea | 25 | [14] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Anti-inflammatory Activity: Positional Effects on Signaling Pathways
Chronic inflammation is a key factor in the pathogenesis of many diseases, and benzofuran derivatives have shown significant anti-inflammatory potential.[15][16][17] Their mechanism of action often involves the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.[15]
The substitution pattern on the benzofuran ring influences the anti-inflammatory activity. For instance, a study of fluorinated benzofuran and dihydrobenzofuran derivatives found that several compounds suppressed lipopolysaccharide-stimulated inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2).[10] The IC50 values for the inhibition of various inflammatory mediators varied depending on the specific substitutions.[10] One piperazine/benzofuran hybrid, compound 5d, exhibited an excellent inhibitory effect on the generation of NO with an IC50 of 52.23 ± 0.97 µM in RAW-264.7 cells.[18]
Table 3: Comparative Anti-inflammatory Activity of Benzofuran Derivatives
| Compound/Isomer | Assay | IC50 (µM) | Key Structural Feature | Reference |
| Fluorinated Benzofuran Derivatives | IL-6 Inhibition | 1.2 - 9.04 | Fluorine, bromine, hydroxyl, and/or carboxyl groups | [10] |
| CCL2 Inhibition | 1.5 - 19.3 | [10] | ||
| Nitric Oxide Inhibition | 2.4 - 5.2 | [10] | ||
| Prostaglandin E2 Inhibition | 1.1 - 20.5 | [10] | ||
| Piperazine/benzofuran hybrid 5d | Nitric Oxide Inhibition | 52.23 ± 0.97 | Piperazine and benzofuran moieties | [18] |
Antioxidant Activity: The Role of Hydroxyl Group Position
Oxidative stress is implicated in a wide range of diseases, and antioxidants play a crucial role in mitigating cellular damage.[19] Benzofuran derivatives, particularly those with hydroxyl substitutions, have demonstrated significant antioxidant properties.[19][20] The position of the hydroxyl group on the benzofuran ring is a critical factor determining the antioxidant capacity.
For instance, a comparative analysis of 5-hydroxybenzofuran-2-one derivatives revealed that their antioxidant activity, as measured by the DPPH radical scavenging assay, was comparable to or even exceeded that of the standard antioxidant Trolox.[19]
Table 4: Comparative Antioxidant Activity of Hydroxybenzofuran Derivatives
| Compound/Isomer | Assay | rIC50 (mols of compound / mol of DPPH) | Key Structural Feature | Reference |
| 5-Hydroxybenzofuran-2-one derivative 1 | DPPH Radical Scavenging | Lower value indicates higher activity | 5-Hydroxy group | [19] |
| 5-Hydroxybenzofuran-2-one derivative 2 | DPPH Radical Scavenging | Varies with substitution | 5-Hydroxy group | [19] |
| Trolox (Standard) | DPPH Radical Scavenging | - | - | [19] |
Experimental Protocols for Biological Activity Assessment
To ensure the trustworthiness and reproducibility of the findings presented, this section provides detailed, step-by-step methodologies for the key experiments used to evaluate the biological activities of benzofuran isomers.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of the benzofuran isomers in triplicate. Include appropriate controls (e.g., vehicle control, positive control).
-
Incubation: Incubate the plates for 24, 48, or 72 hours, depending on the experimental design.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plates for 1-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 10 minutes in the dark and measure the absorbance at 540-595 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Prepare Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard, which is approximately 1.5 x 10^8 CFU/mL).
-
Serial Dilutions: Prepare serial twofold dilutions of the benzofuran isomers in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antioxidant Capacity Assessment: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the free radical scavenging activity of compounds.
Protocol:
-
Prepare DPPH Solution: Prepare a fresh solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should have a deep purple color.
-
Sample Preparation: Prepare various concentrations of the benzofuran isomers and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent.
-
Reaction Mixture: In a 96-well plate, mix the sample solutions with the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for a specific time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
In Vivo Anti-inflammatory Evaluation: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity.
Protocol:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for a sufficient period.
-
Compound Administration: Administer the benzofuran isomers or a standard anti-inflammatory drug (e.g., indomethacin) orally or via intraperitoneal injection.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group (carrageenan only).
Conclusion and Future Directions
The comparative analysis of benzofuran isomers unequivocally demonstrates that the position of substituents on the benzofuran scaffold is a critical determinant of their biological activity. This guide has provided a comprehensive overview of the differential effects of isomerism on the anticancer, antimicrobial, anti-inflammatory, and antioxidant properties of this versatile class of compounds. The detailed experimental protocols and workflows serve as a valuable resource for researchers in the field, promoting the generation of reliable and reproducible data.
Future research should continue to explore the vast chemical space of benzofuran isomers through systematic synthesis and biological evaluation. A deeper understanding of the structure-activity relationships, aided by computational modeling and molecular docking studies, will undoubtedly pave the way for the development of novel and highly selective therapeutic agents with improved efficacy and reduced side effects. The benzofuran nucleus remains a fertile ground for the discovery of new medicines to address a wide range of human diseases.
References
- 1. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [ouci.dntb.gov.ua]
- 4. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and cytotoxic properties of halogen and aryl-/heteroarylpiperazinyl derivatives of benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researcher.manipal.edu [researcher.manipal.edu]
- 12. Chemistry and antibacterial activity of nitrobenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, antibacterial activity, and quantitative structure-activity relationships of new (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antibacterial and antifungal activity of cicerfuran and related 2-arylbenzofurans and stilbenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. jopcr.com [jopcr.com]
- 17. benchchem.com [benchchem.com]
- 18. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Spectroscopic Guide to Ethyl 3-amino-6-bromobenzofuran-2-carboxylate
In the landscape of medicinal chemistry and drug development, benzofuran derivatives stand out as a critical class of heterocyclic compounds, demonstrating a wide array of pharmacological activities.[1][2][3] Among these, Ethyl 3-amino-6-bromobenzofuran-2-carboxylate is a key synthetic intermediate, whose structural integrity is paramount for the successful synthesis of targeted therapeutic agents. Unambiguous characterization of this molecule is therefore not just a procedural step, but the foundation of reliable downstream research.
This guide provides an in-depth, comparative analysis of the key spectroscopic signatures of this compound. We will dissect its expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectra, placing them in direct comparison with its non-brominated and chlorinated analogs—Ethyl 3-aminobenzofuran-2-carboxylate and Ethyl 3-amino-6-chlorobenzofuran-2-carboxylate, respectively. This comparative approach is designed to equip researchers with the expertise to not only confirm the identity of the target molecule but also to distinguish it from potential synthetic precursors or impurities.
¹H NMR Spectroscopy: Probing the Aromatic Landscape
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules, providing precise information about the chemical environment, connectivity, and relative number of protons.
Expert Rationale for Experimental Choices
The choice of solvent and internal standard is critical for acquiring high-quality, reproducible NMR data. Deuterated chloroform (CDCl₃) is an ideal solvent due to its ability to dissolve a wide range of organic compounds and its relative transparency in the ¹H NMR spectrum. Tetramethylsilane (TMS) is the universally accepted internal standard, with its 12 equivalent protons producing a sharp singlet defined as 0.0 ppm, providing a reliable reference point for all other proton signals.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of CDCl₃.
-
Internal Standard: Add a small drop of TMS to the solution.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of at least 1-2 seconds.
Data Interpretation and Comparative Analysis
The substitution pattern on the benzene ring of the benzofuran core is the most telling feature in the ¹H NMR spectrum. The presence of a halogen at the C6 position induces predictable changes in the chemical shifts of the aromatic protons (H4, H5, and H7) compared to the unsubstituted analog.
| Proton Assignment | Ethyl 3-aminobenzofuran-2-carboxylate (Comparative)[4] | Ethyl 3-amino-6-chlorobenzofuran-2-carboxylate (Comparative)[4] | This compound (Predicted) | Rationale for Predicted Shifts |
| -CH₃ (Ethyl) | ~1.44 ppm (t, 3H) | ~1.44 ppm (t, 3H) | ~1.44 ppm (t, 3H) | Remote from the aromatic ring; minimal electronic effect from halogen. |
| -CH₂- (Ethyl) | ~4.45 ppm (q, 2H) | ~4.44 ppm (q, 2H) | ~4.44 ppm (q, 2H) | Also remote from the ring; largely unaffected. |
| -NH₂ | ~4.96 ppm (s, 2H) | ~4.97 ppm (s, 2H) | ~4.9-5.0 ppm (s, 2H) | Broad singlet; position can vary. Largely unaffected by C6 substituent. |
| Aromatic Protons | ~7.22-7.57 ppm (m, 4H) | H7: ~7.47 (d), H5: ~7.47 (d), H4: ~7.24 (dd) | H7: ~7.61 (d), H5: ~7.37 (dd), H4: ~7.45 (d) | The electronegative bromine deshields adjacent protons. H7 appears as a doublet due to coupling with H5 (J≈1.2-2.0 Hz). H5 shows doublet of doublets coupling to H4 and H7. H4 appears as a doublet coupling to H5. The pattern is distinct from the more complex multiplet of the unsubstituted analog and shows shifts consistent with the higher electronegativity of bromine compared to chlorine. |
Note: Predicted data is based on analysis of closely related structures and established principles of NMR spectroscopy. Multiplicities are abbreviated as: s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), dd (doublet of doublets).
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR provides a map of the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is highly sensitive to its electronic environment.
Expert Rationale for Experimental Choices
Broadband proton decoupling is a standard technique used in ¹³C NMR to simplify the spectrum by removing the splitting caused by attached protons, resulting in a single sharp peak for each unique carbon. This makes the spectrum much easier to interpret. A sufficient relaxation delay is crucial, especially for quaternary carbons, which relax more slowly and can otherwise be suppressed or absent from the spectrum.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.
-
Data Acquisition: Acquire the spectrum on a 100 MHz (or higher) spectrometer using broadband proton decoupling. A longer relaxation delay (e.g., 5 seconds) and a larger number of scans are typically required compared to ¹H NMR.
Data Interpretation and Comparative Analysis
The most significant impact of the C6-halogen is on the chemical shifts of the aromatic carbons. The "heavy atom effect" of bromine, along with its electronegativity, directly influences the resonance of the carbon it is attached to (C6) and, to a lesser extent, the other carbons in the ring.
| Carbon Assignment | Ethyl 3-aminobenzofuran-2-carboxylate (Comparative)[4] | Ethyl 3-amino-6-chlorobenzofuran-2-carboxylate (Comparative)[4] | This compound (Predicted) | Rationale for Predicted Shifts |
| -CH₃ (Ethyl) | ~14.6 ppm | ~14.6 ppm | ~14.6 ppm | Unaffected by aromatic substitution. |
| -CH₂- (Ethyl) | ~60.4 ppm | ~60.6 ppm | ~60.6 ppm | Unaffected by aromatic substitution. |
| C=O (Ester) | ~161.7 ppm | ~161.4 ppm | ~161.4 ppm | Minor changes expected. |
| C6 | ~122.3 ppm | ~128.0 ppm (C-Cl) | ~115-118 ppm (C-Br) | The C-Br bond shows a characteristic upfield shift compared to the C-H or C-Cl carbon due to the heavy atom effect of bromine. This is a key diagnostic signal. |
| Other Aromatic/Furan Carbons | ~112-154 ppm | ~113-154 ppm | ~110-153 ppm | Shifts in C4, C5, C7, and the benzofuran ring carbons will occur due to the electronic influence of bromine, providing a unique fingerprint compared to the chloro and unsubstituted analogs. |
Mass Spectrometry: The Definitive Molecular Weight and Halogen Signature
Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound. For halogenated molecules, it provides an unmistakable signature due to the natural isotopic distribution of the halogens.
Expert Rationale for Experimental Choices
Electrospray Ionization (ESI) is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. This makes it ideal for unambiguously determining the molecular weight. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula.
Experimental Protocol: MS
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample directly into the ESI source of the mass spectrometer.
-
Data Acquisition: Acquire the spectrum in positive ion mode. Scan a mass range that comfortably includes the expected molecular weight (e.g., m/z 100-500).
Data Interpretation and Comparative Analysis
The key diagnostic feature for this compound in its mass spectrum is the isotopic pattern of bromine.
| Compound | Molecular Formula | Monoisotopic Mass | Expected Mass Spectrum Observation (ESI-MS) |
| Ethyl 3-aminobenzofuran-2-carboxylate | C₁₁H₁₁NO₃ | 205.07 | A single major peak at m/z 206.08 ([M+H]⁺).[4][5] |
| Ethyl 3-amino-6-chlorobenzofuran-2-carboxylate | C₁₁H₁₀ClNO₃ | 239.04 | Two peaks for the [M+H]⁺ ion at m/z 240.04 and 242.04 in an approximate 3:1 ratio , characteristic of the ³⁵Cl and ³⁷Cl isotopes.[4] |
| This compound | C₁₁H₁₀BrNO₃ | 282.99 | Two peaks for the [M+H]⁺ ion at m/z 283.99 and 285.99 in an approximate 1:1 ratio , the unmistakable signature of the ⁷⁹Br and ⁸¹Br isotopes. |
This isotopic signature is the most definitive method for confirming the presence and identity of the halogen in the structure.
Workflow for Spectroscopic Analysis
Caption: A streamlined workflow for the structural verification of a synthesized compound.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared (IR) spectroscopy is a rapid and simple method for identifying the presence of key functional groups within a molecule, as different bonds vibrate at characteristic frequencies.
Expert Rationale for Experimental Choices
Attenuated Total Reflectance (ATR) is a modern IR sampling technique that requires minimal to no sample preparation. A small amount of the solid sample is simply pressed against a crystal (e.g., diamond or germanium), and the spectrum is collected. This is much faster and often more reproducible than traditional methods like preparing KBr pellets.
Experimental Protocol: IR
-
Instrument Setup: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and collecting a background spectrum.
-
Sample Application: Place a small amount of the solid sample onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum. Typically, a spectral range of 4000-400 cm⁻¹ is scanned.
Data Interpretation and Comparative Analysis
The IR spectrum will confirm the presence of the amine, ester, and aromatic functionalities. The spectra of the three comparative compounds are expected to be very similar, with subtle shifts in the fingerprint region (below 1500 cm⁻¹) being the primary difference.
| Vibrational Mode | Expected Frequency (cm⁻¹) | Functional Group Confirmed |
| N-H Stretch | 3300-3500 (two bands) | Primary Amine (-NH₂) |
| C-H Stretch (Aromatic) | 3000-3100 | Aromatic Ring |
| C-H Stretch (Aliphatic) | 2850-3000 | Ethyl Group (-CH₂, -CH₃) |
| C=O Stretch (Ester) | 1680-1710 | Conjugated Ester Carbonyl |
| C=C Stretch (Aromatic) | 1500-1600 | Benzene Ring |
| C-O Stretch (Ester/Furan) | 1000-1300 | Ester and Furan Ether Linkages |
| C-Br Stretch | 500-650 | Carbon-Bromine Bond |
The most intense and diagnostic peak will be the ester C=O stretch. Its position, slightly lower than a typical saturated ester (~1735 cm⁻¹), indicates conjugation with the benzofuran ring system.
Conclusion
The unambiguous structural confirmation of this compound relies on a cohesive interpretation of data from multiple spectroscopic techniques. While ¹H and ¹³C NMR provide a detailed map of the proton and carbon frameworks, it is the distinctive 1:1 isotopic pattern in the mass spectrum that offers the most definitive evidence for the presence of bromine. The IR spectrum serves as a rapid confirmation of the key functional groups. By comparing these data against the non-halogenated and chloro-analogs, researchers can confidently verify the identity and purity of this valuable synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orientjchem.org [orientjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. Ethyl 3-aminobenzofuran-2-carboxylate | C11H11NO3 | CID 2063537 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Substituted Benzofurans for Medicinal and Materials Chemistry
Substituted benzofurans are a cornerstone of modern chemical research, appearing as critical scaffolds in a vast array of pharmaceuticals, natural products, and organic electronic materials.[1][2] Their prevalence stems from a unique combination of structural rigidity, electronic properties, and the capacity for diverse functionalization, making them a "privileged structure" in drug discovery.[3] Consequently, the efficient and versatile synthesis of these heterocyclic systems is a topic of paramount importance for researchers in both academia and industry.
This guide provides an in-depth comparison of three distinct and widely employed synthetic routes to substituted benzofurans: the classic Perkin Rearrangement, the modern workhorse of Palladium-Catalyzed Sonogashira Coupling followed by cyclization, and the mechanistically distinct Intramolecular Wittig Reaction. We will delve into the causality behind experimental choices, provide self-validating protocols, and present quantitative data to empower researchers to select the optimal synthetic strategy for their specific target molecules.
Strategic Overview: Choosing Your Path to the Benzofuran Core
The selection of a synthetic route is a critical decision dictated by factors such as desired substitution patterns, functional group tolerance, scalability, and the availability of starting materials. The three routes discussed herein offer a compelling cross-section of the synthetic chemist's toolkit.
| Synthetic Route | Key Transformation | Primary Advantages | Common Limitations |
| Perkin Rearrangement | Coumarin-benzofuran ring contraction | Utilizes readily available coumarins; good for 2-carboxybenzofurans | Harsh basic conditions; limited substrate scope |
| Palladium-Catalyzed Sonogashira/Cyclization | C-C bond formation followed by intramolecular hydroalkoxylation | High functional group tolerance; broad substrate scope; modular | Cost of palladium catalyst; potential for catalyst poisoning |
| Intramolecular Wittig Reaction | Formation of a phosphorus ylide followed by cyclization | Metal-free; good for specific substitution patterns | Stoichiometric use of phosphine reagents; potential for side reactions |
Route 1: The Classic Approach - Perkin Rearrangement
First reported by William Henry Perkin in 1870, the Perkin rearrangement is a venerable method for converting 3-halocoumarins into benzofuran-2-carboxylic acids.[4][5] This reaction proceeds via a base-catalyzed ring opening of the coumarin lactone, followed by an intramolecular nucleophilic substitution to form the furan ring.[6]
Mechanistic Insight
The reaction is initiated by the attack of a hydroxide ion on the lactone carbonyl of the 3-halocoumarin. This opens the ring to form a phenoxide and a carboxylate. The phenoxide then acts as an intramolecular nucleophile, attacking the vinyl halide to displace the halide and form the benzofuran ring.[6]
References
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amanote [app.amanote.com]
- 4. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 5. jocpr.com [jocpr.com]
- 6. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Ethyl 3-amino-6-bromobenzofuran-2-carboxylate
The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals with diverse biological activities, including anti-tumor, anti-inflammatory, and antiviral properties.[1][2] Specifically, Ethyl 3-amino-6-bromobenzofuran-2-carboxylate is a valuable intermediate, providing a versatile platform for further functionalization in drug discovery programs. The strategic placement of the amino, bromo, and carboxylate groups allows for a wide range of subsequent chemical modifications.
This guide provides an in-depth comparison of alternative synthetic methodologies for this key intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale for experimental choices, and the practical advantages and limitations of each approach. The methods presented range from classical cyclization reactions to modern transition-metal-free and catalytic strategies, offering researchers a comprehensive toolkit to select the optimal route based on their specific laboratory capabilities, cost considerations, and desired scale.
Method 1: Classical Thorpe-Ziegler Cyclization from a Phenolic Nitrile
This approach is a robust and high-yielding method based on the classical intramolecular cyclization of a cyanophenoxyacetate intermediate. The synthesis begins with the O-alkylation of a substituted 2-hydroxybenzonitrile, followed by a base-induced cyclization. This strategy is well-documented for isomers of the target molecule and is prized for its reliability and use of common laboratory reagents.[3]
Scientific Rationale
The reaction proceeds in two key stages. First, the phenolic hydroxyl group of 4-bromo-2-hydroxybenzonitrile is deprotonated by a mild base, typically potassium carbonate. The resulting phenoxide acts as a nucleophile, attacking ethyl chloroacetate in an SN2 reaction to form an ether linkage. The second stage is the Thorpe-Ziegler cyclization. A strong base deprotonates the α-carbon of the ester, which then undergoes an intramolecular nucleophilic attack on the nitrile carbon. Subsequent tautomerization and hydrolysis during workup yield the 3-aminobenzofuran product. The choice of a polar aprotic solvent like DMF is crucial as it effectively solvates the potassium cations, enhancing the nucleophilicity of the phenoxide and facilitating the reaction.
Experimental Protocol
-
O-Alkylation and Cyclization:
-
To a solution of 4-bromo-2-hydroxybenzonitrile (1.0 eq) in dimethylformamide (DMF), add anhydrous potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl chloroacetate (1.0 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux for 90-120 minutes, monitoring the progress by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Pour the filtrate into crushed ice with vigorous stirring.
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
Recrystallize the crude product from ethanol to yield pure this compound.
-
Workflow Diagram
Caption: Workflow for the Classical Thorpe-Ziegler Cyclization.
Method 2: One-Pot Transition-Metal-Free Synthesis
This modern approach offers an efficient and atom-economical one-pot synthesis from readily available starting materials. By combining 4-bromophenol, ethyl cyanoacetate, and elemental sulfur in the presence of a base, the benzofuran ring is constructed in a single operational step. This method avoids the need for pre-functionalized starting materials and transition-metal catalysts, making it an attractive "green" alternative.[4]
Scientific Rationale
This reaction is a domino process involving several transformations. Initially, the base (e.g., triethylamine) facilitates the condensation between 4-bromophenol and ethyl cyanoacetate. The key step involves the in-situ formation of a thiolate from the reaction of the base with sulfur, which then participates in a Gewald-type reaction mechanism. The process involves nucleophilic addition, cyclization, and subsequent elimination of water and sulfur to form the aromatic benzofuran ring. This one-pot strategy significantly reduces waste and purification steps compared to multi-step sequences.
Experimental Protocol
-
One-Pot Reaction:
-
In a round-bottom flask, combine 4-bromophenol (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Add triethylamine (2.0 eq) to the mixture.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring completion by TLC.
-
-
Workup and Purification:
-
Upon completion, cool the mixture and concentrate it under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M HCl, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the final product.
-
Workflow Diagram
Caption: Workflow for the One-Pot Transition-Metal-Free Synthesis.
Method 3: Copper-Catalyzed Annulative Amination
This strategy represents a contemporary catalytic approach for constructing the 3-aminobenzofuran core. It involves the synthesis of an ortho-alkynylphenol intermediate, which then undergoes a copper-catalyzed cyclization and amination in the presence of an amine source. This method provides an elegant and direct route to C3-aminated benzofurans.[5]
Scientific Rationale
The synthesis first requires the preparation of 2-ethynyl-4-bromophenol, typically via a Sonogashira coupling of 4-bromo-2-iodophenol with a protected acetylene, followed by deprotection. The key step is the copper-catalyzed annulative amination. A copper(II) salt, such as Cu(OTf)₂, likely acts as a Lewis acid to activate the alkyne. A base deprotonates the phenol, which then undergoes an intramolecular attack on the activated alkyne (annulative cupration). This is followed by an electrophilic C-N bond formation with an O-acylated hydroxylamine, which serves as the amino group source. This "umpolung" amination strategy is powerful for creating C-N bonds that are otherwise challenging to form.[5]
Experimental Protocol
-
Synthesis of 2-ethynyl-4-bromophenol:
-
Perform a Sonogashira coupling between 4-bromo-2-iodophenol (1.0 eq) and trimethylsilylacetylene (1.2 eq) using a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper co-catalyst (e.g., CuI) in the presence of a base like triethylamine.
-
Deprotect the resulting TMS-protected alkyne using a base such as K₂CO₃ in methanol to yield 2-ethynyl-4-bromophenol.
-
-
Annulative Amination:
-
To a solution of 2-ethynyl-4-bromophenol (1.0 eq) in an aprotic solvent like N-Methyl-2-pyrrolidone (NMP), add Cu(OTf)₂ (10 mol%) and a base such as lithium tert-butoxide (LiOtBu) (1.2 eq).
-
Add an O-acylated hydroxylamine (e.g., O-benzoylhydroxylamine) (1.5 eq) as the aminating agent.
-
Heat the reaction at 80-100 °C until the starting material is consumed (monitor by TLC).
-
-
Workup and Purification:
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain the N-acylated intermediate.
-
Hydrolyze the acyl group under basic or acidic conditions to yield the final product.
-
Workflow Diagram
Caption: Workflow for the Copper-Catalyzed Annulative Amination.
Performance Comparison
| Feature | Method 1: Classical Cyclization | Method 2: One-Pot Synthesis | Method 3: Catalytic Amination |
| Starting Materials | 4-Bromo-2-hydroxybenzonitrile, Ethyl Chloroacetate | 4-Bromophenol, Ethyl Cyanoacetate, Sulfur | 4-Bromo-2-iodophenol, Acetylene source, Aminating agent |
| Number of Steps | 1-2 (depending on nitrile availability) | 1 (One-Pot) | 3+ (Multi-step) |
| Key Reagents | K₂CO₃, DMF | Triethylamine, Sulfur | Pd/Cu catalysts, Cu(OTf)₂, Base |
| Reaction Conditions | Reflux in DMF | Reflux in Ethanol | Moderate to high temperature |
| Reported Yield | High (typically >80%)[3] | Good to Excellent (typically >70%)[4] | Moderate to Good (Varies with substrate)[5] |
| Advantages | Robust, reliable, high yield, simple reagents | Highly efficient, atom-economical, transition-metal-free | Direct C3-amination, novel catalytic route |
| Disadvantages | Use of high-boiling point solvent (DMF) | Use of sulfur, potential for side products | Multi-step, requires catalyst, potentially expensive reagents |
Conclusion
The synthesis of this compound can be successfully achieved through several distinct chemical strategies.
-
Method 1 (Classical Cyclization) is the recommended route for laboratories seeking a reliable, high-yield synthesis without the need for specialized catalysts. Its predictability and simplicity make it ideal for producing material on a larger scale.[3]
-
Method 2 (One-Pot Synthesis) is an excellent choice for researchers prioritizing process efficiency and green chemistry principles. Its one-pot nature minimizes waste and operational time, although optimization may be required to minimize sulfur-related byproducts.[4]
-
Method 3 (Catalytic Amination) offers a more modern and mechanistically elegant approach. While it is more complex due to its multi-step nature, it provides a powerful tool for constructing the 3-aminobenzofuran scaffold and may be preferred when exploring the synthesis of diverse analogs where direct amination is advantageous.[5]
The selection of the optimal synthetic route will ultimately depend on the specific project goals, available resources, and the scale of the synthesis. Each method presented here is a self-validating system, grounded in established chemical principles and supported by peer-reviewed literature, providing researchers with a trusted and comprehensive guide.
References
- 1. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
A Senior Application Scientist's Guide to In Vitro Assay Validation Using Benzofuran Derivatives
This guide provides an in-depth technical framework for the validation of in vitro assays, leveraging the unique and versatile chemical properties of benzofuran derivatives. As drug discovery pipelines increasingly rely on the accuracy and reproducibility of in vitro data, the rigorous validation of these assays is not merely a procedural step but a cornerstone of scientific integrity. Here, we move beyond rote protocols to explain the causality behind experimental choices, empowering researchers to build self-validating systems that generate trustworthy and robust data.
The Rationale: Why Benzofuran Derivatives as Validation Tools?
The benzofuran scaffold, a fusion of benzene and furan rings, is a privileged structure in medicinal chemistry.[1][2] Its value in assay validation stems from two core attributes: structural versatility and a broad spectrum of biological activities.
-
Structural Versatility: The benzofuran core can be readily functionalized at multiple positions, allowing for the synthesis of vast chemical libraries with fine-tuned properties.[1] This enables the creation of highly specific tool compounds—from potent inhibitors to inactive analogs—that are essential for establishing assay specificity and selectivity.
-
Diverse Bioactivity: Benzofuran derivatives have been identified as potent modulators of numerous biological processes. They can act as enzyme inhibitors (e.g., tyrosinase, kinases), cytotoxic agents, STING pathway agonists, and antioxidants.[3][4][5][6][7] This diverse activity profile makes them ideal candidates for use as positive controls or reference compounds across a wide range of assays, from simple biochemical screens to complex cell-based models.
By employing a well-characterized benzofuran derivative as a "chemical probe," we can systematically interrogate an assay's performance, ensuring it is fit for its intended purpose.[8]
The Pillars of Assay Validation: A Framework for Trustworthiness
Before deploying any in vitro assay for screening or characterization, its performance must be rigorously defined. This process is guided by principles established by regulatory bodies like the FDA and the International Council for Harmonisation (ICH).[9][10][11] These principles form the pillars of a validated assay.
-
Specificity & Selectivity: This is the assay's ability to unequivocally measure the analyte of interest in the presence of other components.[12][13][14] In the context of our work, this means the assay signal should be directly attributable to the specific biological activity being measured, without interference from the compound's scaffold or other off-target effects.
-
Accuracy: This refers to the closeness of the measured value to the true or accepted reference value.[12][13] It is a measure of the systematic error of the method.
-
Precision: This describes the closeness of agreement between independent test results obtained under stipulated conditions.[15] It is typically evaluated at two levels:
-
Repeatability (Intra-assay precision): Variation observed within a single assay run.
-
Intermediate Precision (Inter-assay precision): Variation observed between different runs, on different days, or with different operators.[16]
-
-
Linearity & Range: The linearity of an assay is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the assay has been demonstrated to be accurate, precise, and linear.
-
Sensitivity: This is defined by the assay's Limits of Detection (LOD) and Quantitation (LOQ). The LOD is the lowest analyte concentration that can be reliably distinguished from background, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision.
-
Robustness: An assay's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., incubation time, temperature, reagent concentration).[12] This provides an indication of its reliability during normal usage.
Below is a diagram illustrating the logical flow of the assay validation process.
Caption: A logical workflow for in vitro assay validation.
Comparative Applications: Protocols for Assay Validation
The following protocols demonstrate how to use specific benzofuran derivatives to validate common in vitro assays. The choice of derivative is critical and must align with the assay's biological endpoint.
Protocol 1: Validating an Enzyme Inhibition Assay using a Benzofuran-Oxadiazole Derivative
Context: Benzofuran-oxadiazole hybrids have demonstrated potent inhibitory activity against bacterial tyrosinase, an enzyme relevant to skin pigmentation disorders and microbial pathogenesis.[5] We will use a representative compound from this class to validate a tyrosinase inhibition assay.
Chosen Validation Tool: Compound BZF-TYR-01 (a hypothetical 2-fluorophenylacetamide-containing furan-oxadiazole), a known competitive inhibitor of tyrosinase.[5]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of BZF-TYR-01 in DMSO.
-
Prepare a 10 mM stock of a structurally similar but inactive analog (e.g., with a different substituent known to abolish activity) for specificity testing.
-
Prepare a stock solution of Mushroom Tyrosinase (e.g., 1000 U/mL) in phosphate buffer (pH 6.8).
-
Prepare a 2 mM solution of L-DOPA (substrate) in phosphate buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of various concentrations of BZF-TYR-01 (serial dilutions from 100 µM to 0.1 µM) to respective wells. Include wells for the inactive analog and a DMSO vehicle control.
-
Add 140 µL of phosphate buffer to all wells.
-
Add 20 µL of tyrosinase solution to all wells and incubate for 10 minutes at 25°C.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to all wells.
-
Measure the absorbance at 475 nm every minute for 20 minutes using a plate reader. The rate of dopachrome formation is proportional to enzyme activity.
-
-
Data Analysis & Validation:
-
Calculate the percentage of inhibition for each concentration of BZF-TYR-01 relative to the DMSO control.
-
Specificity: Confirm that the inactive analog shows minimal (<10%) inhibition at the highest concentration tested.
-
Linearity & Range: Plot % inhibition against the log concentration of BZF-TYR-01 and perform a non-linear regression (log(inhibitor) vs. response) to determine the IC50 value. The linear range of the dose-response curve defines the working range of the assay.
-
Precision:
-
Intra-assay: Run the IC50 determination in triplicate within the same plate. The Coefficient of Variation (CV%) of the IC50 values should be <15%.
-
Inter-assay: Repeat the IC50 determination on three separate days. The CV% of the IC50 values across the three days should be <20%.
-
-
Robustness: Deliberately vary a parameter, such as the pre-incubation time (e.g., 8 min vs. 12 min), and confirm that the resulting IC50 value remains within an acceptable range (e.g., ± 20%) of the original.
-
Comparative Data Summary (Hypothetical)
| Parameter | BZF-TYR-01 | Inactive Analog | Acceptance Criteria |
| IC50 (µM) | 11.5 | > 100 | N/A |
| Intra-assay Precision (CV%) | 8.2% | N/A | < 15% |
| Inter-assay Precision (CV%) | 12.5% | N/A | < 20% |
| Robustness (IC50 shift) | +10% | N/A | < ± 20% |
Protocol 2: Validating a Cell-Based Cytotoxicity Assay using a Halogenated Benzofuran
Context: Halogenated benzofuran derivatives are frequently reported to possess significant cytotoxic activity against various cancer cell lines.[1][17] This makes them excellent positive controls for validating cell viability assays like the MTT assay.
Chosen Validation Tool: Compound BZF-HAL-01 (a hypothetical brominated benzofuran derivative), known to induce apoptosis in cancer cells.[17]
Step-by-Step Methodology:
-
Cell Culture & Seeding:
-
Culture MCF-7 breast cancer cells in appropriate media.
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of BZF-HAL-01 in DMSO.
-
Perform serial dilutions in culture media to achieve final concentrations ranging from 200 µM to 0.5 µM.
-
Replace the media in the cell plate with the compound-containing media. Include a DMSO vehicle control.
-
Incubate for 48 hours.
-
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis & Validation:
-
Calculate cell viability as a percentage relative to the DMSO control.
-
Dose-Response: Plot % viability against the log concentration of BZF-HAL-01 to determine the IC50 value.
-
Precision: Determine intra- and inter-assay precision for the IC50 value as described in Protocol 1.
-
Robustness: Test the effect of varying the cell seeding density by ±10% (e.g., 4,500 and 5,500 cells/well). The resulting IC50 should not deviate significantly from the value obtained with 5,000 cells/well.
-
Accuracy: Compare the IC50 value of BZF-HAL-01 to a well-established chemotherapeutic agent (e.g., Doxorubicin) run in parallel. The relative potency should be consistent across experiments.
-
Comparative Data Summary (Hypothetical)
| Compound | IC50 vs. MCF-7 (µM) | Inter-assay Precision (CV%) | Selectivity Index (Normal vs. Cancer) |
| BZF-HAL-01 | 25.4 | 14.1% | 3.5 |
| Doxorubicin | 1.2 | 9.8% | 1.8 |
Protocol 3: Validating a STING Pathway Reporter Gene Assay
Context: The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system. Specific benzofuran derivatives have been identified as STING agonists, capable of inducing Type I Interferon (IFN-I) production.[3]
Chosen Validation Tool: Compound BZF-STING-01 , a benzofuran derivative known to activate the IFN-β promoter in a STING-dependent manner.[3]
Visualizing the Mechanism:
Caption: Activation of the STING pathway by a benzofuran agonist.
Step-by-Step Methodology:
-
Cell Lines:
-
Use HEK293T cells stably expressing human STING and an IFN-β promoter-luciferase reporter construct.
-
As a crucial control, use a parallel cell line expressing a mutated, inactive form of STING to establish specificity.[3]
-
-
Assay Procedure:
-
Seed both cell lines in a 96-well white plate.
-
Treat cells with a dose range of BZF-STING-01 .
-
Incubate for 18-24 hours.
-
Lyse the cells and measure luciferase activity using a commercial kit and a luminometer.
-
-
Data Analysis & Validation:
-
Specificity: Plot the dose-response for both the wild-type STING and mutant STING cell lines. A robust signal should only be observed in the wild-type line, confirming the activity is STING-dependent.
-
Potency (EC50): Calculate the EC50 value from the dose-response curve in the wild-type STING cells.
-
Precision & Robustness: Validate as detailed in the previous protocols.
-
Final Synthesis: From Validation to Reliable Results
The strategic use of well-characterized benzofuran derivatives provides a powerful and versatile toolkit for the validation of in vitro assays. By systematically assessing specificity, accuracy, precision, and robustness, researchers can build a foundation of trust in their data. This guide provides a framework and practical examples, but the core principle is universal: an assay is only as reliable as its validation. Adopting this rigorous, probe-based approach ensures that the data generated is not just a number, but a scientifically sound and defensible result, ultimately accelerating the path of drug discovery and development.
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 3. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay Validation Using Chemical Probes - Alto Predict [altopredict.com]
- 9. marinbio.com [marinbio.com]
- 10. fda.gov [fda.gov]
- 11. fda.gov [fda.gov]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 15. A Practical Guide to Immunoassay Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. edraservices.nl [edraservices.nl]
- 17. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of Substituted Benzofurans as Potent Enzyme Inhibitors: A Guide for Drug Discovery Professionals
The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of enzymes implicated in various pathological conditions.[1][2] This guide provides a comparative analysis of substituted benzofurans as inhibitors of several key enzyme families, offering experimental data, mechanistic insights, and standardized protocols to inform drug discovery and development efforts. Our focus is to elucidate the structure-activity relationships (SAR) that govern their inhibitory potency and selectivity, thereby providing a rational basis for the design of next-generation therapeutics.
Carbonic Anhydrase Inhibitors: Targeting Tumor-Associated Isoforms
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. While ubiquitously expressed, certain isoforms, particularly CA IX and XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and proliferation. Consequently, selective inhibition of these tumor-associated isoforms is a promising strategy in oncology.
Substituted benzofurans have emerged as a potent class of CA inhibitors. A series of benzofuran-based sulfonamides and carboxylic acids have been synthesized and evaluated for their inhibitory activity against four human (h) CA isoforms: hCA I, II, IX, and XII.[3][4]
Comparative Inhibitory Activity of Benzofuran Derivatives against Carbonic Anhydrases:
| Compound ID | Scaffold | Substituents | Target Isoform | Kᵢ (nM) | Selectivity Index (hCA II/IX) | Reference |
| MBFS 11b | 2-Methylbenzofuran sulfonamide | Ureido linker | hCA IX | 8.4 | 26.4 | [3] |
| BBFS 28b | 5-Bromobenzofuran sulfonamide | Ureido linker | hCA IX | 5.5 | 58.9 | [3] |
| BBFS 30 | 5-Bromobenzofuran sulfonamide | Elongated ureido linker | hCA IX | 1.8 | - | [3] |
| 9b | 2-Methylbenzofuran carboxylic acid | Ureido linker, benzoic acid | hCA IX | 910 | >2.2 | [4][5] |
| 9e | 5-Bromobenzofuran carboxylic acid | Ureido linker, benzoic acid | hCA IX | 790 | >6.4 | [4][5] |
| 9f | 5-Bromobenzofuran carboxylic acid | Ureido linker, substituted benzoic acid | hCA IX | 560 | >47 | [4][5] |
| 5a | Benzofuran sulfonamide | Hydrazide linker | hCA XII | 10.1 | - | [6] |
Structure-Activity Relationship Insights:
The data reveals several key SAR trends for benzofuran-based CA inhibitors. The "tail approach," which involves modifying the scaffold that extends from the zinc-binding group, has proven effective.
-
Lipophilic Tails: The incorporation of lipophilic 2-methylbenzofuran or 5-bromobenzofuran moieties generally enhances inhibitory potency against the tumor-associated CA IX isoform.[3]
-
Linker Modification: Elongating the ureido spacer between the benzofuran and sulfonamide moieties can significantly improve inhibitory activity, as seen with compound BBFS 30 (Kᵢ = 1.8 nM).[3]
-
Zinc-Binding Group: While sulfonamides are classic zinc-binding groups for CA inhibitors, carboxylic acid derivatives also exhibit potent inhibition, although generally in the submicromolar range.[4][5]
-
Selectivity: Notably, several benzofuran derivatives display excellent selectivity for the cancer-related CA IX isoform over the off-target cytosolic isoforms hCA I and II, which is a critical parameter for minimizing side effects.[3][4][5] For example, compound BBFS 28b shows a selectivity index of 58.9 for hCA IX over hCA II.[3]
Cholinesterase Inhibitors: A Therapeutic Avenue for Alzheimer's Disease
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cholinergic neurotransmission.[7] Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for the breakdown of the neurotransmitter acetylcholine, are a mainstay in the symptomatic treatment of AD.[7][8]
Several studies have highlighted the potential of substituted benzofurans as effective cholinesterase inhibitors.[7][8][9][10]
Comparative Inhibitory Activity of Benzofuran Derivatives against Cholinesterases:
| Compound ID | Scaffold | Target Enzyme | IC₅₀ (µM) | Inhibition Type | Reference |
| 7c | Benzofuran-based | AChE | 0.058 | - | [10] |
| 7e | Benzofuran-based | AChE | 0.086 | - | [10] |
| A4 | 3-Morpholinobenzofuran | AChE | 11 | - | [9] |
| Cathafuran C (14) | 2-Arylbenzofuran | BChE | 2.5 (Kᵢ = 1.7 µM) | Competitive | [8] |
| Compound 5 | Benzofuran amino ester | AChE | Kᵢ = 36.53 | Uncompetitive | [7] |
| Donepezil (Reference) | - | AChE | 0.049 | - | [10] |
| Galantamine (Reference) | - | BChE | 35.3 | - | [8] |
Structure-Activity Relationship Insights:
The development of benzofuran-based cholinesterase inhibitors has yielded compounds with potencies comparable to the clinically used drug donepezil.[10]
-
Dual Inhibition: Some 2-arylbenzofuran derivatives exhibit dual inhibitory activity against both AChE and BChE, which could be advantageous in the later stages of AD where BChE plays a more significant role in acetylcholine hydrolysis.[8][11]
-
Selective Inhibition: Conversely, compounds like Cathafuran C demonstrate high selectivity for BChE, with an IC₅₀ value significantly lower than the reference compound galantamine.[8] This selectivity could offer a more targeted therapeutic approach.
-
Substituent Effects: The nature and position of substituents on the benzofuran and any appended aryl rings are crucial for activity. For instance, linking a substituted phenylpiperazine moiety to the benzofuran backbone has been explored to develop conformationally restricted AChE inhibitors.[9] The presence of amino, hydroxyl, amide, and ester groups can facilitate interactions with the enzyme's active site through hydrogen bonding.[7]
Kinase Inhibitors: Modulating Cellular Signaling in Cancer
Protein kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of cancer.[12] Consequently, kinase inhibitors are a major class of targeted cancer therapeutics. The benzofuran scaffold has been successfully employed to develop inhibitors against various kinases, including Aurora B, Pim-1, and mTOR.[13][14][15]
Comparative Inhibitory Activity of Benzofuran Derivatives against Kinases:
| Compound ID | Scaffold | Target Kinase | IC₅₀ (nM) | Reference Compound | Reference IC₅₀ (nM) | Reference |
| S6 | Benzofuran | Aurora B | Not explicitly quantified | Barasertib | 0.37 | [13] |
| Compound 44 | Dibenzofuran | Pim-1 | 35 | - | - | [15] |
| Compound 11f | Benzofuran | Farnesyltransferase | 1.1 | - | - | [16] |
| Compound 30b | Benzofuran | mTOR | - | - | - | [14] |
| Compound 14 | Benzofuran | Multikinase | - | Lapatinib | 4690 | [17] |
Structure-Activity Relationship Insights:
-
Scaffold Hopping: The benzofuran scaffold has been used as a bioisosteric replacement for other heterocyclic systems in known kinase inhibitors.[18]
-
Multi-Targeted Inhibition: Some benzofuran derivatives exhibit inhibitory activity against a panel of multiple kinases, which could be beneficial in overcoming resistance mechanisms in cancer.[17]
-
mTOR Signaling: Benzofuran derivatives have been shown to inhibit the mTOR signaling pathway, a central regulator of cell growth and proliferation.[14] Compound 30b was found to block both mTORC1 and Akt signaling, suggesting it may be less susceptible to the resistance observed with rapamycin analogs.[14]
Other Notable Enzyme Targets for Substituted Benzofurans
The therapeutic potential of substituted benzofurans extends beyond the aforementioned enzyme families.
-
Sirtuin Inhibitors: A series of benzofuran derivatives have been synthesized and shown to selectively inhibit SIRT2, a member of the sirtuin family of protein deacetylases, with IC₅₀ values in the micromolar range.[19] The structure-activity relationship studies indicated that electron-donating groups on the benzofuran core enhance inhibitory activity.[19]
-
Lysine-Specific Demethylase 1 (LSD1) Inhibitors: Benzofuran derivatives have been designed as potent inhibitors of LSD1, an enzyme implicated in cancer.[18] The representative compound 17i exhibited an IC₅₀ of 0.065 µM and demonstrated robust in vivo antitumor efficacy.[18]
-
DNA Gyrase B Inhibitors: Substituted benzofurans have been identified as inhibitors of DNA gyrase B, an essential bacterial enzyme, highlighting their potential as antibacterial agents.[20][21]
Experimental Protocols
To ensure the reproducibility and validity of enzyme inhibition studies, standardized experimental protocols are essential. Below are representative, step-by-step methodologies for key enzyme inhibition assays.
Protocol 1: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)
This protocol is adapted from methodologies described for the evaluation of benzofuran-based CA inhibitors.[6]
-
Enzyme and Inhibitor Preparation:
-
Reconstitute purified human CA isoforms (I, II, IX, or XII) in a suitable buffer (e.g., 10 mM HEPES-Tris, pH 7.5).
-
Prepare stock solutions of the benzofuran test compounds and a standard inhibitor (e.g., acetazolamide) in DMSO.
-
Perform serial dilutions of the inhibitor stocks to generate a range of concentrations for IC₅₀ determination.
-
-
Assay Procedure:
-
The assay measures the enzyme-catalyzed hydration of CO₂.
-
Equilibrate the enzyme solution and a CO₂-saturated water solution at a controlled temperature (e.g., 25 °C).
-
Rapidly mix the enzyme solution (containing the inhibitor or DMSO control) with the CO₂ solution in a stopped-flow instrument.
-
Monitor the change in pH over time using a pH indicator (e.g., phenol red). The initial rate of the reaction is determined from the slope of the absorbance change.
-
-
Data Analysis:
-
Calculate the percentage of enzyme activity for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of activity against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation if the inhibition mechanism is known.
-
Protocol 2: Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is a general method for measuring kinase activity and inhibition, as described for Aurora B kinase.[13]
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., containing Tris-HCl, MgCl₂, DTT).
-
Prepare serial dilutions of the benzofuran test compounds and a known inhibitor in the kinase buffer, ensuring the final DMSO concentration is low (e.g., <1%).
-
-
Kinase Reaction:
-
In a 384-well plate, add the inhibitor solution or DMSO control.
-
Add the kinase solution (e.g., Aurora B kinase).
-
Initiate the reaction by adding a mixture of the kinase substrate (e.g., myelin basic protein) and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.
-
Incubate for a specified time (e.g., 40 minutes) at room temperature.
-
Add the Kinase Detection Reagent, which converts the ADP generated by the kinase reaction into a luminescent signal.
-
Incubate for another period (e.g., 30 minutes) at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the data against controls (0% inhibition with DMSO, 100% inhibition with no enzyme).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.
-
Visualizing Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate a key signaling pathway, a typical experimental workflow, and the principles of structure-activity relationships.
Caption: The mTOR signaling pathway, a key regulator of cell growth, is a target for benzofuran inhibitors.
Caption: A generalized workflow for an in vitro enzyme inhibition assay.
Caption: Structure-activity relationship (SAR) principles for substituted benzofurans as enzyme inhibitors.
Conclusion
Substituted benzofurans represent a versatile and highly tractable scaffold for the development of potent and selective enzyme inhibitors. The extensive research into their activity against carbonic anhydrases, cholinesterases, kinases, and other enzymes has provided a solid foundation of structure-activity relationships to guide future drug design efforts. By leveraging the insights and methodologies presented in this guide, researchers can more effectively explore the vast chemical space of benzofuran derivatives to identify novel therapeutic candidates for a range of diseases. The continued exploration of this privileged structure will undoubtedly lead to the discovery of new and improved enzyme inhibitors with significant clinical potential.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of novel benzofuran-based SLC-0111 analogs as selective cancer-associated carbonic anhydrase isoform IX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Benzofurans as Acetylcholinesterase Inhibitors for Treating Alzheimer's Disease: Synthesis, in vitro Testing, and in silico Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and structure-activity relationships of novel benzofuran farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antitumor and multikinase inhibition activities of some synthesized coumarin and benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Ethyl 3-amino-6-bromobenzofuran-2-carboxylate
A Researcher's Guide to Safely Handling Ethyl 3-amino-6-bromobenzofuran-2-carboxylate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound (CAS No. 887250-14-8). Given the limited specific toxicity data available for this compound, this protocol is grounded in a precautionary approach, drawing from the known hazards of its structural components: aromatic amines and halogenated heterocyclic compounds.
Hazard Analysis: Acknowledging the Unknowns
A review of available Safety Data Sheets (SDS) for this compound reveals a critical gap: specific hazard classifications and GHS pictograms are currently unavailable.[1][2] This lack of data necessitates treating the compound with a high degree of caution.
Our operational plan is therefore based on an assessment of its constituent chemical classes:
-
Primary Aromatic Amines: This class of compounds is associated with significant health risks. Many aromatic amines are known or suspected to be carcinogenic and mutagenic.[3][4] They can be readily absorbed through the skin, representing a primary route of exposure.[3] Systemic effects can include methaemoglobinaemia, characterized by headache, cyanosis (blue discoloration of the blood), and cardiac dysrhythmia.
-
Halogenated (Brominated) Heterocyclic Compounds: Brominated organic compounds pose environmental risks and require specific disposal protocols.[5][6] While the benzofuran core itself has its own toxicological profile, the presence of a bromine atom adds to the considerations for both handling and waste management.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is crucial to minimize exposure.[7][8] The following table outlines the minimum required PPE for various laboratory operations involving this compound.
| Task | Gloves | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer (Solid) | Double-glove with nitrile gloves | Safety glasses with side shields | Flame-resistant lab coat, fully buttoned | Recommended: N95 dust mask |
| Solution Preparation/Reaction Setup | Double-glove with nitrile gloves | Chemical splash goggles | Chemical-resistant apron over a flame-resistant lab coat | Work within a certified chemical fume hood |
| Work-up/Purification | Double-glove with nitrile gloves | Chemical splash goggles and face shield | Chemical-resistant apron over a flame-resistant lab coat | Work within a certified chemical fume hood |
| Spill Cleanup | Heavy-duty nitrile or butyl rubber gloves | Chemical splash goggles and face shield | Disposable chemical-resistant gown | Required: Half-face or full-face respirator with organic vapor cartridges |
Causality of PPE Choices:
-
Double Gloving: This provides protection against incidental contact and potential tears or punctures in the outer glove. Nitrile is selected for its broad chemical resistance.[8][9]
-
Goggles over Glasses: Chemical splash goggles provide a seal around the eyes, offering superior protection from splashes compared to safety glasses alone.[10] A face shield should be used in conjunction with goggles during procedures with a high splash risk.[11]
-
Chemical Fume Hood: This is the primary engineering control to prevent inhalation of any dusts or aerosols. All operations that could generate airborne particles or vapors must be performed inside a certified fume hood.
Operational Plan: Step-by-Step Handling Protocol
This workflow is designed to minimize exposure at every stage of handling.
Workflow for Handling this compound
Caption: Workflow from preparation to disposal.
Step-by-Step Methodology:
-
Preparation:
-
Designate a specific area within a chemical fume hood for handling the compound.
-
Assemble all necessary equipment and reagents before retrieving the chemical.
-
Don the appropriate PPE as specified in the table above.
-
-
Weighing and Transfer:
-
Perform all weighing operations within the fume hood.
-
Use a disposable weigh boat or weigh the solid directly into the reaction vessel to minimize transfer steps.
-
Handle the container with care to avoid generating dust.
-
-
Reaction and Work-up:
-
Ensure all reactions are conducted in a closed or well-contained apparatus within the fume hood.
-
Maintain constant vigilance for any potential leaks or breaches in the system.
-
During work-up procedures involving transfers or extractions, use a face shield in addition to chemical splash goggles.
-
-
Decontamination:
-
Carefully rinse all contaminated glassware with a suitable solvent (e.g., acetone, ethanol) inside the fume hood. Collect the rinsate as halogenated organic waste.
-
Wipe down the work surface in the fume hood with the same solvent and paper towels. Dispose of the towels as solid hazardous waste.
-
Emergency and Disposal Plan
Emergency Procedures
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][12]
-
Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1]
-
Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully scoop the material into a sealed, labeled container for hazardous waste disposal. Do not let the product enter drains.
Waste Disposal Plan
Proper segregation of waste is critical for safety and regulatory compliance.
-
Solid Waste: All contaminated solid materials, including gloves, weigh boats, paper towels, and excess reagent, must be placed in a clearly labeled, sealed container for "Halogenated Solid Waste."
-
Liquid Waste: All organic solutions containing this compound must be collected in a dedicated, sealed, and clearly labeled container for "Halogenated Organic Waste."[6] Aqueous waste from extractions should be checked for organic residues and may also need to be disposed of as hazardous waste.
-
Disposal Method: All waste must be disposed of through a licensed hazardous waste disposal service.[5] Incineration at a licensed facility is a common method for destroying brominated organic compounds.[5] Under no circumstances should this chemical or its waste be poured down the drain.
By adhering to these stringent protocols, researchers can effectively mitigate the potential risks associated with handling this compound, ensuring a safer laboratory environment for all personnel.
References
- 1. ethyl 3-aMino-6-broMo-1-benzofuran-2-carboxylate - Safety Data Sheet [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 6. community.preproom.org [community.preproom.org]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 9. research.arizona.edu [research.arizona.edu]
- 10. pharmastate.academy [pharmastate.academy]
- 11. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
